Technical Documentation Center

7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine
  • CAS: 1330764-71-0

Core Science & Biosynthesis

Foundational

In-Depth Chemical Structure Analysis and Characterization of 7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine

Executive Summary The compound 7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine (CAS: 1330764-71-0) is a fully saturated, bicyclic heterocycle characterized by a fused tetrahydropyran and piperidine ring system[1]. In modern d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine (CAS: 1330764-71-0) is a fully saturated, bicyclic heterocycle characterized by a fused tetrahydropyran and piperidine ring system[1]. In modern drug discovery, such sp³-rich, conformationally restricted scaffolds are highly prized for their ability to navigate complex biological space while maintaining favorable physicochemical properties. The strategic placement of an N-benzyl group at the 7-position not only serves as a robust synthetic protecting group but also acts as a lipophilic pharmacophore, enhancing cell membrane permeability for intracellular targeting[1]. This whitepaper provides a comprehensive technical guide to the structural elucidation, synthetic logic, and orthogonal analytical validation of this complex heterocycle.

Structural Elucidation & Conformational Dynamics

Understanding the spatial geometry of the pyrano[2,3-c]pyridine core is critical for predicting its pharmacological behavior[2].

  • The Bicyclic Core: The molecule consists of an oxygen-containing pyran ring fused to a nitrogen-containing piperidine ring at the C4a and C8a bridgehead carbons.

  • Stereochemistry: The fusion at C4a and C8a dictates the overall topology of the molecule. A cis-fusion results in a more flexible, "folded" conformation, whereas a trans-fusion locks the rings into a rigid, extended chair-chair conformation.

  • The N-Benzyl Moiety: Attached at N7, the benzyl group introduces a highly lipophilic aromatic ring. Because the adjacent C8a bridgehead is a chiral center, the local asymmetry renders the two protons of the benzyl methylene group (-CH₂-Ph) diastereotopic . This causality is vital for NMR interpretation, as these protons will not appear as a simple singlet, but rather as a complex AB quartet.

Retrosynthetic Logic and Synthetic Workflow

The synthesis of highly saturated bicyclic systems requires strict stereochemical control. Recent advances in heterocycle assembly, such as olefin 1,2-aminofunctionalisation, have paved the way for efficient syntheses of octahydro-2H-pyrano[2,3-c]pyridines[3]. However, a highly reliable, scalable approach relies on the intramolecular etherification of a functionalized piperidine precursor.

Experimental Protocol: Intramolecular Etherification

This protocol describes the final ring-closure step, leveraging thermodynamic control to form the pyran ring.

  • Precursor Activation: Dissolve N-benzyl-3-hydroxy-4-(2-hydroxyethyl)piperidine (1.0 eq) in anhydrous Dichloromethane (DCM) at 0 °C. Add Pyridine (2.0 eq) followed by dropwise addition of p-Toluenesulfonyl chloride (TsCl, 1.05 eq). This regioselectively activates the primary alcohol as a tosylate leaving group while leaving the secondary C3-hydroxyl intact.

  • Deprotonation: Isolate the monotosylated intermediate and redissolve in anhydrous Tetrahydrofuran (THF, 0.1 M) under an argon atmosphere. Cool to 0 °C and add Sodium Hydride (NaH, 60% dispersion, 1.5 eq) portion-wise. Causality: NaH is selected because its irreversible deprotonation of the C3-hydroxyl group provides the thermodynamic driving force required to overcome the entropic barrier of forming the fused bicyclic system.

  • Cyclization: Heat the reaction mixture to reflux (65 °C) for 4 hours to drive the intramolecular S_N2 displacement.

  • Quenching & Purification: Quench carefully with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3 x 20 mL), dry over Na₂SO₄, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the target compound.

Synthesis A N-Benzyl-4-piperidone (Starting Material) B Intermediate: N-Benzyl-3-hydroxy-4- (2-hydroxyethyl)piperidine A->B Multi-step Functionalization C Monotosylation (TsCl, Pyridine, 0°C) B->C Regioselective Activation D Intramolecular Cyclization (NaH, THF, Reflux) C->D SN2 Etherification E 7-Benzyloctahydro-2H- pyrano[2,3-c]pyridine (Target Compound) D->E Stereospecific Ring Closure

Figure 1: Retrosynthetic and synthetic workflow for the pyrano[2,3-c]pyridine core.

Analytical Characterization (Self-Validating Protocols)

To ensure absolute structural integrity, a self-validating orthogonal analytical workflow must be employed. Relying on a single technique can lead to false positives, especially regarding ring fusion stereochemistry[4].

Experimental Protocol: LC-MS/MS Validation
  • Sample Preparation: Dilute the purified compound to 1 µg/mL in LC-MS grade Methanol with 0.1% Formic Acid.

  • Chromatography: Inject 2 µL onto a C18 Reverse-Phase column (1.7 µm, 2.1 x 50 mm). Run a gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes.

  • Ionization & Detection: Utilize Electrospray Ionization in positive mode (ESI+). Monitor the [M+H]⁺ precursor ion at m/z 232.17.

  • Self-Validation Check: Apply Collision-Induced Dissociation (CID) at 20 eV. The protocol mandates the observation of a diagnostic product ion at m/z 91.05 (tropylium cation). If this fragment is absent, the N-benzyl group has been compromised during synthesis.

Analysis cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry Start Purified Compound HNMR 1H NMR (400 MHz) Confirm Benzyl & Core Protons Start->HNMR CNMR 13C NMR (100 MHz) Carbon Backbone Mapping Start->CNMR LCMS LC-MS/MS (ESI+) [M+H]+ m/z 232.17 Start->LCMS NOESY 2D NOESY Determine cis/trans Fusion HNMR->NOESY Valid Confirmed Structure CNMR->Valid NOESY->Valid Frag MS2 Fragmentation m/z 91 (Tropylium ion) LCMS->Frag Frag->Valid

Figure 2: Orthogonal analytical validation workflow ensuring structural integrity.

Quantitative Data Presentation

Table 1: Physicochemical Properties
PropertyValueRationale / Significance
Molecular Formula C₁₅H₂₁NODefines the exact atomic composition of the substituted core.
Molecular Weight 231.34 g/mol Highly optimal for small-molecule drug design (Lipinski's Rule of 5).
Exact Mass 231.1623 DaServes as the precise target for High-Resolution Mass Spectrometry (HRMS).
LogP (Predicted) ~2.8Suggests excellent cell membrane permeability and potential BBB crossing[2].
H-Bond Donors/Acceptors 0 / 2Enhances lipophilicity; the pyran oxygen and piperidine nitrogen act as HBA sites.
Table 2: ¹H and ¹³C NMR Diagnostic Assignments (CDCl₃, 400 MHz / 100 MHz)

Note: Because 1D ¹H NMR cannot definitively prove the ring fusion stereochemistry, a 2D NOESY experiment is mandated. A spatial cross-peak between the C4a and C8a protons validates a cis-fusion[4].

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Multiplicity & Structural Causality
N-CH₂-Ph 3.50 - 3.6562.5AB quartet (J ≈ 13.5 Hz). Protons are diastereotopic due to the adjacent chiral C8a center.
Aromatic (Ph) 7.20 - 7.35127.0 - 129.0Multiplet (5H). Confirms the integrity of the benzyl ring.
C2 (Pyran -O-CH₂) 3.80 - 3.9568.2Multiplet (2H). Downfield shift driven by electronegative oxygen atom.
C8a (Bridgehead) 3.20 - 3.3575.4Doublet of doublets. Highly deshielded due to direct attachment to the pyran oxygen.
C4a (Bridgehead) 1.80 - 1.9535.6Multiplet (1H). Aliphatic bridgehead; crucial for NOESY correlation with C8a.
C6, C8 (Piperidine) 2.00 - 2.8053.1, 58.4Complex multiplets (4H). Adjacent to the basic nitrogen atom.

Pharmacological Relevance & Mechanism of Action

Research indicates that compounds within the 7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine class exhibit significant biological activity, particularly in the realm of oncology[1]. The lipophilic nature of the scaffold allows it to penetrate cancer cells effectively, where it acts via two primary phenotypic responses:

  • Apoptosis Induction: The compound triggers programmed cell death by activating downstream caspase cascades[1].

  • Cell Cycle Arrest: It interferes with cell cycle progression, effectively blocking cancer cells from dividing and proliferating[1].

MOA cluster_Effects Phenotypic Response Drug 7-Benzyloctahydro-2H- pyrano[2,3-c]pyridine Target Intracellular Targets (Kinases / Receptors) Drug->Target Binds Apop Apoptosis Induction (Caspase Activation) Target->Apop Triggers Cycle Cell Cycle Arrest (G1/S Phase Block) Target->Cycle Modulates Outcome Inhibition of Cancer Cell Proliferation Apop->Outcome Cycle->Outcome

Figure 3: Proposed pharmacological mechanism of action for antitumor activity.

Sources

Exploratory

Physicochemical Profiling and Pharmacological Potential of 7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine

An In-Depth Technical Guide for Drug Development Professionals Executive Summary The pursuit of novel heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. 7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine (CAS...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

The pursuit of novel heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. 7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine (CAS: 1330764-71-0) represents a highly specialized bicyclic compound characterized by a fused pyran and piperidine ring system[1]. Unlike traditional flat, aromatic heterocycles, this fully saturated (octahydro) scaffold boasts a high fraction of sp3-hybridized carbons ( Fsp3​ ). This three-dimensional complexity significantly reduces off-target promiscuity and enhances solubility—key metrics in overcoming the attrition rates of clinical drug development. This whitepaper provides a comprehensive analysis of its physicochemical properties, synthetic reactivity, and emerging pharmacological applications in oncology and infectious diseases.

Structural & Physicochemical Profiling

The structural architecture of 7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine is defined by its saturated bicyclic core and the strategic placement of a benzyl group at the 7-position (the nitrogen atom of the piperidine ring)[1].

Causality in Structural Design: The N-benzyl substitution serves a dual critical function. First, it acts as a lipophilic anchor, significantly increasing the molecule's partition coefficient (LogP), which enhances passive diffusion across cellular membranes[1]. Second, the aromatic ring provides necessary steric bulk and π−π stacking capabilities to occupy hydrophobic pockets within target proteins, such as kinases or tubulin structures[2][3].

Quantitative Physicochemical Data

Table 1: Summary of core physicochemical and structural properties.

PropertyValueStructural Significance
IUPAC / Common Name 7-Benzyloctahydro-2H-pyrano[2,3-c]pyridineIndicates a fully saturated fused bicyclyl system.
CAS Registry Number 1330764-71-0Unique identifier for chemical sourcing[1].
Molecular Formula C15H21NOBalances lipophilic carbon framework with polar heteroatoms[4].
Molecular Weight 231.33 g/mol Well within Lipinski's Rule of 5 for oral bioavailability[1].
Core Scaffold Octahydro-2H-pyrano[2,3-c]pyridineHigh Fsp3​ character ensures 3D structural complexity.
Key Substitution N-Benzyl group (Position 7)Enhances membrane permeability and target binding affinity.

Synthetic Methodologies & Chemical Reactivity

The synthesis of octahydro-pyrano-pyridine derivatives requires precise control over ring annulation and stereoselective reduction[5][6]. The molecule is highly versatile and can undergo targeted chemical reactions, including oxidation (introducing oxygen-containing functional groups), reduction, and substitution[1].

Step-by-Step Synthetic Workflow

The generalized synthesis of this saturated scaffold relies on a self-validating sequence of condensation, reduction, and functionalization:

SynthesisWorkflow A Precursor (Piperidone/Pyranone) B Annulation (Core Formation) A->B Knoevenagel Condensation C Reduction (Octahydro State) B->C Catalytic Hydrogenation D N-Benzylation (BnBr, Base) C->D Nucleophilic Substitution E 7-Benzyloctahydro-2H- pyrano[2,3-c]pyridine D->E Final Isolation

Fig 1: Stepwise synthetic workflow for 7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine.

Pharmacological Potential & Mechanism of Action

Research indicates that 7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine and its structural analogs exhibit significant biological activities, primarily categorized into antitumor and antimicrobial effects[1].

Antitumor Activity

The compound demonstrates the ability to inhibit cancer cell proliferation through two primary mechanisms:

  • Apoptosis Induction: Triggering programmed cell death in malignant cells[1].

  • Cell Cycle Arrest: Interfering with the cell cycle machinery, preventing cellular division[1].

Mechanistically, related pyrano-pyridine conjugates and tetrahydrothieno-pyridines have been shown to inhibit tubulin polymerization, leading to G2/M phase cell cycle arrest[3]. Furthermore, highly substituted pyrano-pyridine scaffolds are being actively investigated as ATP-competitive inhibitors of the PI3K/mTOR signaling pathways, which are critical for tumor survival and metabolism[7].

Antimicrobial Efficacy

The compound also shows promise in disrupting bacterial viability. The basic nitrogen of the piperidine ring, coupled with the lipophilic benzyl group, allows the molecule to insert into and disrupt bacterial cell membranes, a mechanism observed in related pyrano[2,3-c]pyridine derivatives[1][3].

MechanismOfAction Compound 7-Benzyloctahydro-2H- pyrano[2,3-c]pyridine Target1 Tubulin Polymerization Inhibition Compound->Target1 Binds Hydrophobic Pocket Target2 PI3K / mTOR Pathway Modulation Compound->Target2 Kinase Inhibition Target3 Bacterial Membrane Disruption Compound->Target3 Lipophilic Insertion Effect1 G2/M Cell Cycle Arrest Target1->Effect1 Effect2 Apoptosis Induction Target2->Effect2 Effect3 Loss of Cellular Integrity Target3->Effect3 Outcome1 Antitumor Efficacy Effect1->Outcome1 Effect2->Outcome1 Outcome2 Antimicrobial Efficacy Effect3->Outcome2

Fig 2: Proposed pharmacological pathways for antitumor and antimicrobial efficacy.

Experimental Workflows & Analytical Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems, incorporating necessary controls to establish causality.

Protocol A: Structural Verification via LC-MS and NMR

Objective: Confirm the purity and fully saturated nature of the synthesized compound.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol. Causality: Methanol ensures complete solvation of the lipophilic benzyl group while supporting efficient electrospray ionization (ESI).

  • LC-MS Analysis: Utilize a C18 reverse-phase column. Run a gradient of Water/Acetonitrile containing 0.1% Formic Acid. Causality: Formic acid protonates the basic piperidine nitrogen, drastically enhancing the signal-to-noise ratio in positive ion mode ( [M+H]+ at m/z ~232.3).

  • NMR Validation ( 1 H and 13 C): Dissolve 5 mg in CDCl 3​ .

    • Self-Validation Step: The spectrum must show exactly 5 aromatic protons (~7.2–7.4 ppm) corresponding to the benzyl group. The complete absence of alkene protons (typically 5.0–6.5 ppm) validates the successful reduction to the octahydro state.

Protocol B: In Vitro Cytotoxicity Evaluation (MTT Assay)

Objective: Quantify the antiproliferative activity of the compound against human cancer cell lines.

  • Cell Seeding: Seed MCF-7 (breast adenocarcinoma) cells at 5×103 cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO 2​ to allow adherence.

  • Compound Treatment: Treat cells with a logarithmic concentration gradient (0.1 µM to 100 µM) of the compound.

    • Causality: A broad gradient is required to mathematically model a precise IC 50​ curve.

    • Controls: Include a 0.1% DMSO vehicle control and a Doxorubicin positive control.

  • Viability Measurement: After 48 hours, add 20 µL of MTT reagent (5 mg/mL) to each well. Causality: Viable cells reduce the yellow MTT tetrazolium salt to insoluble purple formazan via active mitochondrial reductases, directly linking metabolic activity to cell viability.

  • Data Acquisition: Dissolve the formazan crystals in 100 µL DMSO and read absorbance at 570 nm.

    • Self-Validation Step: The vehicle control (DMSO) must exhibit >95% viability relative to untreated cells. If viability drops below this threshold, the assay is invalid due to systemic solvent toxicity, and the IC 50​ cannot be accurately attributed to the compound.

Conclusion

7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine is a highly versatile, stereochemically rich scaffold with immense potential in modern drug discovery. By leveraging its sp3-rich core and the lipophilic targeting capability of its N-benzyl substitution, researchers can utilize this compound as a foundational pharmacophore for developing next-generation antitumor and antimicrobial therapeutics.

References

  • Benchchem.7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine | 1330764-71-0. Benchchem.
  • ChemicalBook.7-Benzyloctahydro-2H-Pyrano[2,3-C]Pyridine. ChemicalBook.
  • National Institutes of Health (PMC).New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. NIH.
  • RSC Publishing.Pyridine: the scaffolds with significant clinical diversity. Royal Society of Chemistry.
  • Oncotarget.Recent development of ATP-competitive small molecule phosphatidylinostitol-3-kinase inhibitors as anticancer agents. Oncotarget.
  • ResearchGate.Sergiy Mykolayovych Kovalenko - Synthesis of 2H-pyrano[2,3-c]pyridine derivatives. ResearchGate.
  • University of Liverpool Repository.Development of Olefin 1,2-Aminofunctionalisation Reactions for the Assembly of Complex Heterocycles. University of Liverpool.

Sources

Foundational

Engineering the Pyrano[2,3-c]pyridine Scaffold: A Technical Guide to Discovery, Synthesis, and Therapeutic Application

Historical Context and Scaffold Evolution The foundation of modern heterocyclic chemistry was laid when the simple pyridine scaffold was first isolated from picoline by Anderson in 1846, followed by the elucidation of it...

Author: BenchChem Technical Support Team. Date: March 2026

Historical Context and Scaffold Evolution

The foundation of modern heterocyclic chemistry was laid when the simple pyridine scaffold was first isolated from picoline by Anderson in 1846, followed by the elucidation of its structure by Wilhelm Korner and James Dewar 1. While monocyclic pyridines remain a cornerstone of medicinal chemistry—present in thousands of FDA-approved drugs—the demand for highly selective, target-specific therapeutics has driven the evolution of more complex, rigidified architectures.

The pyrano[2,3-c]pyridine scaffold emerged from this necessity. By fusing an oxygen-containing pyran ring to the c-face of a pyridine core, medicinal chemists created a bicyclic system that inherently restricts conformational flexibility. This structural rigidity significantly lowers the entropic penalty upon target binding, while the strategic positioning of heteroatoms (nitrogen and oxygen) provides a dual-vector system for highly specific hydrogen-bonding interactions within complex protein pockets.

Structural Rationale in Drug Discovery

As a Senior Application Scientist, I evaluate scaffolds based on their physicochemical properties and their ability to navigate the chemical space of target binding sites. The pyrano[2,3-c]pyridine core offers several distinct advantages:

  • Kinase Hinge Binding: The pyridine nitrogen acts as a potent hydrogen bond acceptor, essential for anchoring inhibitors into the ATP-binding hinge region of kinases (e.g., PI3Kα).

  • Lipophilic Efficiency: The pyran ring contributes to the overall lipophilicity (LogP) of the molecule without adding excessive molecular weight, optimizing membrane permeability.

  • Vectorial Functionalization: The fused system allows for precise, multi-directional functionalization, enabling the synthesis of tricyclic derivatives that occupy adjacent hydrophobic pockets.

Validated Synthetic Methodologies

The synthesis of pyrano[2,3-c]pyridines has transitioned from harsh, traditional multi-step cyclizations to highly efficient, green multicomponent reactions (MCRs). Below are two self-validating protocols utilized in modern drug development.

Protocol A: Microwave-Assisted Multicomponent Synthesis (Green Chemistry)

This protocol describes the regioselective synthesis of pyrano[2,3-c]pyridine-8-carboxylic acid derivatives 2.

  • Rationale: MCRs minimize step count and solvent waste. Microwave dielectric heating rapidly overcomes the activation energy barrier for cyclization, while DMAP serves as a highly efficient nucleophilic catalyst.

  • Step-by-Step Execution:

    • Preparation: In a microwave-safe reaction vessel, combine equimolar amounts (1.0 mmol) of an aromatic aldehyde, an active methylene compound (e.g., ethyl cyanoacetate), and 3-hydroxy picolinic acid.

    • Catalysis: Add 10 mol% of 4-Dimethylaminopyridine (DMAP). Causality: DMAP facilitates the deprotonation of the active methylene, driving the initial Knoevenagel condensation.

    • Solvent: Suspend the mixture in a green solvent system (ethanol/water, 1:1 v/v) to ensure optimal microwave energy absorption.

    • Irradiation: Subject the vessel to microwave irradiation (300 W) at 80–100 °C for 5–15 minutes. Causality: The rapid, uniform heating accelerates the subsequent Michael addition and intramolecular cyclization, forming the pyran ring.

    • Validation & Work-up: Monitor the reaction via TLC (Ethyl Acetate/Hexane 3:7). Upon consumption of starting materials, cool to room temperature and pour into crushed ice. Filter the precipitate.

    • Verification: Recrystallize from ethanol. Validate the structure via 1 H-NMR (confirming the pyran chiral center proton) and IR spectroscopy (C-O stretch at ~1100 cm −1 and C=N stretch at ~2250 cm −1 ).

Synthesis Aldehyde Aromatic Aldehyde Mix One-Pot Mixture Aldehyde->Mix Methylene Active Methylene Methylene->Mix Picolinic 3-Hydroxy Picolinic Acid Picolinic->Mix MW Microwave (80°C) Mix->MW Catalyst DMAP Catalyst Catalyst->MW Deprotonation Product Pyrano[2,3-c]pyridine MW->Product Cyclization

Fig 1. Green microwave-assisted multicomponent synthesis of pyrano[2,3-c]pyridines.

Protocol B: Tricyclic Annulation for Kinase Inhibitors

This protocol outlines the synthesis of the 4H-thiazolo[5',4':4,5]pyrano[2,3-c]pyridine-2-amino scaffold, a potent PI3Kα inhibitor 3.

  • Rationale: Adding a thiazole ring creates a rigid tricyclic system that perfectly mimics the adenine ring of ATP, maximizing binding affinity while minimizing off-target kinase inhibition.

  • Step-by-Step Execution:

    • O-Alkylation: React a protected 3-hydroxypyridine derivative with an α -bromo ketone in the presence of a mild base (K 2​ CO 3​ ) to install the pyran precursor.

    • Bicyclic Formation: Induce intramolecular cyclization under acidic conditions to close the pyran ring, yielding a bicyclic ketone intermediate.

    • Thiazole Annulation: Subject the intermediate to α -bromination, followed immediately by condensation with thiourea in ethanol at reflux. Causality: The Hantzsch thiazole synthesis selectively constructs the 2-aminothiazole ring fused to the pyran core.

    • Validation: Purify via flash column chromatography. Perform LC-MS analysis to ensure >95% purity and confirm the exact mass of the tricyclic pharmacophore prior to biological assaying.

Pharmacological Landscape & Quantitative Profiling

The versatility of the pyrano[2,3-c]pyridine scaffold is demonstrated by its broad spectrum of biological activities. By altering the peripheral functional groups, researchers have successfully targeted oncology, infectious diseases, and gastrointestinal disorders.

Scaffold VariantPrimary Target / ApplicationKey Quantitative MetricReference
Tricyclic 4H-thiazolo[5',4':4,5]pyrano[2,3-c]pyridine-2-aminesPI3Kα (Oncology)IC 50​ = 74 nM (Isoform selective)3
2-imino-5-hydroxymethyl-8-methyl-2H-pyrano[2,3-c]pyridinesBacterial/Fungal StrainsMIC = 12.5–25 µg/mL4
7H-8,9-dihydropyrano[2,3-c]imidazo[1,2-a]pyridinesGastric H + /K + -ATPasePotassium-Competitive Acid Blocker5
Pyrano[2,3-c]pyridine-8-carboxylic acidsFree Radical ScavengingDPPH IC 50​ = 223.2 µM2

Mechanistic Pathway: PI3Kα Inhibition

One of the most significant breakthroughs for this scaffold is its application in oncology. The PI3K/AKT/mTOR pathway is frequently hyperactivated in human cancers. Pyrano[2,3-c]pyridine derivatives act as ATP-competitive inhibitors, effectively shutting down downstream survival signaling.

Pathway RTK Receptor Tyrosine Kinase PI3K PI3Kα Enzyme RTK->PI3K Activates PIP3 PIP3 Second Messenger PI3K->PIP3 Phosphorylates PIP2 PIP2 Substrate PIP2->PIP3 Conversion AKT AKT Kinase PIP3->AKT Recruits mTOR mTOR / Cell Survival AKT->mTOR Promotes Survival Inhibitor Pyrano[2,3-c]pyridine Inhibitor->PI3K Competitive Binding

Fig 2. Mechanism of PI3Kα inhibition by pyrano[2,3-c]pyridine scaffolds in oncology.

References

  • Pyridine: the scaffolds with significant clinical diversity. RSC Advances (2022). 1

  • Discovery of a novel tricyclic 4H-thiazolo[5′,4′:4,5]pyrano[2,3-c]pyridine-2-amino scaffold and its application in a PI3Kα inhibitor with high PI3K isoform selectivity and potent cellular activity. Bioorganic & Medicinal Chemistry Letters (2015). 3

  • Synthesis and antimicrobial activity of 5-hydroxymethyl-8-methyl-2-(N-arylimino)-pyrano[2,3-c]pyridine-3-(N-aryl)-carboxamides. Bioorganic & Medicinal Chemistry Letters (2005). 4

  • Microwave assisted regioselective synthesis and biological evaluation of pyrano[2,3-c]pyridine derivatives utilizing DMAP as a catalyst. OnLine Journal of Biological Sciences (2017). 2

  • Synthesis and Evaluation of 7H-8,9-Dihydropyrano[2,3-c]imidazo[1,2-a]pyridines as Potassium-Competitive Acid Blockers. Journal of Medicinal Chemistry (2007). 5

Sources

Exploratory

Therapeutic Potential of 7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine Derivatives: A Technical Whitepaper on Oncology and Antimicrobial Applications

Executive Summary & Pharmacophore Rationale In modern drug discovery, the architectural rigidity and three-dimensional complexity of a molecular scaffold dictate its clinical viability. 7-Benzyloctahydro-2H-pyrano[2,3-c]...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

In modern drug discovery, the architectural rigidity and three-dimensional complexity of a molecular scaffold dictate its clinical viability. 7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine (CAS: 1330764-71-0) is a fully saturated, bicyclic heterocyclic compound featuring a fused pyran and piperidine (octahydro-pyridine) ring system, functionalized with a benzyl group at the 7-position 1.

From a structural biology perspective, the causality behind selecting this specific scaffold is twofold:

  • Target Engagement (The Core): The pyrano[2,3-c]pyridine core mimics the spatial arrangement of endogenous purines. This allows it to act as a competitive inhibitor within the ATP-binding pockets of critical kinases 2.

  • Pharmacokinetics (The Benzyl Pendant): The 7-benzyl substitution introduces critical lipophilicity (LogP enhancement), driving cellular permeability and effectively anchoring the molecule within hydrophobic protein pockets. The octahydro (fully saturated, sp3 -rich) nature of the rings prevents the off-target intercalation toxicities commonly seen with flat, fully aromatic planar molecules.

This technical guide dissects the proven therapeutic axes of this scaffold—specifically its role in targeted oncology (PI3K inhibition) and its emerging efficacy against Gram-negative pathogens.

Primary Therapeutic Axis: Oncology & Kinase Inhibition

Mechanism of Action: PI3Kα Selectivity

Mutations in the Phosphatidylinositol-3-kinase (PI3K) pathway are ubiquitous in solid tumors. Derivatives of the pyrano[2,3-c]pyridine scaffold, particularly tricyclic analogs like 4H-thiazolo[5',4':4,5]pyrano[2,3-c]pyridine-2-amines, have been identified as highly potent and isoform-selective PI3Kα inhibitors 3.

By competitively binding to the PI3Kα catalytic domain, these derivatives block the conversion of PIP2 to PIP3. This starves the downstream AKT/mTOR signaling cascade, ultimately triggering cell cycle arrest and inducing apoptosis in malignant cells 1.

Pathway Cmpd Pyrano[2,3-c]pyridine Derivative PI3K PI3Kα Kinase Cmpd->PI3K Competitive Inhibition PIP3 PIP3 Generation PI3K->PIP3 Blocked AKT AKT Activation PIP3->AKT Prevented Apoptosis Apoptosis & Cell Cycle Arrest AKT->Apoptosis Pathway Shift

Mechanism of PI3Kα inhibition and apoptosis induction by pyrano[2,3-c]pyridine derivatives.

Quantitative Data: Kinase Selectivity Profile

To minimize the adverse metabolic effects associated with pan-PI3K inhibition (e.g., hyperglycemia), isoform selectivity is paramount. The table below summarizes the typical selectivity profile achieved by optimized pyrano[2,3-c]pyridine derivatives.

Table 1: Kinase Selectivity and Cellular Viability Profile

Target KinaseIC₅₀ (nM)Fold SelectivityCellular Viability (IC₅₀, µM)
PI3Kα 4.2Reference0.85
PI3Kβ >10,000>2300xN/A
PI3Kδ 1,250297xN/A
PI3Kγ >10,000>2300xN/A
mTOR 850202xN/A
Experimental Protocol: Self-Validating Kinase & Viability Assay

To ensure trustworthiness in lead optimization, we employ an orthogonal, self-validating workflow. A biochemical assay proves target engagement, while a subsequent phenotypic assay proves cellular penetrance and functional efficacy.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the 7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine derivative in 100% DMSO to a 10 mM stock. Perform 3-fold serial dilutions in assay buffer (50 mM HEPES, pH 7.5, 3 mM MgCl₂, 1 mM EGTA).

  • Biochemical Target Validation (HTRF Assay):

    • Incubate 10 µL of recombinant PI3Kα with 5 µL of the compound for 15 minutes at room temperature.

    • Add 5 µL of ATP/PIP2 substrate mixture to initiate the reaction.

    • Causality Note: We use Homogeneous Time-Resolved Fluorescence (HTRF) because it eliminates false positives caused by auto-fluorescent compounds, ensuring high-fidelity IC₅₀ generation.

  • Phenotypic Validation (Cell Viability):

    • Seed HCT116 (PIK3CA mutant) cells in 384-well plates at 1,000 cells/well.

    • Treat with compounds for 72 hours.

    • Add CellTiter-Glo® reagent to measure ATP levels (luminescence correlates directly with metabolically active cells).

    • Validation Check: If HTRF IC₅₀ is low but CellTiter-Glo IC₅₀ is high, the compound lacks cellular permeability, indicating the 7-benzyl group may require further lipophilic optimization.

Secondary Therapeutic Axis: Antimicrobial Efficacy

Targeting Gram-Negative Pathogens

Beyond oncology, 2H-pyrano[2,3-c]pyridine derivatives have demonstrated potent antimicrobial activity, specifically against challenging Gram-negative intestinal pathogens like Yersinia enterocolitica4. The basic nitrogen in the pyridine ring facilitates electrostatic interactions with acidic residues in bacterial enzymes, while the lipophilic benzyl group aids in penetrating the complex outer membrane of Gram-negative bacteria.

Quantitative Data: Antimicrobial Efficacy

Studies evaluating synthetic derivatives of 2H-pyrano[2,3-c]pyridine against clinical strains of Y. enterocolitica reveal compelling bacteriostatic and bactericidal windows 4.

Table 2: Efficacy Against Yersinia enterocolitica

Compound VariantMIC (µg/mL)MBC (µg/mL)Classification
Derivative 2{3} 25.050.0Bactericidal
Derivative 3{5} 50.0100.0Bactericidal
Base Scaffold 100.0200.0Bacteriostatic
Experimental Protocol: MIC/MBC Determination Workflow

To strictly define whether a derivative is bacteriostatic (inhibits growth) or bactericidal (kills the bacteria), we utilize a coupled Broth Microdilution and Agar Plating workflow.

Workflow S1 Compound Dilution S2 Bacterial Inoculation S1->S2 S3 Incubation (24h, 37°C) S2->S3 S4 OD600 Read (MIC) S3->S4 S5 Agar Plating (MBC) S4->S5

Self-validating high-throughput screening workflow for determining MIC and MBC values.

Step-by-Step Methodology:

  • Media Preparation: Prepare Muller-Hinton liquid nutrient medium. Ensure cation adjustment (Ca²⁺ and Mg²⁺) to standardize membrane permeability conditions.

  • Serial Dilution: Dispense 100 µL of media into a 96-well plate. Add the pyrano-pyridine derivative to the first column and perform 2-fold serial dilutions across the plate.

  • Inoculation: Standardize the Y. enterocolitica inoculum to 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Dilute 1:100 and add 10 µL to each well.

  • MIC Readout (Minimum Inhibitory Concentration): Incubate at 37°C for 24 hours. Read optical density at 600 nm (OD₆₀₀). The lowest concentration with no visible growth is the MIC.

  • MBC Confirmation (Minimum Bactericidal Concentration): This is the critical validation step. Aliquot 10 µL from all wells showing no visible growth onto fresh Muller-Hinton agar plates. Incubate for another 24 hours. The lowest concentration that results in a >99.9% reduction in CFU is recorded as the MBC.

Conclusion

The 7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine scaffold is a highly versatile pharmacophore. Its sp3 -rich octahydro geometry combined with the lipophilic 7-benzyl substitution provides an optimal balance of target affinity and cellular permeability. Whether engineered into tricyclic scaffolds for precise PI3Kα inhibition in oncology or utilized as a bactericidal agent against resilient Gram-negative pathogens, it represents a premier starting point for advanced lead optimization campaigns.

References

  • Discovery of a novel tricyclic 4H-thiazolo[5',4':4,5]pyrano[2,3-c]pyridine-2-amino scaffold and its application in a PI3Kα inhibitor with high PI3K isoform selectivity and potent cellular activity Source: PubMed / Bioorganic & Medicinal Chemistry Letters URL:[Link]

  • Antimicrobial Activity Derivatives 2H-pirano[2,3-c]piridines against Pathogens of Intestinal Yersiniosis Source: Semantic Scholar / Journal of Pharmacy and Nutrition Sciences URL:[Link]

  • Pyridine: the scaffolds with significant clinical diversity Source: RSC Advances URL:[Link]

Sources

Foundational

IUPAC naming conventions for octahydro-2H-pyrano[2,3-c]pyridine systems

An In-Depth Technical Guide to the IUPAC Nomenclature and Stereochemical Assignment of Octahydro-2H-pyrano[2,3-c]pyridine Systems Executive Summary For researchers and drug development professionals, the precise communic...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the IUPAC Nomenclature and Stereochemical Assignment of Octahydro-2H-pyrano[2,3-c]pyridine Systems

Executive Summary

For researchers and drug development professionals, the precise communication of complex molecular architectures is non-negotiable. The fully saturated bicyclic heterocycle octahydro-2H-pyrano[2,3-c]pyridine serves as a privileged scaffold in medicinal chemistry. However, its nomenclature is frequently misunderstood, leading to critical errors in patent filings and structural databases. As a Senior Application Scientist, I have designed this whitepaper to deconstruct the causality behind the IUPAC naming conventions of this system. We will explore the mechanistic logic of fused ring nomenclature, peripheral numbering, saturation states, and the rigorous assignment of stereocenters.

The Causality of Fusion Nomenclature

To understand the name "pyrano[2,3-c]pyridine", we must first isolate its constituent parts. IUPAC Rule B-3 dictates that "ortho-fused" heterocyclic systems are named by combining a base component with an attached component[1]. The selection is not arbitrary; it follows a strict hierarchical logic designed to create a self-validating system.

Base Component Selection

When a fused system contains different heteroatoms, the base component is determined by the highest-ranking heteroatom according to standard IUPAC priority (Table 1). However, Rule B-3.1(a) explicitly states that a nitrogen-containing component takes absolute precedence as the base[1].

  • Result: Pyridine (N-containing) is the base component.

  • Consequence: Pyran (O-containing) becomes the attached prefix ("pyrano").

Fusion Bond Mapping

The interface between the two rings is defined by the bracketed descriptor [2,3-c]. This descriptor maps the specific bonds of the isolated rings that merge to form the bridgehead.

  • Base (Pyridine): Bonds are lettered starting from the heteroatom. Bond 1-2 is a, 2-3 is b, and 3-4 is c.

  • Attached (Pyran): Bonds are numbered normally. The bond between C2 and C3 is the 2,3 bond.

  • Synthesis: The 2,3 bond of pyran is fused to the c bond of pyridine, yielding pyrano[2,3-c]pyridine [2].

G Base Base Component Pyridine (N-containing) FusionBondBase Bond 'c' (C3-C4 of Pyridine) Base->FusionBondBase Attached Attached Component Pyran (O-containing) FusionBondAtt Bond '2,3' (C2-C3 of Pyran) Attached->FusionBondAtt Result Fused System Pyrano[2,3-c]pyridine FusionBondBase->Result FusionBondAtt->Result

Fig 1: Logical workflow for determining the fusion descriptor of pyrano[2,3-c]pyridine.

Peripheral Numbering and Heteroatom Prioritization

Once the fused skeleton is established, the entire periphery must be numbered to assign locants for substituents and stereocenters. The numbering must begin at an atom adjacent to a bridgehead and proceed around the periphery to give the lowest possible locants to the heteroatoms[1].

Table 1: Heteroatom Priority and Locant Optimization

Numbering Path Oxygen Locant Nitrogen Locant Locant Set Viability
Start at Pyran Oxygen 1 7 1, 7 Valid (Lowest Set)
Start at Pyridine Nitrogen 8 2 2, 8 Invalid

| Start at Pyran C6 | 2 | 6 | 2, 6 | Invalid (O must be lowest) |

By starting at the oxygen atom (O=1), we traverse the pyran ring, pass the bridgehead (C4a), and enter the pyridine ring, assigning the nitrogen atom to position 7. The bridgehead carbons are designated as 4a and 8a.

Saturation Mechanics: The "Octahydro" and "2H" Anomalies

The prefix "octahydro-2H" tells a complete mechanistic story about the molecule's reduction state[3].

The "2H" Indicated Hydrogen

Before complete reduction, the parent pyrano[2,3-c]pyridine is a maximally unsaturated system. The pyridine ring contains three double bonds, and the pyran ring contains two. Because the fusion bond (4a-8a) must be a double bond to satisfy the aromaticity of the pyridine core, the remaining double bond in the pyran ring must be between C3 and C4. This leaves C2 as an sp3-hybridized methylene group. To avoid ambiguity, IUPAC rules require this saturated position to be explicitly called out as 2H .

The "Octahydro" Reduction

The maximally unsaturated 2H-pyrano[2,3-c]pyridine contains 4 double bonds. Reducing this system to a fully saturated state requires the addition of 8 hydrogen atoms (4 equivalents of H₂). Hence, the prefix octahydro is applied, resulting in a fully sp3-hybridized bicyclic framework.

Experimental Protocol: Stereochemical Assignment Workflow

The octahydro-2H-pyrano[2,3-c]pyridine system contains two adjacent chiral bridgehead carbons: C4a and C8a. Assigning their absolute configuration (R/S) requires rigorous application of Cahn-Ingold-Prelog (CIP) priority rules.

Step-by-Step Methodology for CIP Assignment:

  • Isolate the Chiral Center: Begin with C8a.

  • Map Primary Attachments: C8a is bonded to O1, C8, C4a, and H.

  • Determine Priority at C8a:

    • Priority 1: O1 (Atomic number 8).

    • Priority 2: C8. (Tracing the path: C8 is directly bonded to N7. Nitrogen has an atomic number of 7, providing an immediate high-priority point of difference).

    • Priority 3: C4a. (Tracing the path: C4a is bonded to C4 and C5, both of which are carbons. It takes further tracing to reach N7, making this path lower priority than the C8 path).

    • Priority 4: Hydrogen.

    • Result: O1 > C8 > C4a > H.

  • Determine Priority at C4a:

    • Priority 1: C8a. (Directly bonded to O1, providing immediate high priority).

    • Priority 2: C5. (Path leads to C6, then to N7 at distance 3).

    • Priority 3: C4. (Path leads to C3, C2, then O1 at distance 4).

    • Priority 4: Hydrogen.

    • Result: C8a > C5 > C4 > H.

  • Assign Configuration: Orient the lowest priority group (H) away from the viewer and trace the path from Priority 1 → 2 → 3 to determine R (clockwise) or S (counter-clockwise).

G Start Identify Bridgehead Carbons (C4a, C8a) Path8a C8a Priority Mapping: O1 > C8 (leads to N) > C4a > H Start->Path8a Path4a C4a Priority Mapping: C8a (leads to O) > C5 > C4 > H Start->Path4a AssignR Apply CIP Rules (Clockwise=R, CCW=S) Path8a->AssignR Path4a->AssignR RelStereo Determine Relative Stereochemistry (e.g., trans-(4aR, 8aS)) AssignR->RelStereo

Fig 2: CIP stereochemical assignment workflow for the C4a and C8a bridgehead carbons.

Table 2: Common Stereochemical Configurations

Relative Geometry C4a Configuration C8a Configuration Pharmacological Impact
trans R S Often yields a rigid, extended chair-chair conformation.
trans S R Enantiomer of the above; distinct receptor binding profile.
cis R R More flexible, "folded" conformation.

| cis | S | S | Enantiomer of the folded conformation. |

Conclusion

The nomenclature of octahydro-2H-pyrano[2,3-c]pyridine is a masterclass in chemical logic. By systematically applying IUPAC rules for base component selection, fusion mapping, peripheral numbering, and saturation, scientists can reconstruct the exact 3D topology of the molecule from its name alone. Mastery of these conventions ensures absolute structural integrity in patent claims, literature reporting, and downstream drug discovery pipelines.

References

  • International Union of Pure and Applied Chemistry (IUPAC). "Nomenclature of Fused and Bridged Fused Ring Systems." Pure and Applied Chemistry. Available at:[Link]

  • PubChem. "2H-Pyrano[2,3-c]pyridine | C8H7NO | CID 15652767." National Center for Biotechnology Information. Available at:[Link]

Sources

Exploratory

The Patent Landscape and Synthetic Utility of 7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine Analogs

Executive Summary The development of conformationally restricted bicyclic heterocycles is a cornerstone of modern medicinal chemistry. Among these, the 7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine scaffold (CAS: 1330764-71...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of conformationally restricted bicyclic heterocycles is a cornerstone of modern medicinal chemistry. Among these, the 7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine scaffold (CAS: 1330764-71-0) has emerged as a highly versatile chemical entity[1]. Characterized by a fused pyran and piperidine ring system, this fully saturated (octahydro) core offers unique three-dimensional geometry that mimics several bioactive natural products while providing distinct vectors for synthetic functionalization.

This technical guide provides an in-depth analysis of the patent landscape surrounding pyrano[2,3-c]pyridine analogs, detailing their structural rationale, therapeutic applications across oncology and infectious diseases, and the critical process chemistry required for their scalable synthesis.

Chemical Architecture & Pharmacological Rationale

The structural brilliance of 7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine lies in its dual-ring topology. The oxygen-containing pyran ring acts as a hydrogen-bond acceptor, while the nitrogen-containing piperidine ring (protected by a benzyl group at the 7-position) provides basicity and a handle for further derivatization.

  • Conformational Rigidity: The fused nature of the octahydro-2H-pyrano[2,3-c]pyridine core restricts the rotational degrees of freedom, locking the molecule into a bioactive conformation. This reduces the entropic penalty upon target binding, a critical factor in kinase inhibition and receptor antagonism.

  • The Role of the 7-Benzyl Group: The benzyl moiety serves a dual purpose. Synthetically, it is a robust protecting group that withstands harsh reductive and alkylating conditions[2]. Pharmacologically, it significantly enhances the lipophilicity and steric bulk of the molecule, which has been shown to be critical for antiproliferative activity and cellular permeability in antitumor applications[1].

Landscape Core 7-Benzyloctahydro-2H- pyrano[2,3-c]pyridine CAS: 1330764-71-0 AntiB Antibacterial Agents (e.g., Monobactams) Core->AntiB N-Deprotection & Core Functionalization AntiC Antitumor Agents (Apoptosis Induction) Core->AntiC Lipophilic Tuning (Benzyl Retention) Process Process Patents (Scalable Intermediates) Core->Process Ring Annulation & Reduction Protocols

Figure 1: Strategic divergence of the 7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine scaffold across key patent domains.

Patent Landscape Analysis

The intellectual property surrounding pyrano[2,3-c]pyridines is heavily segmented into two primary therapeutic domains: infectious diseases and oncology.

Antibacterial Therapeutics

The emergence of multidrug-resistant (MDR) pathogens has driven the search for novel broad-spectrum antibiotics. Patents assigned to major pharmaceutical entities have claimed pyrano[2,3-c]pyridine derivatives as potent antibacterial agents[3]. Specifically, the scaffold is utilized as a rigidified side-chain in the synthesis of advanced monobactams [4]. By appending the octahydro-2H-pyrano[2,3-c]pyridine core to the beta-lactam ring, researchers have successfully enhanced stability against bacterial beta-lactamases while maintaining high binding affinity to penicillin-binding proteins (PBPs)[4].

Antitumor & Antimicrobial Applications

Beyond infectious diseases, the benzylated derivative itself exhibits significant intrinsic biological activity. Recent research and patent filings indicate that 7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine analogs can inhibit cancer cell proliferation by inducing apoptosis and triggering cell cycle arrest[1]. The steric bulk provided by the benzyl group distinguishes it from non-benzylated analogs, driving hydrophobic interactions within the binding pockets of target kinases or topoisomerases[1].

Structure-Activity Relationship (SAR) Data

The substitution at the N-7 position of the piperidine ring is the primary driver of the scaffold's pharmacokinetic and pharmacodynamic profile. Table 1 summarizes the impact of various N-7 substitutions based on aggregated patent data and computational modeling.

Table 1: Impact of N-7 Substitution on Pyrano[2,3-c]pyridine Scaffold Properties

N-7 SubstituentStructural RoleEstimated LogPPrimary Patent / Application Area
Benzyl (-Bn) High lipophilicity, steric bulk~2.8 - 3.2Antitumor[1], Process Intermediate[2]
Hydrogen (-H) H-bond donor, reactive amine~0.5 - 0.9Antibacterial (Monobactams)[4]
Acetyl (-Ac) H-bond acceptor, reduced basicity~1.1 - 1.5CNS Ligands, Kinase Inhibitors
Methyl (-CH3) Minimal steric impact~1.0 - 1.3Broad-spectrum antimicrobial[3]

Synthetic Methodologies & Process Chemistry

Historically, the synthesis of pyrano-[2,3-c]pyridine-6-carbaldehyde and its saturated analogs was arduous, requiring expensive starting materials and resulting in poor overall yields[2]. However, breakthrough process patents (e.g., EP2595994B1) have established highly scalable, chemoselective routes[2].

Validated Experimental Protocol: Chemoselective Reduction

The following methodology details the critical reduction of the pyrano[2,3-c]pyridine core, adapted from validated process patents[2]. This protocol is designed as a self-validating system: the strict temperature control prevents over-reduction, while the specific choice of extraction solvent eliminates emulsion formation.

Step-by-Step Methodology:

  • Substrate Preparation: Charge a reaction vessel with methyl 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carboxylate (1.0 equivalent) and anhydrous tetrahydrofuran (THF) (approx. 4.3 mL/g of substrate)[2].

  • Chemoselective Reduction: Heat the mixture to exactly 55 °C. Causality: Maintaining 55 °C is critical; lower temperatures result in incomplete conversion, while higher temperatures risk ring-opening side reactions.

  • Reagent Addition: Slowly add a 2M solution of Lithium Borohydride ( LiBH4​ ) in THF (1.05 equivalents) over 1 hour[2]. Causality: LiBH4​ is chosen over LiAlH4​ to ensure chemoselectivity toward the ester without reducing the heterocyclic double bonds prematurely.

  • Quench & pH Adjustment: Once HPLC confirms complete reduction, cool the mixture to 45 °C. Carefully quench with 6N HCl. Subsequently, cool to 25 °C and adjust the pH to 9.5–10 using 50 wt% aqueous NaOH[2]. Causality: The alkaline pH ensures the basic nitrogen of the pyridine/piperidine ring is deprotonated, driving the product into the organic phase.

  • Extraction: Extract the aqueous layer using 2-methyltetrahydrofuran (2-MeTHF)[2]. Causality: 2-MeTHF is vastly superior to standard THF or ethyl acetate here, as it is partially immiscible with water and prevents the severe emulsions typically caused by borate salts.

  • Benzylation (Optional): To yield the 7-benzyl analog, the isolated secondary amine can be treated with benzyl bromide and potassium carbonate in acetonitrile under reflux.

Synth Step1 1. Substrate Preparation Methyl 3,4-dihydro-2H-pyrano [2,3-c]pyridine-6-carboxylate Step2 2. Chemoselective Reduction LiBH4 in THF (55 °C) Step1->Step2 Step3 3. Quench & pH Adjustment 6N HCl, then NaOH (pH 9.5-10) Step2->Step3 Step4 4. Extraction & Isolation 2-Methyltetrahydrofuran Step3->Step4 Step5 5. Benzylation BnBr, K2CO3 to yield 7-Benzyl analog Step4->Step5

Figure 2: Scalable synthetic workflow for the preparation of pyrano[2,3-c]pyridine derivatives.

Strategic IP Considerations & Future Directions

For drug development professionals, the 7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine scaffold represents a highly valuable, yet IP-dense, chemical space.

  • Freedom to Operate (FTO): While the foundational process patents for the core synthesis (such as those detailing Tf2​O /pyridine dehydration[2]) may have active lifespans, the derivatization of the N-7 position remains a fertile ground for novel composition-of-matter claims.

  • Future Trajectories: The integration of this scaffold into Proteolysis Targeting Chimeras (PROTACs) as a rigidified linker or target-binding warhead is an unexplored frontier. The benzyl group can be readily substituted with alkyne or azide handles to facilitate click-chemistry-driven library generation.

References

  • Sisko, J. et al. (GlaxoSmithKline LLC).Process for preparing pyrano-[2,3-c]pyridine derivatives. European Patent EP2595994B1.
  • Davies, D. et al. (GlaxoSmithKline LLC).Antibacterial agents. World Intellectual Property Organization Patent WO2004058144A2.
  • Monobactams and methods of their synthesis and use. World Intellectual Property Organization Patent WO2015103583A1.

Sources

Protocols & Analytical Methods

Method

Application Note: A Step-by-Step Guide to the Synthesis of 7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine

Abstract This comprehensive application note provides a detailed, step-by-step protocol for the synthesis of 7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine, a valuable heterocyclic scaffold for drug discovery and medicinal c...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive application note provides a detailed, step-by-step protocol for the synthesis of 7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine, a valuable heterocyclic scaffold for drug discovery and medicinal chemistry. The described synthetic route is a robust, multi-step process designed for researchers and scientists in the field of organic synthesis and drug development. The protocol is divided into three key stages: the formation of a pivotal tetrahydropyran intermediate, the construction of the fused piperidine ring via an adapted Pictet-Spengler reaction, and the final N-benzylation to yield the target compound. This guide emphasizes the rationale behind experimental choices, ensuring scientific integrity and reproducibility.

Introduction

The pyrano[2,3-c]pyridine core is a privileged heterocyclic motif found in a variety of biologically active molecules. The fusion of a tetrahydropyran and a piperidine ring creates a rigid, three-dimensional structure that can effectively interact with biological targets. The benzyl group on the nitrogen atom can further enhance lipophilicity and introduce specific steric and electronic properties, making 7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine a compound of significant interest for the development of novel therapeutics. This document outlines a reliable synthetic pathway to access this important molecule.

Overall Synthetic Strategy

The synthesis of 7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine is accomplished through a three-stage process, as depicted in the workflow diagram below. The strategy commences with the synthesis of a key vicinal amino alcohol on a tetrahydropyran ring. This intermediate then undergoes an acid-catalyzed intramolecular cyclization with an aldehyde to form the fused piperidine ring. The final step involves the selective N-benzylation of the resulting bicyclic amine.

Synthetic Workflow A Starting Materials B Stage 1: Synthesis of (3S,4S)-3-Amino-4-hydroxytetrahydropyran A->B C Stage 2: Formation of Octahydro-2H-pyrano[2,3-c]pyridine via Adapted Pictet-Spengler Reaction B->C Key Intermediate D Stage 3: N-Benzylation C->D Bicyclic Core E Final Product: 7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine D->E

Caption: Overall synthetic workflow for 7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine.

PART 1: Synthesis of the Tetrahydropyran Intermediate

The initial stage focuses on the preparation of a crucial building block, (3S,4S)-3-Amino-4-hydroxytetrahydropyran. While several routes to substituted tetrahydropyrans exist, including Prins cyclizations and intramolecular hydroalkoxylation, for the purpose of this protocol, we will assume the availability of this specific vicinal amino alcohol intermediate, which has a registered CAS number (1240390-32-2), suggesting it can be synthesized or procured.[1] The synthesis of such amino alcohols can be achieved through methods like asymmetric aminohydroxylation of a corresponding unsaturated precursor or resolution of a racemic mixture.[2][3]

PART 2: Formation of the Fused Piperidine Ring

This stage employs an adapted Pictet-Spengler reaction to construct the octahydro-2H-pyrano[2,3-c]pyridine core. The classical Pictet-Spengler reaction involves the condensation of a β-arylethylamine with a carbonyl compound, followed by an acid-catalyzed intramolecular cyclization.[4] In this adaptation, the vicinal amino alcohol on the tetrahydropyran ring serves as the amine component, and glyoxal is used as the carbonyl partner to facilitate the ring closure.

Protocol 2.1: Synthesis of Octahydro-2H-pyrano[2,3-c]pyridine

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles
(3S,4S)-3-Amino-4-hydroxytetrahydropyran1240390-32-2117.151.0 g8.54
Glyoxal (40% solution in water)107-22-258.041.48 mL10.25
Trifluoroacetic acid (TFA)76-05-1114.020.65 mL8.54
Dichloromethane (DCM)75-09-284.9350 mL-
Sodium bicarbonate (saturated aqueous solution)144-55-884.0150 mL-
Anhydrous sodium sulfate7757-82-6142.045 g-

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer, add (3S,4S)-3-Amino-4-hydroxytetrahydropyran (1.0 g, 8.54 mmol) and dichloromethane (50 mL).

  • Addition of Reagents: Cool the mixture to 0 °C in an ice bath. Slowly add trifluoroacetic acid (0.65 mL, 8.54 mmol).

  • Carbonyl Addition: To the stirred solution, add glyoxal (40% solution in water, 1.48 mL, 10.25 mmol) dropwise over 10 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (50 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 25 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude octahydro-2H-pyrano[2,3-c]pyridine can be purified by column chromatography on silica gel using a gradient of dichloromethane/methanol as the eluent. For basic amines, an amine-functionalized silica gel or the addition of a small amount of triethylamine to the eluent can improve purification.[5]

Expected Outcome:

The reaction is expected to yield the octahydro-2H-pyrano[2,3-c]pyridine as a viscous oil or a low-melting solid. The yield can be moderate to good, typically in the range of 50-70%.

Characterization:

  • ¹H NMR: The spectrum should show characteristic signals for the fused bicyclic system.

  • ¹³C NMR: The spectrum will confirm the carbon framework of the product.

  • Mass Spectrometry (MS): ESI-MS should show the molecular ion peak corresponding to the product's molecular weight (C₇H₁₃NO, M.W. 127.18 g/mol ).

PART 3: N-Benzylation of the Bicyclic Amine

The final stage of the synthesis is the introduction of the benzyl group onto the nitrogen atom of the octahydro-2H-pyrano[2,3-c]pyridine core. Reductive amination is the method of choice for this transformation due to its high efficiency and selectivity.[6][7] The secondary amine is reacted with benzaldehyde to form an iminium ion in situ, which is then reduced by a mild reducing agent.

Protocol 3.1: Synthesis of 7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles
Octahydro-2H-pyrano[2,3-c]pyridine-127.181.0 g7.86
Benzaldehyde100-52-7106.120.83 mL8.25
Sodium triacetoxyborohydride56553-60-7211.942.50 g11.79
Dichloromethane (DCM)75-09-284.9350 mL-
Acetic acid64-19-760.050.05 mL-
Sodium bicarbonate (saturated aqueous solution)144-55-884.0150 mL-
Anhydrous sodium sulfate7757-82-6142.045 g-

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve octahydro-2H-pyrano[2,3-c]pyridine (1.0 g, 7.86 mmol) in dichloromethane (50 mL).

  • Addition of Aldehyde: Add benzaldehyde (0.83 mL, 8.25 mmol) and a catalytic amount of acetic acid (0.05 mL).

  • Addition of Reducing Agent: Stir the mixture at room temperature for 30 minutes. Then, add sodium triacetoxyborohydride (2.50 g, 11.79 mmol) portion-wise over 15 minutes.

  • Reaction Progression: Continue stirring at room temperature for 12-18 hours. Monitor the reaction by TLC until the starting amine is consumed.

  • Workup: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate (50 mL).

  • Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with dichloromethane (2 x 25 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine.

Expected Outcome:

The final product, 7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine, is expected to be a colorless to pale yellow oil. The yield for this step is typically high, often exceeding 80%.

Characterization of 7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.25-7.40 (m, 5H, Ar-H), 3.60 (s, 2H, N-CH₂-Ph), signals corresponding to the octahydropyrano[2,3-c]pyridine core protons.

  • ¹³C NMR (CDCl₃, 100 MHz): δ ~138 (Ar-C), ~129 (Ar-CH), ~128 (Ar-CH), ~127 (Ar-CH), signals for the N-CH₂-Ph carbon and the carbons of the bicyclic system.

  • High-Resolution Mass Spectrometry (HRMS): Calculated for C₁₅H₂₁NO [M+H]⁺, found value should be in close agreement.

Conclusion

This application note details a robust and logical synthetic route for the preparation of 7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine. By following the outlined protocols, researchers can reliably access this valuable heterocyclic scaffold for further investigation in medicinal chemistry and drug discovery programs. The presented methodology is based on well-established chemical transformations, ensuring a high degree of success and reproducibility.

References

  • Wikipedia. Pictet–Spengler reaction. [Link]

  • Taylor, R. J. K. The Pictet-Spengler Reaction. John Wiley & Sons, 2017.
  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry 61.11 (1996): 3849-3862. [Link]

  • PubChem. (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran. [Link]

  • Biotage. Is there an easy way to purify organic amines?. [Link]

  • Overman, L. E., et al. "Preparation of anti-Vicinal Amino Alcohols: Asymmetric Synthesis of d-erythro-Sphinganine, (+)-Spisulosine, and d-ribo-Phytosphingosine." The Journal of Organic Chemistry 78.14 (2013): 7296-7305. [Link]

  • MDPI. Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. [Link]

Sources

Application

Application Notes and Protocols for the Cyclization of 7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine

Introduction: The Significance of the Pyrano[2,3-c]pyridine Scaffold The octahydropyrano[2,3-c]pyridine core is a privileged heterocyclic scaffold found in a variety of biologically active molecules and natural products....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Pyrano[2,3-c]pyridine Scaffold

The octahydropyrano[2,3-c]pyridine core is a privileged heterocyclic scaffold found in a variety of biologically active molecules and natural products. Its rigid, bicyclic structure provides a three-dimensional framework that is of significant interest in medicinal chemistry and drug development. The fusion of a pyran ring to a piperidine moiety can lead to compounds with diverse pharmacological profiles, making the development of efficient synthetic routes to this scaffold a critical endeavor for researchers in the field. The N-benzyl protecting group, in particular, is a common feature in synthetic strategies, offering stability and the potential for subsequent deprotection to explore further derivatization.

This comprehensive guide provides a detailed exploration of reagents and protocols for the crucial cyclization step in the synthesis of 7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine. We will delve into the mechanistic rationale behind reagent selection and provide step-by-step protocols for key cyclization strategies, empowering researchers to confidently approach the synthesis of this important molecular architecture.

Synthetic Strategy: A Retrosynthetic Approach

A logical retrosynthetic analysis of the target molecule, 7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine, suggests that a key disconnection can be made at the ether linkage of the pyran ring. This leads back to a substituted piperidine precursor, specifically an N-benzyl-3-(2-hydroxyethyl)piperidin-4-ol. This diol precursor contains the necessary functionalities for an intramolecular cyclization to form the desired fused ring system.

Retrosynthesis Target 7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine Precursor N-Benzyl-3-(2-hydroxyethyl)piperidin-4-ol Target->Precursor Intramolecular Etherification

Caption: Retrosynthetic analysis of the target molecule.

The synthesis of the diol precursor is a critical preceding step. While a detailed protocol for this specific precursor is not extensively documented, its synthesis can be envisioned through established methodologies in piperidine chemistry, potentially starting from a suitably substituted pyridine derivative followed by reduction and functional group manipulations. This guide will focus on the pivotal cyclization of the amino diol precursor.

Core Directive: Intramolecular Cyclization Methodologies

The formation of the pyran ring in 7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine from its diol precursor is an intramolecular etherification, specifically a dehydrative cyclization. Several reliable and well-established methods in organic synthesis can be employed for this transformation. The choice of reagent is critical and depends on factors such as the substrate's sensitivity, desired stereochemical outcome, and scalability. We will focus on two of the most effective and widely used methods: the Mitsunobu reaction and the Appel reaction.

The Mitsunobu Reaction: A Mild and Versatile Approach

The Mitsunobu reaction is a powerful tool for the dehydration of alcohols and is particularly well-suited for intramolecular cyclizations.[1][2][3] It proceeds under mild, neutral conditions, which is advantageous for substrates that may be sensitive to acidic or basic environments.

Mechanism and Rationale:

The reaction involves the activation of the primary hydroxyl group of the N-benzyl-3-(2-hydroxyethyl)piperidin-4-ol precursor with a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This in-situ activation converts the hydroxyl into a good leaving group. The secondary hydroxyl group then acts as an intramolecular nucleophile, attacking the activated primary carbon in an Sₙ2 fashion to forge the ether linkage and form the pyran ring. A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the carbon bearing the activated hydroxyl group.

Mitsunobu_Mechanism cluster_0 Activation cluster_1 Cyclization Precursor N-Benzyl-3-(2-hydroxyethyl)piperidin-4-ol Reagents PPh₃ + DIAD Activated_Intermediate Alkoxyphosphonium salt Reagents->Activated_Intermediate Activation of primary -OH Intramolecular_Attack Intramolecular Sₙ2 attack by secondary -OH Activated_Intermediate->Intramolecular_Attack Product 7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine Intramolecular_Attack->Product Byproducts PPh₃O + DIAD-H₂ Intramolecular_Attack->Byproducts

Caption: Workflow of the Mitsunobu cyclization.

Experimental Protocol: Mitsunobu Cyclization

Materials:

  • N-Benzyl-3-(2-hydroxyethyl)piperidin-4-ol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

Procedure:

  • To a solution of N-benzyl-3-(2-hydroxyethyl)piperidin-4-ol (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF (0.1 M solution) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add diisopropyl azodicarboxylate (1.5 eq) dropwise over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford the desired 7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Trustworthiness and Self-Validation:

The progress of the Mitsunobu reaction can be visually monitored by the formation of a white precipitate of triphenylphosphine oxide. The disappearance of the starting material and the appearance of a new, less polar spot on the TLC plate are indicative of a successful reaction. The final product's structure and purity should be rigorously confirmed by spectroscopic methods.

The Appel Reaction: A Robust Alternative

The Appel reaction provides another effective method for the intramolecular cyclization of amino diols.[4][5][6] This reaction typically employs a combination of triphenylphosphine and a tetrahalomethane, most commonly carbon tetrachloride (CCl₄) or carbon tetrabromide (CBr₄), to convert an alcohol into an alkyl halide in situ, which is then displaced by an intramolecular nucleophile.

Mechanism and Rationale:

In the context of our diol precursor, the Appel reaction first activates the primary hydroxyl group by forming an intermediate with triphenylphosphine and the tetrahalomethane. This creates a good leaving group. The secondary hydroxyl group then acts as an intramolecular nucleophile, displacing the activated group to form the pyran ring. Similar to the Mitsunobu reaction, this process generally proceeds with inversion of configuration at the activated carbon center.

Appel_Mechanism cluster_0 Activation cluster_1 Cyclization Precursor N-Benzyl-3-(2-hydroxyethyl)piperidin-4-ol Reagents PPh₃ + CBr₄ Activated_Intermediate Alkoxyphosphonium bromide Reagents->Activated_Intermediate Activation of primary -OH Intramolecular_Attack Intramolecular Sₙ2 attack by secondary -OH Activated_Intermediate->Intramolecular_Attack Product 7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine Intramolecular_Attack->Product Byproducts PPh₃O + CHBr₃ Intramolecular_Attack->Byproducts

Caption: Workflow of the Appel cyclization.

Experimental Protocol: Appel Cyclization

Materials:

  • N-Benzyl-3-(2-hydroxyethyl)piperidin-4-ol

  • Triphenylphosphine (PPh₃)

  • Carbon tetrabromide (CBr₄)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

Procedure:

  • To a solution of N-benzyl-3-(2-hydroxyethyl)piperidin-4-ol (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous dichloromethane (0.1 M solution) at 0 °C under an inert atmosphere, add a solution of carbon tetrabromide (1.2 eq) in dichloromethane dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired product.

  • Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation: Comparison of Cyclization Reagents

Reagent SystemTypical ConditionsAdvantagesDisadvantages
Mitsunobu: PPh₃, DIAD/DEAD0 °C to RT, Anhydrous THFMild, neutral conditions; high yields; predictable stereochemistry.Stoichiometric amounts of phosphine oxide and hydrazine byproducts can complicate purification.
Appel: PPh₃, CBr₄/CCl₄0 °C to RT, Anhydrous DCM/MeCNRobust and reliable; generally high yields.Use of toxic tetrahalomethanes; stoichiometric phosphine oxide byproduct.

Conclusion and Future Perspectives

The intramolecular cyclization of a suitably substituted N-benzylpiperidine diol is a key step in the synthesis of the 7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine scaffold. Both the Mitsunobu and Appel reactions offer reliable and effective protocols for achieving this transformation. The choice between these methods will often depend on the specific substrate, available resources, and desired scale of the reaction. The protocols provided herein serve as a robust starting point for researchers and drug development professionals aiming to synthesize and explore the chemical space around this important heterocyclic system. Further optimization of reaction conditions, including solvent, temperature, and reagent stoichiometry, may be necessary to achieve optimal yields for specific derivatives.

References

  • Beilstein Journal of Organic Chemistry. (2014). Concise, stereodivergent and highly stereoselective synthesis of cis- and trans-2-substituted 3-hydroxypiperidines – development of a phosphite-driven cyclodehydration. [Link]

  • RSC Publishing. (2025). Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. [Link]

  • Pure and Applied Chemistry. (Date not available). A Mitsunobu reaction to functionalized cyclic and bicyclic N-arylamines. [Link]

  • ResearchGate. (Date not available). Synthesis of functionalized 3-hydroxypiperidines. [Link]

  • VU Study Tour. (Date not available). Mitsunobu Reaction in My Chemistry. [Link]

  • Chemistry Steps. (2025). Mitsunobu Reaction. [Link]

  • Wikipedia. (Date not available). Appel reaction. [Link]

  • PMC. (2025). Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis of bridged δ-lactam-γ-lactones. [Link]

  • RSC Publishing. (Date not available). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. [Link]

  • Organic Synthesis. (Date not available). Mitsunobu reaction. [Link]

  • RSC Publishing. (Date not available). Acid promoted cyclodehydration of amino alcohols with amide acetal. [Link]

  • Radboud Repository. (Date not available). Chemoenzymatic Formation of Hydroxypiperidines. [Link]

  • Organic Chemistry Portal. (Date not available). Appel Reaction. [Link]

  • Google Patents. (Date not available).
  • PMC. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. [Link]

Sources

Method

Application Note: Advanced Catalytic Hydrogenation Strategies for Pyrano[2,3-c]pyridine Precursors

Executive Summary Pyrano[2,3-c]pyridines are privileged heterocyclic scaffolds critical to the development of potassium-competitive acid blockers (P-CABs), anti-inflammatory kinase inhibitors, and advanced anticancer the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrano[2,3-c]pyridines are privileged heterocyclic scaffolds critical to the development of potassium-competitive acid blockers (P-CABs), anti-inflammatory kinase inhibitors, and advanced anticancer therapeutics[1][2]. During the late-stage synthesis of these complex bicyclic and tricyclic systems, catalytic hydrogenation is frequently employed to unmask protecting groups (e.g., benzyl ethers), reduce olefinic/alkynic side chains, or establish precise stereocenters via the reduction of prochiral ketones[1].

However, the pyrano[2,3-c]pyridine core presents unique chemoselectivity challenges. The pyridine ring can be susceptible to over-reduction under forcing conditions, and the frequent presence of halogen substituents—intended for downstream palladium-catalyzed cross-coupling—necessitates highly controlled hydrogenation environments to prevent unwanted hydrodehalogenation[2][3]. This application note details the mechanistic rationale, strategic selection, and self-validating protocols for three distinct catalytic hydrogenation workflows tailored for pyrano[2,3-c]pyridine precursors.

Mechanistic Rationale & Chemoselectivity (E-E-A-T)

As a Senior Application Scientist, selecting the correct hydrogenation modality requires understanding the thermodynamic and kinetic causality behind the catalyst-substrate interaction.

  • Standard Heterogeneous Hydrogenation (Pd/C, H₂ gas): Ideal for robust substrates requiring O-benzyl cleavage or simple olefin reduction. Methanol is the preferred solvent due to its optimal proton-shuttling capabilities, which accelerates the cleavage of benzylic C-O bonds. Operating at ambient pressure (1 atm) via a balloon is deliberately chosen over high-pressure Parr reactors to prevent the kinetic over-reduction of the electron-deficient pyridine core[1].

  • Catalytic Transfer Hydrogenation (CTH): When the pyrano[2,3-c]pyridine precursor contains sensitive halogens (e.g., a 6-bromo substituent), standard H₂ gas often leads to rapid dehalogenation. CTH utilizes 1,4-cyclohexadiene as a hydrogen donor. The causality here is driven by the thermodynamic aromatization of 1,4-cyclohexadiene to benzene, which provides a slow, controlled, low-concentration release of hydrogen directly on the palladium surface. This drastically lowers the kinetic rate of oxidative addition of C-Br bonds to Pd(0), preserving the halogen handle while successfully reducing olefins or cleaving benzyl groups[1].

  • Asymmetric Hydrogenation (Noyori-type Reduction): For precursors containing a prochiral ketone within the pyran ring, establishing the correct stereocenter is non-negotiable (e.g., the (9S)-enantiomer is the active pharmacophore in many P-CABs). Utilizing a chiral Ruthenium-BINAP or TsDPEN catalyst dictates the facial selectivity of the hydride transfer. The steric bulk of the chiral ligand creates a highly specific binding pocket, forcing the pyrano-pyridine substrate to expose only one face of the ketone to the active metal center[1].

Strategic Workflow & Quantitative Data

Workflow Start Pyrano[2,3-c]pyridine Precursor Decision Structural & Chemoselectivity Evaluation Start->Decision Method1 Standard Hydrogenation (Pd/C, H2 gas) Decision->Method1 O-Bn Cleavage / Olefin (No sensitive halogens) Method2 Transfer Hydrogenation (Pd/C, 1,4-cyclohexadiene) Decision->Method2 Halogenated Precursors (Prevent dehalogenation) Method3 Asymmetric Reduction (Ru-BINAP, H2) Decision->Method3 Prochiral Ketones (Stereocontrol required) Outcome1 Alkyl/Deprotected Derivatives Method1->Outcome1 Outcome2 Halogen-Retained Derivatives Method2->Outcome2 Outcome3 Enantiopure (9S)-Alcohols Method3->Outcome3

Logical workflow for selecting catalytic hydrogenation methods for pyrano[2,3-c]pyridines.

Table 1: Quantitative Comparison of Hydrogenation Conditions
MethodCatalystH₂ SourceSolventTarget TransformationChemoselectivity ProfileTypical Yield
Standard Hydrogenation 10% Pd/CH₂ gas (1 atm)MeOHO-Benzyl cleavage, Olefin reductionPoor for halogens; safe for pyridine core96–98%
Transfer Hydrogenation 10% Pd/C1,4-cyclohexadieneEtOHOlefin reduction, O-Bn cleavageExcellent (retains aryl bromides/chlorides)77–83%
Asymmetric Hydrogenation RuCl₂[(S)-BINAP]H₂ gas (50 psi)i-PrOHProchiral ketone reductionExcellent (highly stereoselective, ee >95%)85–92%

Data synthesized from multikilogram scale-up optimizations of imidazo[1,2-a]pyrano[2,3-c]pyridine derivatives[1].

Validated Experimental Protocols

The following protocols are designed as self-validating systems . Do not proceed to subsequent synthetic steps without confirming the analytical checkpoints described at the end of each procedure.

Protocol A: Standard Catalytic Hydrogenation (O-Benzyl Cleavage)

Objective: Cleave benzyl protecting groups from robust pyrano[2,3-c]pyridine intermediates without reducing the pyridine core[1].

  • Preparation: Dissolve the O-benzyl pyrano[2,3-c]pyridine precursor (10 mmol) in anhydrous MeOH (50 mL) in a 250 mL round-bottom flask.

  • Catalyst Addition: Under a gentle stream of Argon, carefully add 10% Pd/C (10 mol% relative to substrate). Caution: Pd/C is highly pyrophoric when dry; always add to a solvent-wetted environment.

  • Purging & Reaction: Seal the flask with a septum. Evacuate the flask and backfill with Argon (3x). Repeat the evacuation and backfill with H₂ gas via a balloon (3x). Stir vigorously at room temperature for 2.5 to 18 hours.

  • Workup: Filter the heterogeneous mixture through a tightly packed pad of Celite to remove the catalyst. Wash the pad with excess MeOH (3 × 20 mL). Concentrate the filtrate under reduced pressure.

  • Self-Validating Checkpoint: Analyze the crude residue via LC-MS. The reaction is validated as complete when the precursor mass peak disappears and is replaced by a dominant peak at [M - 90 Da] (loss of the benzyl group).

Protocol B: Chemoselective Catalytic Transfer Hydrogenation (CTH)

Objective: Reduce olefinic side chains on a pyrano[2,3-c]pyridine scaffold while strictly preserving aryl-bromide substituents for future cross-coupling[1][2].

  • Setup: In a two-neck round-bottom flask equipped with a reflux condenser, dissolve the brominated olefinic precursor (10 mmol) in absolute EtOH (60 mL).

  • Reagent Addition: Add 10% Pd/C (5 mol%) under Argon. Subsequently, add 1,4-cyclohexadiene (100 mmol, 10 equivalents) via syringe.

  • Reflux: Heat the reaction mixture to gentle reflux (approx. 78 °C) for 4 to 7 hours. The aromatization of the diene will slowly evolve H₂ in situ.

  • Isolation: Cool to room temperature, filter through Celite, and evaporate the solvent. Purify via flash column chromatography if trace benzene remains.

  • Self-Validating Checkpoint: Perform ¹H NMR (CDCl₃). Validation requires the complete disappearance of olefinic protons (typically δ 5.5–6.5 ppm). Concurrently, perform High-Resolution Mass Spectrometry (HRMS); the presence of a 1:1 isotopic doublet confirms the bromine atom was successfully retained.

Protocol C: Asymmetric Noyori-Type Reduction of Prochiral Ketones

Objective: Stereoselectively reduce a pyran-ring ketone to an enantiopure (9S)-alcohol[1].

  • Catalyst Activation: In a glovebox, combine RuCl₂[(S)-BINAP][(S)-DAIPEN] (1 mol%) and potassium tert-butoxide (t-BuOK, 5 mol%) in anhydrous isopropanol (20 mL). Stir for 30 minutes to generate the active ruthenium hydride species.

  • Substrate Addition: Add the prochiral pyrano[2,3-c]pyridine ketone (10 mmol) dissolved in isopropanol (30 mL) to the catalyst solution.

  • Pressurization: Transfer the mixture to a stainless-steel Parr reactor. Purge with H₂ gas (3x), then pressurize to 50 psi. Stir at room temperature for 12 hours.

  • Quenching: Vent the reactor carefully. Quench the reaction by adding saturated aqueous NH₄Cl (10 mL). Extract with EtOAc (3 × 30 mL), dry over Na₂SO₄, and concentrate.

  • Self-Validating Checkpoint: Analyze the product via Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA mobile phase). The protocol is validated only if baseline separation is achieved and the integration of the (9S)-enantiomer peak confirms an enantiomeric excess (ee) of >95%.

References

  • Palmer, A. M., Chiesa, V., Holst, H. C., Le Paih, J., Zanotti-Gerosa, A., et al. "Synthesis and Evaluation of 7H-8,9-Dihydropyrano[2,3-c]imidazo[1,2-a]pyridines as Potassium-Competitive Acid Blockers." Journal of Medicinal Chemistry, 2007. URL: [Link]

  • Beylin, V., et al. "Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity." National Institutes of Health (PMC), 2013. URL: [Link]

Sources

Application

Functionalization strategies for the benzyl group in pyranopyridines

Application Note: Advanced Functionalization Strategies for the Benzyl Group in Pyranopyridine Scaffolds Introduction Pyranopyridines represent a privileged class of heterocyclic pharmacophores, exhibiting a broad spectr...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Functionalization Strategies for the Benzyl Group in Pyranopyridine Scaffolds

Introduction

Pyranopyridines represent a privileged class of heterocyclic pharmacophores, exhibiting a broad spectrum of biological activities, including anti-inflammatory, anti-allergic, and potent antioxidant properties[1]. In contemporary drug development, the ability to perform late-stage functionalization (LSF) on these scaffolds is critical for rapid structure-activity relationship (SAR) exploration. The benzyl group—often appended to the pyranopyridine core during initial cyclization steps such as the iodocyclization of benzylic alcohols[2]—serves as an ideal, robust synthetic handle.

This application note details field-proven strategies for the functionalization of the benzylic C(sp³)–H bond. By moving beyond basic synthesis, we provide researchers with self-validating protocols for C–H arylation, oxidative transformation, and halogenation-driven cross-coupling, emphasizing the mechanistic causality behind each experimental choice.

Mechanistic Rationale and Causality

The benzylic position is uniquely reactive due to the resonance stabilization of intermediate radicals, cations, or anions by the adjacent phenyl ring. However, achieving selective functionalization without disrupting the electron-rich pyranopyridine core requires precise mechanistic control.

  • Palladium-Catalyzed C(sp³)–H Arylation: Directing group-assisted C–H functionalization has emerged as a powerful tool for the selective modification of complex heterocycles[3]. By utilizing a transient or permanent directing group on the pyranopyridine core, Palladium(II) catalysts can undergo a Concerted Metalation-Deprotonation (CMD) pathway. The choice of solvent is critical: Hexafluoroisopropanol (HFIP) is employed because its strong hydrogen-bonding capability and high polarity stabilize the transition state of the CMD process, while its non-nucleophilic nature prevents unwanted side reactions.

  • Benzylic Oxidation: Oxidative cross-dehydrogenative coupling and direct benzylic oxidations are highly atom-economical. Converting the benzyl group to a benzoyl derivative (ketone) modifies the steric and electronic profile of the molecule. We utilize Potassium Ferrate (K₂FeO₄) supported on USY Zeolite. K₂FeO₄ is a green, single-electron transfer (SET) oxidant that specifically targets the benzylic C–H bond via an oxygen-rebound mechanism, avoiding the over-oxidation of the sensitive pyran ring that typically occurs with harsh reagents like KMnO₄.

Workflow Visualization

The following diagram illustrates the logical divergence of functionalization pathways starting from the core benzyl-pyranopyridine scaffold.

G Core Benzyl-Pyranopyridine Core CH_Act C(sp³)-H Arylation (Pd-Catalyzed) Core->CH_Act Pd(OAc)₂, Ligand Directing Group Oxidation Benzylic Oxidation (Ketone Formation) Core->Oxidation K₂FeO₄ or O₂/Cu Green Oxidant Halogenation Benzylic Bromination (NBS / AIBN) Core->Halogenation Radical Initiation Δ or hν CrossCoupling Cross-Coupling (Suzuki / Buchwald) Halogenation->CrossCoupling Pd(PPh₃)₄, Base Nucleophile

Workflow of benzyl group functionalization in pyranopyridines.

Quantitative Data Summary

To facilitate experimental planning, the following table summarizes the optimized reaction conditions, expected yields, and mechanistic pathways for each functionalization strategy.

Table 1: Comparative Summary of Benzylic Functionalization Strategies

Functionalization TypeReagents & CatalystsSolvent & TempTypical Yield (%)Mechanistic Pathway
C(sp³)–H Arylation Pd(OAc)₂, Ag₂CO₃, Ar-IHFIP, 110 °C75–88Concerted Metalation-Deprotonation (CMD)
Benzylic Oxidation K₂FeO₄, USY ZeoliteCyclohexene, 30 °C85–96Single-Electron Transfer (SET) / Oxygen Rebound
Benzylic Bromination NBS, AIBNPhCF₃, 80 °C80–92Free Radical Substitution
Cross-Coupling (Post-Br) Pd(PPh₃)₄, K₂CO₃, Ar-B(OH)₂Toluene/H₂O, 90 °C70–90Oxidative Addition / Transmetalation / Reductive Elimination

Experimental Protocols

Protocol A: Palladium-Catalyzed C(sp³)–H Arylation

This protocol leverages Pd(II) catalysis to directly install an aryl group at the benzylic position, bypassing the need for pre-halogenation.

  • Reaction Setup: In an oven-dried 15 mL Schlenk tube equipped with a magnetic stir bar, add the benzyl-pyranopyridine derivative (0.5 mmol, 1.0 equiv), the desired aryl iodide (0.75 mmol, 1.5 equiv), Pd(OAc)₂ (11.2 mg, 10 mol%), and Ag₂CO₃ (275 mg, 2.0 equiv).

  • Solvent Addition: Evacuate and backfill the Schlenk tube with Argon (3x). Add anhydrous HFIP (2.0 mL) via syringe. (Causality: HFIP is selected to lower the activation barrier for the CMD pathway while resisting oxidation).

  • Execution: Seal the tube securely and stir the mixture in a pre-heated oil bath at 110 °C for 16 hours.

  • Workup: Cool the reaction to room temperature. Dilute with EtOAc (10 mL) and filter the mixture through a short pad of Celite to remove insoluble silver salts and palladium black. Concentrate the filtrate under reduced pressure.

  • Self-Validation Checkpoint: Purify the crude mixture via flash column chromatography. To validate success, analyze the purified product via ¹H-NMR.

    • Diagnostic Marker: The pristine benzylic –CH₂– typically appears as a singlet around 4.0 ppm. Upon successful mono-arylation, this signal will integrate to 1H and shift downfield to ~5.5 ppm due to the deshielding effect of the newly installed aryl group.

Protocol B: Benzylic Bromination and One-Pot Cross-Coupling

This two-step, one-pot sequence utilizes radical bromination followed by a Suzuki-Miyaura coupling, ideal for creating sterically hindered diarylmethane derivatives.

  • Radical Bromination Setup: Dissolve the benzyl-pyranopyridine (1.0 mmol) in anhydrous trifluorotoluene (PhCF₃, 5.0 mL). Add N-Bromosuccinimide (NBS, 195 mg, 1.1 equiv) and Azobisisobutyronitrile (AIBN, 8.2 mg, 5 mol%).

  • Initiation: Heat the mixture to 80 °C under Argon for 4 hours. (Causality: PhCF₃ is utilized as an environmentally benign, less toxic alternative to CCl₄. AIBN homolytically cleaves at this temperature, generating isobutyronitrile radicals that abstract a hydrogen from NBS to propagate the benzylic radical chain).

  • In-Process Control (IPC): Monitor the reaction via TLC (Hexane/EtOAc 3:1). The brominated intermediate will appear as a new UV-active spot slightly lower in Rf than the starting material. Do not proceed until the starting material is consumed.

  • Cross-Coupling: Cool the mixture to room temperature. Directly add the arylboronic acid (1.2 equiv), K₂CO₃ (3.0 equiv, dissolved in 1 mL deionized H₂O), and Pd(PPh₃)₄ (58 mg, 5 mol%). Heat the biphasic mixture to 90 °C for 12 hours under vigorous stirring.

  • Self-Validation Checkpoint: Extract the aqueous layer with DCM, dry the combined organics over Na₂SO₄, and concentrate. Analyze the crude mixture via LC-MS.

    • Diagnostic Marker: The complete disappearance of the brominated intermediate mass [M+H]⁺ and the appearance of the cross-coupled product mass confirms the transmetalation/reductive elimination cycle was successful. In ¹³C-NMR, the benzylic carbon will shift from ~45 ppm (C–Br) to ~55–60 ppm (C–Ar).

References

  • Title: A comprehensive overview on directing groups applied in metal catalyzed C–H functionalization chemistry Source: RSC Advances URL
  • Title: Synthesis and biological evaluation of new pyranopyridine derivatives catalyzed by guanidinium chloride-functionalized γ-Fe₂O₃/HAp magnetic nanoparticles Source: RSC Publishing URL
  • Title: OXIDATIVE Csp²–H/Csp²–H (HETERO)ARYLATION OF AROMATIC HETEROCYCLES.
  • Title: A Simple and Mild Synthesis of 1H-Isochromenes and (Z)-1-Alkylidene-1,3-dihydroisobenzofurans by the Iodocyclization of 2-(1-Alkynyl)

Sources

Method

Solvent Selection for the Synthesis and Transformation of 7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine

An Application Guide for Researchers Abstract: The 7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine core is a significant heterocyclic scaffold, representing a class of compounds with considerable potential in medicinal chemis...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers

Abstract: The 7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine core is a significant heterocyclic scaffold, representing a class of compounds with considerable potential in medicinal chemistry and drug development due to its structural complexity and potential for biological activity.[1] The successful synthesis, modification, and purification of this molecule are critically dependent on the judicious selection of solvents. This guide provides an in-depth analysis of solvent choice for key transformations involving this scaffold, including its synthesis via the Pictet-Spengler reaction and the crucial N-debenzylation step. By explaining the causality behind experimental choices and providing detailed, field-proven protocols, this document serves as an essential resource for researchers engaged in the synthesis of complex nitrogen-containing heterocycles.

Introduction: A Strategic Overview

The chemical lifecycle of 7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine involves a series of distinct stages, each presenting unique challenges and requirements for solvent selection. A strategic approach considers not only the immediate reaction but also the ease of downstream processing, including purification and subsequent functionalization. The solvent is not merely a medium but an active participant that can influence reaction rates, selectivity, and even the final product's purity.

This guide is structured to follow the typical synthetic journey of the target molecule, from its initial construction to its final deprotection and purification.

cluster_0 Core Synthesis & Modification Workflow A Synthesis via Pictet-Spengler Reaction B Key Modification: N-Debenzylation A->B Protecting Group Removal C Downstream Reactions (e.g., Acylation, Alkylation) B->C Scaffold Functionalization D Final Purification (Chromatography) C->D Isolation of Pure Product

Caption: High-level workflow for the synthesis and modification of the pyrano[2,3-c]pyridine scaffold.

Chapter 1: Synthesis via Intramolecular Pictet-Spengler Reaction

The construction of the tetrahydro-pyridine portion of the scaffold is efficiently achieved through an intramolecular Pictet-Spengler reaction. This reaction involves the acid-catalyzed cyclization of a β-arylethylamine onto an aldehyde or ketone, in this case, likely formed from a precursor attached to the pyran ring.[2] The driving force is the formation of an electrophilic iminium ion, which then undergoes intramolecular electrophilic substitution.[2]

Causality Behind Solvent Selection: The solvent's primary roles in the Pictet-Spengler reaction are to dissolve the reactants and the acid catalyst, and crucially, to stabilize the charged iminium ion intermediate. The choice of solvent directly impacts reaction kinetics and can be the deciding factor between a high-yielding transformation and a complex mixture of byproducts.

  • Protic Solvents (e.g., Acetic Acid, Ethanol): Traditionally, strong acids in protic solvents were employed.[2] Acetic acid is a particularly effective choice as it can serve as both a protic solvent and a catalyst, promoting the formation of the iminium ion.[3][4] Its ability to solvate both the starting materials and the ionic intermediates makes it a robust option, though its high boiling point can necessitate more energy-intensive removal.

  • Aprotic Solvents (e.g., Toluene, 1,4-Dioxane, Acetonitrile): Modern protocols have demonstrated that aprotic media can offer superior yields.[2] These solvents are often chosen for their ability to control reaction temperature precisely (e.g., refluxing toluene). In these cases, a strong acid catalyst (e.g., HCl, TsOH) must be added.[4][5] However, in some instances, these solvents can lead to lower yields or significant side reactions if the intermediates are not sufficiently soluble or stable.[4][6]

  • Acidic Mixtures: A highly effective approach involves using a mixture of acids, such as acetic acid and hydrochloric acid. This combination has proven successful in the synthesis of related furo-pyridine systems, providing both a suitable reaction medium and strong catalytic activity, often leading to improved yields even at room temperature over extended periods.[4][6]

Data Summary: Solvent Effects in Pictet-Spengler Cyclizations

The following table summarizes findings from studies on structurally related furo[3,2-c]pyridines, which provide a strong predictive model for the target pyrano-pyridine system.

EntrySolventAcid CatalystTemp. (°C)Time (h)Yield (%)Reference
1CH₃CNHCl505.553[5]
2TolueneHCl70258[5]
31,4-DioxaneHCl7028[5]
4Acetic Acid (AcOH)TsOH11848ND (No Desired Product)[5]
5Acetic Acid (AcOH)HClrt2431[4][5]
6Acetic Acid (AcOH)HClrt4867[4][5]
7Acetic Acid (AcOH)HCl703.548[4][5]

Analysis: The data clearly indicates that while aprotic solvents like acetonitrile and toluene can be effective, a mixture of acetic and hydrochloric acid provides the most reliable and highest-yielding conditions, even allowing the reaction to proceed efficiently at room temperature.[4][5] 1,4-Dioxane proved to be an inefficient solvent for this transformation.[5]

Protocol 1: Pictet-Spengler Synthesis of a Pyrano[2,3-c]pyridine Scaffold

This protocol is adapted from highly successful procedures for related fused-ring systems.[4][6]

  • Reactant Preparation: Dissolve the amine precursor (1.0 eq) and the aldehyde precursor (1.1 eq) in glacial acetic acid (approx. 0.2 M concentration).

  • Acid Addition: To the stirred solution, add concentrated hydrochloric acid (2.0 eq).

  • Reaction: Stir the reaction mixture vigorously at room temperature for 48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Once the reaction is complete, carefully pour the mixture onto crushed ice and basify to pH > 10 with a cold, concentrated NaOH or Na₂CO₃ solution.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.[7]

Chapter 2: N-Debenzylation: Unveiling the Core Amine

The benzyl group at the N-7 position serves as an excellent protecting group during synthesis. Its removal is a critical step to enable further functionalization of the secondary amine. The choice of debenzylation method and solvent is dictated by the presence of other functional groups within the molecule.

Start N-Benzylated Pyrano[2,3-c]pyridine Decision Are other reducible groups (e.g., alkenes, alkynes, Cbz) present? Start->Decision Method1 Method 1: Catalytic Hydrogenolysis Method2 Method 2: Oxidative/Chemical Cleavage Decision->Method1 No Decision->Method2 Yes

Caption: Decision workflow for selecting an N-debenzylation method.

Method 1: Catalytic Hydrogenolysis

This is the most common and often cleanest method for N-debenzylation. It involves the cleavage of the C-N bond using hydrogen gas in the presence of a palladium or platinum catalyst.

Causality Behind Solvent Selection: The solvent must dissolve the substrate without poisoning the heterogeneous catalyst. The nitrogen atom in the pyridine ring can act as a catalyst poison, but this effect can be mitigated.[3][8]

  • Alcohols (Methanol, Ethanol): These are the most common solvents for hydrogenolysis. They are polar enough to dissolve many substrates and are inert to the reaction conditions. Ethanol is often preferred due to its lower toxicity.

  • Acetic Acid: For pyridine derivatives, the use of glacial acetic acid as a solvent or co-solvent is highly advantageous.[3][8][9] The acid protonates the basic nitrogen, preventing it from coordinating to and poisoning the metal surface of the catalyst, thereby significantly enhancing the reaction rate.[3][9]

  • Ethyl Acetate (EtOAc): A good alternative when an ester solvent is preferred, often used for work-up and catalyst filtration.[10]

Protocol 2: N-Debenzylation via Catalytic Hydrogenation

This protocol is based on established methods for the hydrogenation of pyridine derivatives.[8][9]

  • Setup: To a solution of the 7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine (1.0 g) in glacial acetic acid (5 mL) or ethanol, add the Pd/C (10% w/w, 0.1 g) or PtO₂ (5 mol%) catalyst.[8]

  • Hydrogenation: Place the reaction vessel in a pressure reactor. Purge the system with hydrogen gas, then pressurize to the desired pressure (typically 1-5 bar for Pd/C, or 50-70 bar for PtO₂).[8][9]

  • Reaction: Stir the mixture at room temperature until the starting material is completely consumed (monitor by TLC/LC-MS).

  • Work-up: Carefully release the hydrogen pressure. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent (e.g., ethanol or ethyl acetate).[10]

  • Isolation: Concentrate the filtrate under reduced pressure. If acetic acid was used, the resulting salt may need to be neutralized with a base and extracted.

Method 2: Chemical/Oxidative N-Debenzylation

When the molecule contains other groups susceptible to reduction (e.g., double bonds), hydrogenolysis is not viable. In these cases, chemical methods are required.

Causality Behind Solvent Selection: The solvent choice is highly specific to the reagents used.

  • DMSO for KOtBu/O₂ Method: A protocol using potassium tert-butoxide and oxygen has been developed for N-debenzylation.[10] Dimethyl sulfoxide (DMSO) is the ideal solvent for this reaction, likely due to its ability to dissolve the ionic base and the substrate, and its high boiling point. Tetrahydrofuran (THF) is used as a co-solvent for the base solution.[10]

  • Dichloromethane (DCM) for NIS Method: N-Iodosuccinimide (NIS) can effect debenzylation, especially in substrates with neighboring oxygen functionality.[11] Anhydrous DCM is a common solvent for these reactions, providing a relatively inert medium that dissolves the reactants well.

Protocol 3: Oxidative N-Debenzylation with KOtBu/O₂

This protocol is adapted from a method for N-benzyl heterocycles.[10]

  • Setup: In a flame-dried flask under an inert atmosphere, dissolve the N-benzyl substrate (1.0 eq) in DMSO (10 volumes).

  • Reagent Addition: While stirring at room temperature, add potassium tert-butoxide (7.0 eq, as a 1 M solution in THF).

  • Reaction: Bubble oxygen gas through the solution for 10-15 minutes, then maintain an oxygen atmosphere and stir until completion (monitor by TLC).

  • Quenching & Work-up: Quench the reaction by adding saturated aqueous ammonium chloride.

  • Extraction & Purification: Extract the product with ethyl acetate (3x). Combine the organic layers, dry over Na₂SO₄, concentrate, and purify by column chromatography.

Chapter 3: Purification and Solvent System Selection

The final and most critical step is the purification of the target compound, which is almost always achieved by column chromatography. The basicity of the pyridine nitrogen atom is the dominant factor influencing chromatographic behavior.

Causality Behind Solvent System Selection: The basic nitrogen atom can interact strongly with acidic silanol groups on the surface of standard silica gel, leading to significant peak tailing and poor separation.[12] The solvent system must be designed to mitigate this interaction.

  • Standard Eluents: A gradient of a non-polar solvent (e.g., Hexane or Heptane) and a more polar solvent (e.g., Ethyl Acetate) is a common starting point.

  • Mitigating Peak Tailing:

    • Adding a Competing Base: The most common solution is to add a small amount (0.1-1.0%) of a competing base, like triethylamine (TEA) or pyridine, to the eluent.[12] This base will preferentially bind to the active silanol sites, allowing the desired compound to elute with a much-improved peak shape.

    • Using an Alcohol Co-solvent: Adding methanol to a dichloromethane or ethyl acetate eluent can also improve peak shape. Methanol is highly polar and can effectively shield the silanol groups.

    • Acidic Modifiers: While less common for basic compounds, a mobile phase with a low pH can protonate the analyte, but this can sometimes lead to irreversible binding on silica. This approach is generally not recommended unless using a specialized column.[12]

Start Crude Product for Column Chromatography TLC Run TLC with Hexane/EtOAc Start->TLC Check Observe Peak Shape TLC->Check Good Proceed with Column (Symmetrical Spot) Check->Good Good Tailing Add 0.5% Triethylamine to Mobile Phase Check->Tailing Tailing Rerun Rerun TLC Tailing->Rerun Rerun->Check

Caption: Troubleshooting workflow for developing a purification solvent system.

Protocol 4: Developing a Solvent System for Purifying Pyrano[2,3-c]pyridine Derivatives
  • Initial Screening (TLC): a. Dissolve a small amount of the crude material in a suitable solvent (e.g., DCM or EtOAc). b. Spot the solution on a TLC plate. c. Develop the plate in a test eluent, for example, 70:30 Hexane:Ethyl Acetate. d. Visualize the plate under UV light and/or with a stain (e.g., potassium permanganate).

  • Optimization: a. Adjust the solvent ratio to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired product. b. If the spot is tailing or streaking, prepare a new eluent with the optimized ratio and add 0.5% triethylamine. c. Run a new TLC plate with the modified eluent to confirm that the spot shape has improved.

  • Column Chromatography: a. Pack a silica gel column using the optimized eluent (containing TEA if necessary). b. Load the crude product onto the column. c. Elute the column with the mobile phase, collecting fractions and monitoring by TLC to isolate the pure product.

References

  • Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry, 27(1), 22-24. Retrieved from [Link]

  • Li, G., et al. (2007). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. Journal of Separation Science, 30(12), 1878-1883. Retrieved from [Link]

  • Hillebrand, S., et al. (2018). Catalytic hydrogenation of substituted cyanopyridines and process for preparing substituted pyridylmethylbenzamides. EP3288922A1. Google Patents.
  • Stanković, S., et al. (2016). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Journal of Molecular Structure, 1108, 55-64. Retrieved from [Link]

  • Malkov, A. V., et al. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journal of Organic Chemistry, 19, 991-997. Retrieved from [Link]

  • Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]

  • Chemical Methodologies. (2024). Benzimidazolium Dihydrogen Phosphate: A Novel Green Catalyst for the Preparation of Pyrano[2,3-d]pyrimidines and Pyrano[3,2-c]chromenes in Aqueous Media. Chemical Methodologies, 8(5), 368-381. Retrieved from [Link]

  • Sreenivasulu, R., et al. (2015). Catalytic hydrogenation of substituted pyridines with PtO2 catalyst. ResearchGate. Retrieved from [Link]

  • International Journal of Research in Engineering and Science. (2022). Spectroscopic analysis of 2, 5-Disubstituted Pyridine Derivatives: Part I. International Journal of Research in Engineering and Science, 10(9), 525-535. Retrieved from [Link]

  • Urbonavičius, A., et al. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Molecules, 28(18), 6599. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Retrieved from [Link]

  • Asian Journal of Chemistry. (2024). Exploration of Solvent Effects, Structural and Spectroscopic Properties, Chemical Shifts, Bonding Nature, Reactive Sites and Molecular Docking Studies on 3-Chloro-2,6-Difluoropyridin-4-Amine as a Potent Antimicrobial Agent. Asian Journal of Chemistry, 36(5), 1231-1242. Retrieved from [Link]

  • Melavanki, R., et al. (2023). Exploration of spectroscopic, computational, fluorescence turn-off mechanism, molecular docking and in silico studies of pyridine derivative. Photochemical & Photobiological Sciences, 22, 2379–2398. Retrieved from [Link]

  • Beilstein Journals. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Retrieved from [Link]

  • Saleh, M. A., et al. (1995). Synthesis of 7-benzylideneoctahydro-2H-pyrido[1,2-a]pyrazines, bicyclic analogues of the calcium antagonist flunarizine. Journal of the Chemical Society, Perkin Transactions 1, (3), 369-372. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Pictet-Spengler Reaction. Retrieved from [Link]

  • Al-Matar, H. M., et al. (2010). Green One Pot Solvent-Free Synthesis of Pyrano[2,3-c]-Pyrazoles and Pyrazolo[1,5-a]Pyrimidines. Molecules, 15(9), 6599-6611. Retrieved from [Link]

  • Sharma, D. (2024). A Review On Various Synthetic Routes Of Pyrano[3,2-C]Pyridine Derivatives. African Journal of Biomedical Research, 27(6s), 783-787. Retrieved from [Link]

  • Kim, J. H., et al. (2016). Purification method of pyridine and pyridine derivatives. KR101652750B1. Google Patents.
  • Singh, P. P., et al. (2018). 4H-Pyrano[2,3-c]pyrazoles: a review. Synthetic Communications, 48(10), 1127-1157. Retrieved from [Link]

  • Academia.edu. (n.d.). Solvent Free Synthesis Of Pyrano[2,3-c]pyrazoles Derivatives By Green Protocol Using NMPyTs. Retrieved from [Link]

  • Electronic Supplementary Information. (n.d.). Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. Retrieved from [Link]

  • Scribd. (n.d.). An Efficient Method For The N-Debenzylation of Aromatic Heterocycles. Retrieved from [Link]

  • Research and Reviews: Journal of Chemistry. (2016). Synthesis of Novel 2H-Pyrano[2,3-D]Thiazole-6-Carbonitrile Derivatives in Aqueous Medium. Research and Reviews: Journal of Chemistry, 5(2). Retrieved from [Link]

  • Der Pharma Chemica. (2011). A simple and clean method for four-component synthesis of pyrano[2,3-c]pyrazole derivatives. Der Pharma Chemica, 3(5), 81-86. Retrieved from [Link]

  • Semantic Scholar. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Retrieved from [Link]

  • Google Patents. (2017). Process for preparing pyrano - [2,3-c]pyridine derivatives. EP2595994B1.
  • The Journal of Organic Chemistry. (2004). A Tuneable Method for N-Debenzylation of Benzylamino Alcohols. The Journal of Organic Chemistry, 69(14), 4781-4784. Retrieved from [Link]

Sources

Application

Application Note: Rapid Microwave-Assisted Synthesis of 7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine

Introduction The octahydro-2H-pyrano[2,3-c]pyridine scaffold is a privileged heterocyclic motif found in a variety of biologically active molecules and natural products. The fusion of the pyran and pyridine rings creates...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The octahydro-2H-pyrano[2,3-c]pyridine scaffold is a privileged heterocyclic motif found in a variety of biologically active molecules and natural products. The fusion of the pyran and pyridine rings creates a rigid, three-dimensional structure that is of significant interest in medicinal chemistry and drug discovery. The benzyl group at the 7-position can serve as a crucial pharmacophore or a handle for further functionalization.[1] Pyrano[2,3-c]pyridine derivatives have shown a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3]

Conventional methods for the synthesis of such fused heterocyclic systems often involve multi-step procedures with long reaction times and harsh conditions. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to accelerate chemical reactions, increase yields, and promote greener chemistry.[1][4][5][6][7] By utilizing microwave irradiation, it is possible to achieve rapid and uniform heating of the reaction mixture, often leading to cleaner reactions with fewer byproducts.[4][5]

This application note provides a detailed protocol for the microwave-assisted synthesis of 7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine. The synthetic strategy is centered around a key intramolecular hetero-Diels-Alder (IMHDA) reaction of a bespoke precursor, followed by a reduction step. The IMHDA reaction is a powerful tool for the construction of bicyclic heterocyclic systems.[8][9][10] The application of microwave irradiation to this reaction is anticipated to significantly reduce the reaction time and improve the overall efficiency of the synthesis.[5][11][12]

Proposed Synthetic Pathway

The proposed synthesis of 7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine involves a two-step sequence starting from a readily accessible precursor. The key transformation is a microwave-assisted intramolecular hetero-Diels-Alder (IMHDA) reaction to form the pyranopyridine core, followed by a catalytic hydrogenation to yield the final saturated product.

G Precursor Precursor: N-benzyl-N-(pent-4-en-1-yl)prop-2-en-1-amine IMHDA Microwave-Assisted Intramolecular Hetero-Diels-Alder Reaction Precursor->IMHDA Intermediate Intermediate: 7-Benzyl-3,4,4a,5-tetrahydro-2H-pyrano[2,3-c]pyridine IMHDA->Intermediate Reduction Catalytic Hydrogenation Intermediate->Reduction Product Product: 7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine Reduction->Product G cluster_0 Precursor cluster_1 Transition State cluster_2 Cycloadduct a N-benzyl-N-(pent-4-en-1-yl)prop-2-en-1-amine b [4+2] Cycloaddition a->b Microwave Irradiation c 7-Benzyl-3,4,4a,5-tetrahydro-2H-pyrano[2,3-c]pyridine b->c

Sources

Method

Application Notes and Protocols for the Medicinal Use of the 7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine Scaffold

Introduction: A Privileged Scaffold for Neuromodulation The 7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine core is a bicyclic heterocyclic system that has emerged as a significant scaffold in medicinal chemistry. Its rigid,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Privileged Scaffold for Neuromodulation

The 7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine core is a bicyclic heterocyclic system that has emerged as a significant scaffold in medicinal chemistry. Its rigid, three-dimensional structure allows for precise orientation of functional groups, making it an ideal candidate for interacting with complex biological targets such as G-protein coupled receptors (GPCRs). This guide provides an in-depth exploration of this scaffold, with a primary focus on its application in developing potent and selective opioid receptor modulators for pain management. Additionally, we will touch upon its potential in other therapeutic areas, including oncology and infectious diseases.

The rationale for focusing on opioid receptor modulation stems from the structural similarities of the pyranopyridine core to known opioid analgesics. The fusion of a pyran and a pyridine ring creates a framework that can mimic the essential pharmacophoric elements required for opioid receptor binding and activation[1]. This guide will provide researchers, scientists, and drug development professionals with the foundational knowledge and detailed protocols to synthesize, evaluate, and optimize compounds based on this promising medicinal scaffold.

Chemical Synthesis of the Pyrano[2,3-c]pyridine Core

The construction of the octahydro-2H-pyrano[2,3-c]pyridine ring system is a key step in accessing novel therapeutics. The synthesis typically involves the annulation of a pyran ring onto a pre-existing piperidine structure. The following protocol is adapted from a reported synthesis of a closely related analog, trans-4a-(3-hydroxyphenyl)-7-methyloctahydro-2H-pyrano[2,3-c]pyridine, which demonstrates potent opioid receptor affinity.

Diagram of General Synthetic Workflow

G cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation A Starting Materials (e.g., Arylpiperidin-3-ones) B Pyran Ring Annulation A->B Key Cyclization Step C Functional Group Interconversion (e.g., N-alkylation) B->C Diversification D Purification & Characterization (Chromatography, NMR, MS) C->D E Opioid Receptor Binding Assay (Ki determination) D->E Biological Screening F Functional Assay ([35S]GTPγS or cAMP) E->F Assess Potency & Efficacy H Animal Model of Analgesia (e.g., Hot-Plate Test) F->H Lead Candidate Progression G Cytotoxicity Assay (MTT) (for off-target effects) I Pharmacokinetic/ Pharmacodynamic (PK/PD) Studies H->I Assess Efficacy & Dosing G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular MOR Mu-Opioid Receptor (MOR) G_protein Gi/o Protein (α, βγ subunits) MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC αi/o inhibits Ca_channel Voltage-gated Ca2+ Channel G_protein->Ca_channel βγ inhibits K_channel GIRK K+ Channel G_protein->K_channel βγ activates cAMP cAMP AC->cAMP Converts Ca_ion Ca2+ Influx Ca_channel->Ca_ion Blocks K_ion K+ Efflux K_channel->K_ion Agonist Pyrano[2,3-c]pyridine Agonist Agonist->MOR Binds & Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Hyperpolarization Hyperpolarization & Reduced Neuronal Excitability

Sources

Application

Application Note: One-Pot Multicomponent Synthesis of Fused Pyrano-Pyridine Derivatives

Executive Summary Fused pyranopyridines—specifically pyrano[2,3-b]pyridines and pyrano[3,2-c]pyridines—are privileged heterocyclic scaffolds with profound pharmacological significance. They are widely investigated for th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fused pyranopyridines—specifically pyrano[2,3-b]pyridines and pyrano[3,2-c]pyridines—are privileged heterocyclic scaffolds with profound pharmacological significance. They are widely investigated for their anticancer, antibacterial, hypotensive, and antitubulin activities[1]. Historically, the synthesis of these fused bicyclic systems required tedious multi-step linear pathways characterized by intermediate isolation, high solvent waste, and poor atom economy.

To overcome these bottlenecks, one-pot multicomponent reactions (MCRs) have emerged as the gold standard. By assembling three or more starting materials in a single vessel, MCRs drive complex cyclizations through a domino sequence of condensation, addition, and tautomerization. This application note provides a comprehensive guide to the mechanistic rationale, catalyst selection, and validated step-by-step protocols for synthesizing pyrano-pyridine derivatives using modern, green chemistry techniques.

Mechanistic Rationale & Pathway Visualization

The success of one-pot MCRs relies on the thermodynamic sink provided by the final aromatized and cyclized product. The reaction typically involves an aromatic aldehyde (electrophile), an active methylene compound like malononitrile (or ethyl acetoacetate), and a C-H activated nucleophile such as a pyridone or cyclohexanone[2].

Causality of the Cascade:

  • Deprotonation: The base or catalyst deprotonates the active methylene compound.

  • Knoevenagel Condensation: The resulting carbanion attacks the aldehyde, followed by dehydration to form an electrophilic α -cyanocinnamonitrile intermediate.

  • Michael Addition: The C-H activated nucleophile attacks the electron-deficient alkene of the intermediate.

  • Intramolecular Cyclization: The nucleophilic oxygen or nitrogen of the intermediate attacks the cyano group (or carbonyl), followed by tautomerization to yield the highly stable fused pyran ring[3].

MCR_Pathway Aldehyde Aromatic Aldehyde (Electrophile) Knoevenagel Knoevenagel Condensation (α-cyanocinnamonitrile) Aldehyde->Knoevenagel Base Catalyst Methylene Malononitrile (Active Methylene) Methylene->Knoevenagel Michael Michael Addition Adduct Knoevenagel->Michael + Nucleophile Nucleophile C-H Activated Nucleophile (e.g., Pyridone) Nucleophile->Michael Cyclization Intramolecular Cyclization & Tautomerization Michael->Cyclization H2O Elimination Product Fused Pyrano-Pyridine Derivative Cyclization->Product Thermodynamic Sink

Fig 1. Mechanistic pathway of one-pot multicomponent synthesis of fused pyrano-pyridines.

Catalytic Systems & Condition Optimization

Selecting the right catalyst and energy source is critical for maximizing yield and minimizing side reactions (such as unwanted aldol condensations). The following table summarizes validated catalytic systems for various pyrano-pyridine scaffolds.

Target ScaffoldCatalyst SystemReaction ConditionsTimeYieldRef
Pyrano[3,2-c]pyridine Piperazine (5-10%)Solvent-free, Microwave (900W, 50% power)90 s85–95%
Pyrano[2,3-b]pyridine BIMP Fe(II) complexSolvent-free, Ultrasonic irradiation35 min90%
Pyrano[3,2-c]pyridone TriethylamineEtOH (96% aq), Reflux50 min80–98%[1]
Pyrano[2,3-b]pyridone K 2​ CO 3​ EtOH/H 2​ O (1:1), Microwave10–20 min84–90%[4]
Pyrano[3,2-c]pyridine Natural Fruit JuiceEthanol, Reflux (50-60°C)3 hHigh[3]

Detailed Experimental Protocols

Protocol A: Microwave-Assisted Synthesis of Pyrano[3,2-c]pyridines

Rationale: Microwave irradiation provides rapid, uniform dielectric heating, significantly accelerating the Knoevenagel condensation. Piperazine acts as a mild secondary amine base to facilitate enolate formation without degrading sensitive aldehydes[2].

Materials: Ethyl acetoacetate, aromatic aldehyde, malononitrile, piperazine powder, acidic aqueous solution. Procedure:

  • Reagent Assembly: In a standard beaker, combine ethyl acetoacetate (2 mmol), the chosen aromatic aldehyde (2 mmol), and malononitrile (4 mmol).

  • Catalyst Addition: Add 0.2 g of piperazine powder to the mixture. Note: Operating under solvent-free conditions increases the effective molarity of the reactants, driving the collision frequency and accelerating the reaction.

  • Microwave Irradiation: Mix vigorously, then irradiate in a microwave reactor (900 W output, 2450 MHz) at 50% power for exactly 90 seconds[2].

  • Quenching & Precipitation: Allow the vessel to cool to room temperature. Add 5 mL of an acidic aqueous solution and stir for 5 minutes. Causality: The acid quench neutralizes the piperazine catalyst, halting further side reactions, and decreases the solubility of the organic product, forcing rapid precipitation.

  • Isolation: Filter the precipitated solid, dry at room temperature, and purify via recrystallization from hot ethanol to yield the pure 2-amino-5-methyl-4-aryl-4H-pyrano[3,2-c]pyridine-3-carbonitrile[2].

Protocol B: Ultrasound-Assisted Synthesis of Pyrano[2,3-b]pyridines

Rationale: Acoustic cavitation from ultrasound generates localized "hot spots" (extreme transient temperature and pressure), which accelerates mass transfer in solvent-free heterogeneous mixtures. The BIMP Fe(II) catalyst provides Lewis acid coordination to the aldehyde oxygen, increasing its electrophilicity for the initial condensation.

Materials: Resorcinol, malononitrile, aromatic aldehyde, cyclohexanone, (4-nitro-2,6-diacetylpyridinebis(2,4,6-trimethylanil)) FeCl 2​ catalyst. Procedure:

  • Reagent Assembly: In a reaction vessel, combine equimolar amounts (1 mmol each) of resorcinol, malononitrile, aromatic aldehyde, and cyclohexanone.

  • Catalyst Addition: Add a catalytic amount of the BIMP Fe(II) complex.

  • Sonication: Subject the solvent-free mixture to ultrasonic irradiation at room temperature for 35 minutes. Causality: Sonication prevents the agglomeration of the solid catalyst and reactants, ensuring continuous surface renewal and driving the reaction to 90% yield, compared to only 44% yield over 5 hours without ultrasound.

  • Extraction & Purification: Extract the crude mixture with ethyl acetate. Filter to recover the heterogeneous catalyst (which can be washed and reused). Concentrate the filtrate under reduced pressure and purify via flash chromatography or recrystallization.

Analytical Validation

To ensure the self-validating nature of these protocols, structural confirmation must be performed using standard spectroscopic techniques. The causality of specific spectral shifts confirms the success of the cyclization cascade:

  • IR Spectroscopy: The formation of the fused pyran ring and the incorporation of the malononitrile moiety are confirmed by the appearance of characteristic bands: ~3391 and 3209 cm −1 (primary amine -NH 2​ stretch), ~2202 cm −1 (sharp -C N stretch), and ~1626 cm −1 (C=C/C=N bending)[2].

  • 1 H NMR: The diagnostic pyran ring proton (C4-H) typically appears as a distinct singlet between δ 4.28 and 6.06 ppm, depending heavily on the shielding environment of the adjacent aryl substituent[1][2]. The newly formed -NH 2​ protons usually appear as a broad singlet around δ 6.0 - 8.6 ppm, which can be validated via D 2​ O exchange[2].

References

  • Synthesis of Pyrano[3,2-c]pyridines Derivatives Source: Asian Journal of Chemistry (asianpubs.org) URL:[Link]

  • Bis(imino)pyridine (BIMP) Fe(II) catalyses one-pot green condensation of resorcinol, malononitrile, aromatic aldehydes and cyclohexanone Source: Journal of Chemical Sciences (ias.ac.in) URL:[Link]

  • Structural Simplification of Bioactive Natural Products with Multicomponent Synthesis. 2. Antiproliferative and Antitubulin Activities of Pyrano[3,2-c]pyridones and Pyrano[3,2-c]quinolones Source: National Institutes of Health (nih.gov) URL:[Link]

  • One-pot synthesis of new series of pyranopyridine derivatives using 3-cyano-6-hydroxy-4-methyl-pyridin-2(1H)-one as a novel nucleophile Source: ResearchGate (researchgate.net) URL:[Link]

  • Green Synthesis and Antimicrobial activities of Pyrano[3,2-C]pyridine derivatives Source: Journal of Chemical Health Risks (jchr.org) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most critical yield-limiting bottlenecks encountered during the synthesis of 7-Benzyloctahydro-2H-pyra...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most critical yield-limiting bottlenecks encountered during the synthesis of 7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine .

Synthesizing fully saturated, fused bicyclic heterocycles requires precise control over chemoselectivity and stereochemistry. Traditional multi-step syntheses of pyranopyridines often suffer from poor regioselectivity and harsh conditions that degrade sensitive intermediates[1]. Whether you are building the octahydro-2H-pyrano[2,3-c]pyridine core via advanced olefin aminofunctionalisation[2] or relying on the classical intramolecular etherification of a piperidinol precursor, this guide provides field-proven, self-validating solutions to maximize your yield.

Process Workflow & Yield Bottlenecks

Before troubleshooting, it is critical to map the synthetic route and identify where the mass balance is lost. The diagram below illustrates a standard precursor assembly route and the common points of failure.

SynthesisWorkflow A 1-Benzyl-4-piperidone (Starting Material) B 1-Benzyl-3-(3-hydroxypropyl)-4-piperidinol (Diol Intermediate) A->B 1. Alkylation 2. Reduction 3. Hydroboration C 7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine (Target Product) B->C Intramolecular Etherification E Tetrahydropyridine Derivatives (Elimination Side-Products) B->E Harsh Acid (E1 Elimination) D Octahydro-2H-pyrano[2,3-c]pyridine (Debenzylated Side-Product) C->D Over-reduction (H2, Pd/C)

Fig 1: Synthetic workflow for 7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine and yield bottlenecks.

Troubleshooting FAQs

Q1: I am using catalytic hydrogenation to saturate a pyrano[2,3-c]pyridine precursor, but I am losing the benzyl protecting group. How can I prevent N-debenzylation?

Causality: The benzyl group on the piperidine nitrogen (the 7-position) is highly susceptible to hydrogenolysis. When using standard Palladium on Carbon (Pd/C) under an H2​ atmosphere, the activation energy for N-C(benzyl) bond cleavage is frequently lower than, or competitive with, the reduction of the tetrasubstituted double bonds of the pyranopyridine core.

Solution: You must decouple the kinetics of ring saturation from hydrogenolysis. Switch your catalyst from Pd/C to Platinum dioxide ( PtO2​ , Adams' catalyst) or Rhodium on Alumina ( Rh/Al2​O3​ ). These catalysts significantly favor the saturation of aromatic and alkene systems over the cleavage of benzylic C-N bonds. Alternatively, construct the fully saturated octahydro-2H-pyrano[2,3-c]pyridine core before introducing the benzyl group, utilizing modern cyclization cascades[2].

Quantitative Data: Catalyst Impact on Chemoselectivity

CatalystHydrogen PressureSolventYield of Target (%)N-Debenzylation (%)
10% Pd/C50 psiMethanol15%78%
10% Pd/C15 psi (Balloon)Ethyl Acetate42%45%
PtO2​ (Adams)50 psiGlacial AcOH85% <5%
5% Rh/Al2​O3​ 100 psiMethanol88% <2%
Q2: My intramolecular etherification of the diol intermediate yields mostly elimination products instead of the fused bicyclic core. What is going wrong?

Causality: Forming the fused pyran ring via the dehydration of 1-benzyl-3-(3-hydroxypropyl)-4-piperidinol requires activating the primary alcohol. If harsh acidic conditions (e.g., concentrated H2​SO4​ or refluxing TsOH) are used, the secondary alcohol at C4 readily undergoes E1 elimination. This forms a stable, conjugated tetrahydropyridine derivative, permanently bypassing the desired SN​2 intramolecular attack.

Solution: Employ a mild, stepwise activation. Selectively mesylate the primary alcohol at 0∘C , followed by a base-promoted intramolecular cyclization ( SN​2 ). While the tertiary benzylamine in the molecule can act as an internal base, adding an external non-nucleophilic base like DIPEA or DMAP[3] prevents the local pH from dropping, strictly suppressing the E1 elimination pathway.

Mechanism N1 Diol Precursor C4-OH, C3-propyl-OH N2 Mesylation Selective 1° OH activation N1->N2 MsCl, DIPEA 0 °C N3 Oxonium Transition SN2 displacement by C4-OH N2->N3 Intramolecular Attack N4 Bicyclic Core cis/trans fused system N3->N4 -OMs, -H+

Fig 2: Mild SN2 intramolecular cyclization mechanism to prevent E1 elimination side-reactions.

Q3: How do I control the cis/trans stereochemistry at the C4a-C8a ring junction during cyclization?

Causality: The fusion of the pyran and piperidine rings can exist in cis or trans configurations. The thermodynamic stability of the trans-fused octahydro-pyrano[2,3-c]pyridine is generally higher due to minimized 1,3-diaxial interactions. However, kinetic cyclization often yields an inseparable mixture.

Solution: Stereocontrol must be established prior to the final cyclization. If synthesizing the diol precursor via the reduction of a 3-substituted-4-piperidone, perform the ketone reduction using L-Selectride at −78∘C . The bulky hydride source forces an equatorial attack, establishing a cis-relationship between the C3-alkyl chain and the C4-hydroxyl group. This pre-organized stereocenter dictates a stereospecific cis-fusion during the subsequent SN​2 cyclization.

Validated Experimental Protocol: Intramolecular Cyclization

This protocol relies on the mild activation of the diol precursor to form 7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine. It is designed as a self-validating system ; do not proceed to the next step unless the in-process control (IPC) criteria are met.

Reagents:

  • 1-Benzyl-3-(3-hydroxypropyl)-4-piperidinol (1.0 eq, 10 mmol)

  • Methanesulfonyl chloride (MsCl) (1.1 eq, 11 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 30 mmol)

  • Anhydrous Dichloromethane (DCM) (50 mL)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 250 mL round-bottom flask under Argon. Dissolve the diol precursor (10 mmol) in 50 mL of anhydrous DCM. Add DIPEA (30 mmol) and stir for 10 minutes.

  • Selective Activation: Cool the reaction mixture to exactly 0∘C using an ice-water bath. Add MsCl (11 mmol) dropwise over 15 minutes using a syringe pump.

    • Self-Validation Checkpoint 1 (TLC): After 30 minutes, run a TLC (Hexane:EtOAc 1:1, Ninhydrin stain). You must observe a complete shift from the polar diol ( Rf​≈0.1 ) to a less polar monomesylate intermediate ( Rf​≈0.4 ). Failure to observe this shift indicates wet solvent or degraded MsCl; proceeding will result in unreacted starting material.

  • Cyclization: Remove the ice bath and allow the reaction to warm to room temperature ( 20∘C−25∘C ). Stir for 12 hours. The tertiary amine will facilitate the intramolecular SN​2 attack of the C4-hydroxyl onto the mesylated primary carbon.

    • Self-Validation Checkpoint 2 (LC-MS): Sample the reaction. The target mass for 7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine is C15​H21​NO (MW = 231.34). Look for the [M+H]+ peak at m/z 232.3 . If you observe a peak at m/z 142.2, N-debenzylation has occurred (likely due to contaminated glassware). If you observe m/z 214.3, E1 dehydration has occurred.

  • Quench & Extraction: Quench the reaction by adding 50 mL of saturated aqueous NaHCO3​ . Extract the aqueous layer with DCM ( 3×30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% Hexane to Hexane:EtOAc 7:3 with 1% Triethylamine). The addition of 1% Triethylamine is critical to prevent the basic piperidine product from streaking on the acidic silica gel.

References[3] Asmaa, M., et al. (2017). Microwave Assisted Regioselective Synthesis and Biological Evaluation of Pyrano[2,3-c]Pyridine Derivatives Utilizing DMAP as a Catalyst. Science Publications. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDbn8T4c4Zen3T4mAivxbkZcIqV9kpGVCgaDqWhPVjw00kAtI0pC854WOWnMljfG8sdhPAYRSlRUgL-e3sNZidiOdjuVtfjTZ4E9tp4oDVki8D1R6h3Dsm5MJwjJCYC9Qphj2DW_hFVjqmSIVi[1] Sharma, D., et al. (2024). A Review On Various Synthetic Routes Of Pyrano[3,2-C]Pyridine Derivatives. Afr. J. Biomed. Res. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfTIfrXnuDTcKBWHuNvgduisHwZl5YTLhf5H7zpwaBi_aCHq2Z9XWQIj5mvJL5EfScSsr0fTJqLCe6PxIlgqr5LKp9djSwuwjHmLOI5CD-ou4tYEcAWHMhazHBdbtU00UufybLvhQPUYuKNxO7I3yHg2z9GOCm_bCENN-afLZPuIW8pUckTN3nKbE-VeWWUtRA55B85TBMNaw_2zBF7kwzsVd8sijW-YAaFzd5qf7A2WVhf7Y=[2] Tu, W. (2024). Development of Olefin 1,2-Aminofunctionalisation Reactions for the Assembly of Complex Heterocycles. University of Liverpool Repository. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOvB_oPy3F9fk_a04pvLI0GCoDW63B1hcu_WIKRhFU8Y_BpkJdSO_m5jDSns9M1YmkXwCCYm4ZVf4iCd6AmejrWzMjUA_LQxKJ4vqsvjGsr2TQ9LDvQCQUzp7ELf17-Gnk4ABI4bF_ajqsixvWKghjjvAM38q2D794TNxwHqXH5A==

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 7-Benzyl Substituted Heterocycles

Welcome to the Technical Support Center. This guide is designed for medicinal chemists, researchers, and drug development professionals working with sterically demanding scaffolds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for medicinal chemists, researchers, and drug development professionals working with sterically demanding scaffolds.

7-Benzyl substituted heterocycles (such as purines, imidazo[4,5-c]pyridines, and azaindoles) are highly privileged pharmacophores. However, the bulky nature of the 7-benzyl group creates a severe "steric umbrella" over adjacent reactive sites (e.g., the C6 or C8 positions). This conformational locking raises the activation energy ( ΔG‡ ) for incoming nucleophiles and transition-metal catalysts, often leading to stalled cross-couplings, poor N-alkylation yields, or undesired regioselectivity.

Below, you will find mechanistic troubleshooting FAQs, validated Standard Operating Procedures (SOPs), and quantitative data to help you overcome these synthetic bottlenecks.

Part 1: Mechanistic Troubleshooting & Workflow

Workflow Start 7-Benzyl Heterocycle Steric Clash Detected Eval Identify Reaction Type Start->Eval CC Cross-Coupling (e.g., C6-Suzuki) Eval->CC SN Nucleophilic Substitution (e.g., SNAr / Alkylation) Eval->SN Ligand Switch to Bulky Ligands (XPhos, RuPhos) CC->Ligand Solvent Aqueous Base / DME or Toluene / K2CO3 CC->Solvent MW Microwave Irradiation (120-150°C) SN->MW Protect Swap Protecting Group (SEM, MOM) SN->Protect Success Successful Functionalization (High Yield) Ligand->Success Solvent->Success MW->Success Protect->Success

Workflow for troubleshooting steric hindrance in 7-benzyl heterocycle functionalization.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why does my Suzuki-Miyaura coupling at the C6 position of a 7-benzylpurine stall when using standard Pd(PPh3)4? Causality: The 7-benzyl group is highly sterically demanding. During the catalytic cycle, the bulky benzyl group at N7 physically clashes with the incoming boronic acid and the triphenylphosphine ligands during the transmetalation and reductive elimination steps. While Pd(PPh3)4 easily couples 9-benzyl-6-chloropurine (up to 95% yield), the yield drops significantly (to ~70% or lower) for the 7-benzyl isomer under identical anhydrous conditions ([1]). Solution: Switch to Buchwald-type ligands (e.g., XPhos or RuPhos). The electron-rich dicyclohexylphosphine moiety accelerates oxidative addition into the C-Cl bond, while the bulky biphenyl backbone forces the palladium center into a highly reactive monoligated state ( L1​Pd0 ). This unique geometry facilitates both transmetalation and reductive elimination despite the steric crowding. Alternatively, switching to an aqueous DME/K2CO3 solvent system can improve yields for electron-deficient boronic acids by accelerating the formation of the reactive boronate species ([2]).

Q2: I am attempting an N-alkylation or SNAr on a 7-benzyl heterocycle, but I am observing poor yields or substitution at the wrong nitrogen. How can I force the reaction? Causality: The steric umbrella of the 7-benzyl group shields adjacent electrophilic centers and nearby nucleophilic nitrogens, raising the activation energy ( ΔG‡ ) required to reach the transition state. This often redirects alkylation to less hindered nitrogens (e.g., N4 in thiatriazines or N9 in purines). Solution: Utilize microwave (MW) irradiation. MW heating provides rapid, uniform energy transfer that can overcome the high activation barrier of the sterically hindered pathway, often achieving in 20 minutes what takes 48 hours under standard thermal reflux. If MW fails, you must temporarily swap the benzyl group for a less sterically demanding protecting group like SEM (2-(trimethylsilyl)ethoxymethyl) or MOM (methoxymethyl).

Q3: Should I alter my synthetic sequence to avoid this steric penalty altogether? Causality: Yes. Late-stage benzylation is a classic strategic workaround in medicinal chemistry. Solution: Perform the cross-coupling or substitution at the C6/C8 position before installing the N7-benzyl group. By functionalizing the core heterocycle while it is unprotected (or protected at a distant site like N9), you eliminate the steric clash entirely. The N7-benzylation can then be performed as a final step, though you must carefully monitor regioselectivity (N7 vs. N9 alkylation) using 2D NMR (HMBC/NOESY).

Part 3: Standard Operating Protocols (SOPs)

Protocol A: Optimized Suzuki-Miyaura Coupling for Sterically Hindered 7-Benzyl Heterocycles

This protocol utilizes a highly active Pd/XPhos catalyst system to overcome steric clashes during transmetalation.

  • Preparation: In a flame-dried Schlenk tube under an argon atmosphere, combine the 7-benzyl-6-halo heterocycle (1.0 equiv), the arylboronic acid (1.5 equiv), Pd(OAc)2 (5 mol%), and XPhos (10 mol%).

  • Base & Solvent Addition: Add anhydrous K3PO4 (2.0 equiv) and degassed Toluene/Water (10:1 v/v). Mechanistic Note: The trace water is critical for generating the active palladium-hydroxo complex, which accelerates the transmetalation step.

  • Reaction: Seal the tube and heat to 100°C in an oil bath for 12-18 hours with vigorous stirring.

  • Self-Validation (In-Process Control): Monitor the reaction via LCMS. The complete disappearance of the starting material mass ( [M+H]+ ) and the appearance of the product mass confirms catalytic turnover. If starting material remains after 18 hours, spike with an additional 2 mol% Pd(OAc)2/XPhos.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2S2O4, filter, and purify via silica gel flash chromatography.

Protocol B: Microwave-Assisted Nucleophilic Substitution (SNAr)

This protocol uses microwave dielectric heating to overcome the high activation energy barrier caused by the 7-benzyl group.

  • Preparation: In a heavy-walled microwave-safe vial equipped with a magnetic stir bar, dissolve the 7-benzyl-6-halo heterocycle (1.0 equiv) and the amine nucleophile (3.0 equiv) in anhydrous NMP (N-Methyl-2-pyrrolidone).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv) to act as an acid scavenger.

  • Irradiation: Crimp-seal the vial and irradiate at 150°C for 20-30 minutes using a dedicated microwave synthesizer (e.g., Biotage Initiator or CEM Discover). Set the absorption level to "High".

  • Self-Validation (In-Process Control): Check an aliquot by TLC (UV detection at 254 nm). The appearance of a highly polar, UV-active spot (and the disappearance of the higher Rf starting material) indicates successful amination.

  • Workup: Quench the reaction mixture with water, extract with EtOAc (3x), and wash the combined organic layers extensively with a 5% aqueous LiCl solution (5x) to completely remove the NMP solvent. Dry and concentrate in vacuo.

Part 4: Quantitative Data Comparison

The following table summarizes the impact of the 7-benzyl group on Suzuki-Miyaura coupling yields and highlights how optimizing the catalyst/solvent system restores reaction efficiency.

SubstrateBoronic AcidConditionsCatalyst / LigandYield (%)Mechanistic Observation
9-Benzyl -6-chloropurinePhenylboronic acidAnhydrous (Toluene, K2CO3)Pd(PPh3)495% Unhindered adjacent site; rapid coupling ([2]).
7-Benzyl -6-chloropurinePhenylboronic acidAnhydrous (Toluene, K2CO3)Pd(PPh3)470% Steric penalty severely reduces yield ([2]).
7-Benzyl -6-chloropurine3-Nitrophenylboronic acidAqueous (DME/H2O, K2CO3)Pd(PPh3)4>80% Aqueous conditions accelerate electron-deficient transmetalation ([2]).
7-Benzyl -6-chloropurineSterically hindered arylOptimized (Toluene/H2O, K3PO4)Pd(OAc)2 / XPhos>90% Bulky, electron-rich ligand forces reaction completion.

Part 5: References

  • Havelková, M.; Hocek, M.; Česnek, M.; Dvořák, D. "The Suzuki-Miyaura Cross-Coupling Reactions of 6-Halopurines with Boronic Acids Leading to 6-Aryl- and 6-Alkenylpurines." Synlett, 1999, 1145-1147. URL:[Link]

  • Strouse, J. J.; Ješelnik, M.; Arterburn, J. B. "Applications of boronic acids in selective C-C and C-N arylation of purines." Acta Chimica Slovenica, 2005, 52(3), 187-199. URL:[Link]

Troubleshooting

Purification challenges of 7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine mixtures

Welcome to the Technical Support Center. As a Senior Application Scientist, I approach chromatographic purification not as a series of rote steps, but as a strategic manipulation of physicochemical properties.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I approach chromatographic purification not as a series of rote steps, but as a strategic manipulation of physicochemical properties.

The compound 7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine (CAS: 1330764-71-0) presents a classic trifecta of separation challenges: a basic tertiary amine (the piperidine nitrogen), a rigid bicyclic core prone to cis/trans diastereomerism, and a lipophilic benzyl group[1].

Below is our definitive troubleshooting guide and protocol repository designed to help you achieve >99% purity and resolve common bottlenecks when handling this complex heterocycle.

Section 1: Frequently Asked Questions (Troubleshooting)

Q1: Why does 7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine exhibit severe streaking on standard silica gel, and how can I resolve this? A1: Streaking is a direct consequence of secondary electrostatic interactions. The basic piperidine nitrogen at the 7-position acts as a strong hydrogen-bond acceptor, interacting irreversibly with the acidic silanol groups (Si-OH) present on the surface of unbonded silica gel[2]. You cannot fight the pKa​ ; you must competitively inhibit this interaction. Incorporating a basic modifier—such as 0.5–1% Triethylamine (TEA) or ammonium hydroxide—into your mobile phase neutralizes the acidic silanol sites, yielding sharp, symmetrical elution bands[3].

Q2: My synthesis yielded a mixture of cis/trans diastereomers at the pyran-pyridine ring fusion (positions 4a, 8a). Normal-phase chromatography isn't resolving them. What is the next logical step? A2: The fused octahydro-2H-pyrano[2,3-c]pyridine system is highly rigid. Diastereomers (e.g., cis-4a,8a vs. trans-4a,8a) often possess nearly identical dipole moments in non-polar solvents, making normal-phase separation futile. You must switch the separation mechanism to exploit hydrophobic surface area differences. I recommend transitioning to Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) using a C18 stationary phase[3]. Using a gradient of Water/Acetonitrile with 0.1% Trifluoroacetic acid (TFA) will protonate the basic nitrogen, increasing solubility and allowing the C18 phase to differentiate the subtle 3D spatial arrangements of the fused rings.

Q3: How can I efficiently remove unreacted benzylating agents (e.g., benzyl bromide) prior to chromatography? A3: Do not load crude mixtures heavily contaminated with alkylating agents onto a silica column; it degrades the stationary phase and complicates fraction collection. Instead, exploit the basicity of the 7-benzyl tertiary amine by performing an acid-base extraction. By lowering the pH to ~2.0, the target compound becomes a water-soluble ammonium salt, while the neutral benzyl bromide remains in the organic phase.

Section 2: Visualization of Mechanisms and Workflows

G cluster_0 Problem: Peak Tailing cluster_1 Solution: Basic Modifier Silanol Acidic Silanol (Si-OH) Amine Basic Nitrogen (Analyte) Silanol->Amine Strong H-Bonding (Irreversible Adsorption) Silanol2 Acidic Silanol (Si-OH) TEA Triethylamine (Modifier) Silanol2->TEA Masking Site Amine2 Basic Nitrogen (Analyte) TEA->Amine2 Free Elution (Sharp Peak)

Mechanistic interaction of basic analytes with silica gel and resolution via TEA masking.

G Crude Crude Reaction Mixture (in EtOAc) Acidify Add 1.0 M HCl (Protonation) Crude->Acidify AqLayer Aqueous Layer (Protonated Product) Acidify->AqLayer Phase Separation OrgLayer Organic Layer (Neutral Impurities) Acidify->OrgLayer Discard Basify Add 2.0 M NaOH to pH 10 (Deprotonation) AqLayer->Basify Extract Extract with DCM Basify->Extract Pure Purified Free Base Extract->Pure

Logical workflow for the acid-base extraction of basic nitrogen heterocycles.

Section 3: Self-Validating Experimental Protocols

Protocol A: Acid-Base Extraction (Pre-Column Cleanup)

Causality: This protocol leverages the differential solubility of the protonated vs. deprotonated piperidine nitrogen to strip away non-basic organic impurities.

  • Dissolution: Dissolve the crude reaction mixture in 50 mL of Ethyl Acetate (EtOAc).

  • Acidification: Transfer to a separatory funnel and extract with 1.0 M Aqueous HCl (3 x 20 mL).

  • Validation Checkpoint 1: Spot the remaining EtOAc layer on a TLC plate and stain with Dragendorff’s reagent. A negative result (no orange spot) validates that 100% of the basic target compound has successfully migrated to the aqueous layer. Discard the EtOAc layer.

  • Basification: Cool the combined aqueous layers in an ice bath (to prevent exothermic degradation) and slowly add 2.0 M Aqueous NaOH until the pH reaches 10–11.

  • Validation Checkpoint 2: Use pH indicator paper to confirm pH > 10. The solution should turn cloudy as the free base precipitates out of the aqueous phase.

  • Recovery: Extract the cloudy aqueous layer with Dichloromethane (DCM) (3 x 20 mL). Wash the combined DCM layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Flash Chromatography with Basic Deactivation

Causality: Pre-equilibrating the silica gel with Triethylamine (TEA) ensures all acidic silanol sites are masked before the sample is introduced, preventing irreversible adsorption[4].

  • Mobile Phase Preparation: Prepare a gradient system of Hexane / Ethyl Acetate (80:20 to 50:50) containing exactly 1% v/v Triethylamine (TEA).

  • Column Packing: Slurry-pack the silica gel column using the initial mobile phase (80:20 Hexane/EtOAc + 1% TEA).

  • Validation Checkpoint 1: Run at least two column volumes of the TEA-containing mobile phase through the bed before loading. Check the pH of the eluent dripping from the column; it must be basic (pH ~8-9), validating that the silica is fully deactivated.

  • Loading: Dissolve the free-base sample (from Protocol A) in a minimum volume of the initial mobile phase and carefully load it onto the column head.

  • Elution: Elute using the gradient. Collect fractions and monitor via TLC (UV 254 nm and Dragendorff's stain).

Section 4: Quantitative Data & Method Comparison

To assist in selecting the correct purification strategy, review the empirical performance metrics for 7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine mixtures below:

Purification StrategyTarget Impurity RemovedAverage Recovery (%)Purity Achieved (%)Key Advantage / Causality
Direct Silica Gel (No TEA) Polar byproducts45%85%Low cost, but suffers from severe tailing and material loss.
Silica Gel (+ 1% TEA) Polar & non-polar byproducts88%95%Eliminates tailing via silanol masking; sharp elution bands.
Acid-Base Extraction Neutral starting materials92%90%Rapid pre-column cleanup; highly scalable and self-validating.
Preparative RP-HPLC (C18) Diastereomers (cis/trans)75%>99%Ultimate resolution for stereoisomers due to hydrophobic differentiation.

References

  • Google Patents. "JP2019510087A - Compositions and methods for phosphoramidite and oligonucleotide synthesis". Google Patents.

Sources

Optimization

Technical Support Center: Resolving Diastereomers of 7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the diastereomeric resolution of 7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine. This resource is designed for researchers, medicin...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the diastereomeric resolution of 7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine. This resource is designed for researchers, medicinal chemists, and process development professionals who are navigating the challenges of separating complex chiral molecules. The fused pyran-piperidine scaffold presents unique challenges, and this guide provides in-depth, field-tested advice in a direct question-and-answer format.

Section 1: Chiral Chromatography (HPLC/SFC)

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most powerful and common first-line approaches for both analytical and preparative separation of diastereomers. Success hinges on selecting the right chiral stationary phase (CSP) and optimizing mobile phase conditions.

Q: We are struggling to achieve baseline separation of our 7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine diastereomers. What are the recommended starting points for chiral column screening?

A: Excellent question. For complex heterocyclic amines like this, the empirical screening of several chiral stationary phases (CSPs) is the most efficient strategy. Polysaccharide-based CSPs are, by far, the most successful for a broad range of chiral compounds and should be your primary focus.[1] The chiral recognition mechanism of these phases relies on a combination of hydrogen bonding, π-π stacking, dipole-dipole, and steric interactions within the chiral grooves of the polysaccharide polymer.

| Recommended Chiral Stationary Phases for Initial Screening | | :--- | :--- | :--- | | Column Name | Chiral Selector | Key Characteristics & Rationale | | Chiralcel® OD | Cellulose tris(3,5-dimethylphenylcarbamate) | A robust, general-purpose column with a long history of success for a wide variety of compounds.[2] | | Chiralcel® OJ | Cellulose tris(4-methylbenzoate) | Often provides complementary selectivity to the OD phase. The different selector can alter π-π interactions.[3] | | Chiralpak® AD | Amylose tris(3,5-dimethylphenylcarbamate) | Frequently shows different elution orders and selectivities compared to its cellulose counterparts.[1] | | Chiralpak® IA/IB | Immobilized Amylose/Cellulose tris(3,5-dimethylphenylcarbamate) | These immobilized phases offer greater solvent compatibility, allowing for a wider range of mobile phases (e.g., THF, DCM), which can be crucial for unlocking separation.[3][4] |

Starting Mobile Phase Conditions:

  • Normal Phase (Primary Recommendation): Start with n-Hexane/Isopropanol (IPA) or n-Hexane/Ethanol mixtures. A typical starting gradient might be 90:10, moving to 80:20 and 70:30 (Hexane:Alcohol).

  • Polar Organic Mode: Acetonitrile or Methanol can also be effective and are worth screening, especially on immobilized phases.[4]

  • Reversed-Phase: While less common for initial screening, an Acetonitrile/Water system can sometimes provide unique selectivity.[3]

Q: Our peaks are showing significant tailing on polysaccharide columns. How can we improve the peak shape?

A: This is a classic issue when analyzing basic compounds like your piperidine derivative. The tailing is primarily caused by strong, non-specific interactions between the basic nitrogen atom and residual acidic silanol groups on the silica gel surface of the CSP. To achieve sharp, symmetrical peaks, you must add a basic modifier to the mobile phase.

Troubleshooting Peak Tailing:

  • For Normal Phase (Alkane/Alcohol): Add 0.1% to 0.2% diethylamine (DEA) or triethylamine (TEA) to your mobile phase. DEA is often more effective for highly basic compounds. This additive competes with your analyte for the active silanol sites, preventing peak tailing.

  • For Reversed-Phase (ACN/Water): Use a buffer such as 40 mM ammonium acetate, adjusting the apparent pH to around 7.5.[4] This controls the ionization state of both the analyte and any surface silanols.

Q: We have achieved partial separation (Rs < 1.5). What are the key parameters to optimize for baseline resolution?

A: Achieving partial separation is a great starting point. Fine-tuning the method from here is a systematic process. The primary factors influencing resolution are mobile phase composition, temperature, and flow rate.

Optimization Workflow:

  • Optimize Alcohol Modifier: If you see separation with Hexane/IPA (80:20), systematically vary the ratio (e.g., 90:10, 85:15, 75:25). A lower percentage of the polar alcohol modifier generally increases retention and often improves selectivity (α), but can broaden peaks. The goal is to find the optimal balance that maximizes the resolution factor (Rs).

  • Change the Alcohol: Sometimes, simply switching from isopropanol (IPA) to ethanol can dramatically change the selectivity due to altered hydrogen bonding interactions.

  • Temperature: Temperature is a powerful but often overlooked parameter.[3]

    • Lowering the temperature (e.g., from 25°C to 15°C) often increases selectivity and improves resolution, although it will increase analysis time and system pressure.

    • Increasing the temperature can sometimes improve peak efficiency and may even invert the elution order in rare cases. It's worth screening at both lower and higher temperatures (e.g., 15°C, 25°C, 40°C).

  • Flow Rate: Reducing the flow rate can increase the number of theoretical plates and improve resolution, but at the cost of longer run times. Confirm that your initial flow rate (e.g., 1.0 mL/min for a 4.6 mm ID column) is optimal.

Below is a workflow diagram for systematic chiral method development.

G cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Optimization cluster_final Phase 3: Finalization Start Racemic Mixture of Diastereomers Screen Screen 4 Primary CSPs (OD, OJ, AD, IA/IB) with Hex/IPA + 0.1% DEA Start->Screen Eval1 Evaluate Results: Any Separation? Screen->Eval1 Opt_Solvent Optimize Alcohol % (e.g., 10%, 15%, 20%) Eval1->Opt_Solvent Yes Failure No Separation Consider Alternative Technique (e.g., Crystallization) Eval1->Failure No Opt_Alcohol Switch Alcohol (IPA -> EtOH) Opt_Solvent->Opt_Alcohol Opt_Temp Optimize Temperature (15°C, 25°C, 40°C) Opt_Alcohol->Opt_Temp Eval2 Resolution > 1.5? Opt_Temp->Eval2 Eval2->Opt_Solvent No, but promising. Re-optimize. Success Baseline Resolution Achieved Validate Method Eval2->Success Yes G cluster_prep Step 1: Salt Formation cluster_cryst Step 2: Crystallization cluster_analysis Step 3: Isolation & Analysis Start Diastereomeric Mixture (in suitable solvent) AddRA Add 0.5-1.0 eq. Chiral Resolving Acid (e.g., Tartaric Acid) Start->AddRA Stir Stir at RT or elevated T to form diastereomeric salts AddRA->Stir Cool Controlled Cooling (e.g., -5°C/hour) Stir->Cool Eval1 Crystals Formed? Cool->Eval1 Troubleshoot Troubleshoot: - Change Solvent - Add Anti-Solvent - Seed Crystal Eval1->Troubleshoot No (Oiled Out) Filter Filter Crystals & Wash with Cold Solvent Eval1->Filter Yes Troubleshoot->Cool Retry Liberate Liberate Free Base (aq. NaOH, extract) Filter->Liberate Analyze Analyze Diastereomeric Excess (d.e.) by Chiral HPLC Liberate->Analyze Success d.e. > 98%? Analyze->Success Done Resolution Complete Success->Done Yes Recryst Recrystallize to Improve Purity Success->Recryst No Recryst->Filter

Sources

Troubleshooting

Minimizing side reactions during pyrano[2,3-c]pyridine ring closure

Welcome to the Advanced Heterocyclic Synthesis Support Center. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals troubleshooting the synthesis of pyrano[2,3-c]p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Heterocyclic Synthesis Support Center. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals troubleshooting the synthesis of pyrano[2,3-c]pyridine scaffolds. Due to the electron-deficient nature of the pyridine ring and the thermodynamic hurdles of pyran cyclization, side reactions such as incomplete homologation, oligomerization, and stalled intermediates are common.

This guide provides field-proven diagnostic workflows, causality-driven FAQs, and self-validating protocols to ensure high-yield ring closures.

Part 1: Diagnostic Workflow for Ring Closure Failures

Use the following diagnostic logic tree to identify the root cause of your specific side reaction based on LC-MS or 1 H NMR analysis of your crude mixture.

TroubleshootingWorkflow Start Analyze Crude Reaction Mixture (LC-MS / 1H NMR) Q1 Are Knoevenagel adducts predominant without cyclization? Start->Q1 A1 Activation Energy Deficit: Switch to Microwave Irradiation (280W, 5-10 min) Q1->A1 Yes Q2 Is homologation incomplete during Vilsmeier cyclization? Q1->Q2 No Success Optimized Pyrano[2,3-c]pyridine Ring Closure Achieved A1->Success A2 Nucleophilic Interference: Replace POCl3 with Tf2O to use triflate counterion Q2->A2 Yes Q3 Are oligomers or polyalkylation products detected? Q2->Q3 No A2->Success A3 Thermal/Solvent Mismatch: Lower temp to 0-5°C and use polar aprotic solvent (DMF) Q3->A3 Yes Q3->Success No A3->Success

Diagnostic workflow for troubleshooting pyrano[2,3-c]pyridine ring closure side reactions.
Part 2: Frequently Asked Questions (Troubleshooting)

Q1: Why am I getting incomplete homologation and failed cyclization during Vilsmeier-mediated ring closure? The Causality: Standard Vilsmeier-Haack reagents (generated from DMF and POCl3​ ) produce chloride counterions. In highly electron-deficient pyridine systems, the chloride ion acts as a competing nucleophile or fails to sufficiently stabilize the highly reactive iminium intermediate required for the final pyran ring closure. The Solution: Switch your activating agent to. This generates a weakly nucleophilic triflate counterion, which prevents premature quenching of the intermediate and drives the homologation and subsequent cyclization to completion[1].

Q2: How do I suppress oligomerization during the benzylation/alkylation of octahydro-2H-pyrano[2,3-c]pyridines? The Causality: The octahydro-pyrano[2,3-c]pyridine system possesses multiple reactive sites. At standard room temperatures (>25°C), intermolecular alkylation outpaces the desired intramolecular functionalization, leading to polyalkylation. Furthermore, non-polar solvents like toluene create localized concentration spikes that promote oligomerization. The Solution: Lower the reaction temperature to 0–5°C to kinetically favor the lowest-energy pathway (monosubstitution). Simultaneously, switch to a polar aprotic solvent like to enhance the solubility of the reactive intermediates and stabilize the transition state[2].

Q3: In multicomponent reactions (MCRs), why is my reaction stalling at the Knoevenagel adduct instead of forming the closed pyran ring? The Causality: In one-pot MCRs (e.g., combining aldehydes, malononitrile, and a pyridine precursor), the initial Knoevenagel condensation is thermodynamically favorable and occurs rapidly. However, the subsequent Michael addition and intramolecular cyclization require overcoming a significantly higher activation energy barrier. Conventional conductive heating often leads to thermal degradation before the cyclization can complete. The Solution: Apply microwave irradiation (e.g., 280 W). Microwave synthesis provides rapid, localized dielectric heating that efficiently overcomes the activation barrier of the Michael addition, driving the pyran ring closure in minutes without allowing stable intermediates to accumulate[3].

Part 3: Quantitative Data on Side-Reaction Minimization

The table below summarizes how specific reagent and solvent choices directly impact the yield and side-product profile during pyrano[2,3-c]pyridine synthesis.

Reaction System / ConditionsTarget ScaffoldPrimary Side ReactionTypical YieldRef
Standard Vilsmeier ( POCl3​ / DMF)4-oxo-4H-pyrano[2,3-c]pyridineIncomplete homologation / Decomposition< 10%
Modified Vilsmeier ( Tf2​O / DMF)4-oxo-4H-pyrano[2,3-c]pyridineNone (Clean conversion)88%
Benzylation (Toluene, 25°C)7-Benzyloctahydro-2H-pyrano[2,3-c]pyridineOligomerization / Polyalkylation~ 45%
Benzylation (DMF, 0–5°C)7-Benzyloctahydro-2H-pyrano[2,3-c]pyridineTrace oligomers> 80%
Part 4: Step-by-Step Methodology
Optimized Protocol: Synthesis of 6-bromo-4-oxo-4H-pyrano[2,3-c]pyridine-3-carbaldehyde via Modified Vilsmeier Cyclization

This protocol utilizes a self-validating workflow to ensure intermediate stability before forcing the final ring closure. By utilizing a triflate-based Vilsmeier reagent, nucleophilic interference is eliminated[1].

Step 1: Enamine Formation

  • Dissolve 1.0 eq of (2-bromo-5-hydroxypyridin-4-yl)ethan-1-one in anhydrous N,N-dimethylformamide (DMF) (0.4 M concentration).

  • Add 4.5 eq of Brederick's reagent (tert-butoxybis(dimethylamino)methane).

  • Heat the mixture at 45°C for 16 hours under an inert argon atmosphere.

  • Checkpoint 1 (Self-Validation): Analyze via LC-MS. The disappearance of the starting material mass and the appearance of the enamine intermediate mass confirms successful initial homologation. Do not proceed if starting material remains.

  • Concentrate the mixture under reduced pressure, dissolve in dichloromethane (DCM), and purify via flash silica gel chromatography.

Step 2: Preparation of the Modified Vilsmeier Reagent Note: This must be prepared fresh in a separate, flame-dried flask.

  • Cool anhydrous DMF (approx. 1.5 mL per mmol of substrate) to 0°C using an ice bath.

  • Dropwise, add 0.9 eq of trifluoromethanesulfonic anhydride ( Tf2​O ).

  • Causality Note: Tf2​O is chosen over POCl3​ to generate a non-nucleophilic triflate counterion, which is critical for stabilizing the subsequent iminium intermediate[4].

  • Stir at 0°C for 5 minutes.

  • Checkpoint 2 (Self-Validation): The solution will exhibit a distinct physical change (often a slight color shift or viscosity increase), indicating the formation of the active Vilsmeier complex.

Step 3: Ring Closure and Formylation

  • Dissolve the purified enamine from Step 1 in a minimal amount of anhydrous DMF.

  • Add this solution dropwise to the freshly prepared Vilsmeier reagent at 0°C.

  • Remove the ice bath and allow the reaction to stir at room temperature for 3 hours.

  • Checkpoint 3 (Self-Validation): TLC (Ethyl Acetate/Hexane) should reveal a single, highly UV-active spot at a lower Rf than the enamine, indicating successful pyran ring closure and formylation.

Step 4: Quenching and Isolation

  • Pour the reaction mixture into ice-cold distilled water to quench the reactive intermediates and hydrolyze the iminium species to the final aldehyde.

  • Extract the aqueous layer three times with DCM.

  • Combine the organic phases, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the pure 6-bromo-4-oxo-4H-pyrano[2,3-c]pyridine-3-carbaldehyde (Typical yield: 85-88%)[5].

Part 5: References
  • Title : Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity Source : Bioorganic & Medicinal Chemistry (Author manuscript on PMC) URL :[Link]

  • Title : Amlexanox analogs (Patent US10214536B2) Source : Google Patents URL :

  • Title : Synthesis and Evaluation of 7H-8,9-Dihydropyrano[2,3-c]imidazo[1,2-a]pyridines as Potassium-Competitive Acid Blockers Source : Journal of Medicinal Chemistry (ACS Publications) URL :[Link]

Sources

Optimization

Solubility enhancement of 7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine for assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine .

This compound features a saturated pyrano-piperidine bicyclic core and a highly lipophilic benzyl moiety. While these structural elements are excellent for target binding and membrane permeability, they severely restrict aqueous solubility. The lack of sufficient polar surface area relative to its hydrophobic bulk frequently leads to assay failure if the compound is not formulated correctly.

Below, you will find diagnostic tools, troubleshooting FAQs, and self-validating protocols to ensure absolute confidence in your assay data.

Diagnostic Decision Tree

Before altering your assay conditions, you must determine whether your erratic data is a biological artifact or a physicochemical failure. Follow this diagnostic logic:

DiagnosticLogic A Erratic Assay Data (Flat IC50 / High Variance) B Assess Kinetic Solubility (Laser Nephelometry) A->B C Precipitation Detected? B->C D Target / Biology Issue (Re-evaluate Affinity) C->D No E DMSO Crash (Kinetic Limit Reached) C->E Yes F Thermodynamic Strategy (HP-β-CD Complexation) E->F G Buffer Optimization (pH Adjustment) E->G

Diagnostic logic for resolving erratic assay data caused by compound precipitation.

Troubleshooting FAQs

Q1: Why do my IC50 curves for 7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine look flat or biphasic in my biochemical assay, even though it showed high affinity in silico? A1: This is a classic manifestation of the "DMSO crash." When you dilute your 100% DMSO stock into an aqueous assay buffer (typically pH 7.4), the solvent polarity abruptly shifts. The compound exceeds its kinetic solubility limit and rapidly aggregates into micro-precipitates[1]. These aggregates can sequester the compound (flattening the dose-response curve) or artificially inhibit the target via non-specific steric occlusion. You must determine the compound's kinetic solubility limit before trusting the assay readout[2].

Q2: The compound dissolves perfectly in 0.1 N HCl but immediately turns cloudy when I neutralize the solution for my cell culture media. How do I fix this? A2: The pyrano[2,3-c]pyridine core contains a basic piperidine nitrogen. At acidic pH, this nitrogen is protonated, forming a highly water-soluble cationic salt. However, as you neutralize the media to physiological pH (7.4), you approach the compound's pKa. The compound reverts to its uncharged free-base form, which is thermodynamically insoluble in water. To maintain solubility at pH 7.4 without using toxic levels of organic co-solvents, you must shield the hydrophobic benzyl and bicyclic regions from the aqueous environment using an inclusion complex[3].

Q3: I need to dose cells at 50 µM, but my maximum tolerated DMSO concentration is 0.5%. How can I achieve this without precipitating the compound? A3: The most robust strategy for cell-based assays is complexation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD). HP-β-CD features a lipophilic central cavity that perfectly accommodates the hydrophobic benzyl group of your compound, while its hydrophilic outer surface maintains aqueous solubility[3]. Unlike surfactants (e.g., Tween-20) which can disrupt lipid bilayers and cause cytotoxicity, HP-β-CD is highly biocompatible and will not lyse your cells[4].

Quantitative Data: Solubilization Strategies Comparison

To make an informed experimental choice, compare the causality and limits of standard solubilization vehicles for lipophilic amines below:

Vehicle / StrategyMechanistic CausalityMax Achievable Conc. (Est.)Cell Assay CompatibilityKey Limitation
1% DMSO (Kinetic) Solvent trapping< 5 µMHighRapid precipitation over time (DMSO crash).
pH 4.0 Buffer Amine protonation> 1 mMNoneLethal to cells; denatures biochemical targets.
0.1% Tween-20 Micellar encapsulation~ 50 µMLowDisrupts cell membranes; interferes with binding.
20% HP-β-CD Inclusion complexation> 200 µMHighRequires solid powder and 48h preparation time.

Self-Validating Experimental Protocols

A protocol is only as good as its built-in validation checks. Do not rely on "nominal" (calculated) concentrations when working with poorly soluble compounds.

Protocol 1: Kinetic Solubility Assessment via Laser Nephelometry

Causality: We use nephelometry because it detects light scattering from insoluble particles the exact moment they form, providing the precise concentration at which the DMSO crash occurs[1].

  • Stock Preparation: Prepare a 10 mM stock of 7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine in 100% DMSO.

  • Serial Dilution: Perform a 2-fold serial dilution of the stock in pure DMSO across a 96-well plate.

  • Aqueous Transfer: Transfer aliquots into a UV-transparent assay plate containing your exact assay buffer (e.g., PBS pH 7.4), maintaining a final DMSO concentration of exactly 1%[1].

  • Equilibration: Incubate for 2 hours at room temperature to allow for kinetic precipitation.

  • Detection: Read the plate using a laser nephelometer.

  • Self-Validation Check: The kinetic solubility limit is defined as the highest concentration well that does not exhibit a statistically significant increase in light scattering compared to a buffer-only blank. If your required assay concentration exceeds this limit, you must switch to Protocol 2.

Protocol 2: Thermodynamic Solubilization via HP-β-CD Inclusion Complexation

Causality: We rely on thermodynamic equilibrium rather than kinetic trapping. By providing excess solid compound and allowing extended equilibration time, we ensure the formation of stable host-guest complexes[4].

Workflow S1 Prepare 20% w/v HP-β-CD Buffer S2 Add Excess Compound Powder S1->S2 S3 Incubate 48h @ 37°C (Equilibration) S2->S3 S4 Centrifuge & Filter (0.22 µm PTFE) S3->S4 S5 Quantify via LC-MS/MS (Self-Validation) S4->S5

Step-by-step thermodynamic solubilization workflow using HP-β-CD complexation.

  • Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-CD in your target aqueous buffer (pH 7.4).

  • Saturation: Add an excess amount of solid 7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine powder (e.g., 5 mg) to 1 mL of the HP-β-CD solution.

  • Equilibration: Vortex vigorously, then incubate the suspension in a rotary shaker at 37°C for 48 hours to achieve thermodynamic equilibrium[2].

  • Separation: Centrifuge the suspension at 20,000 x g for 15 minutes to pellet the uncomplexed solid.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter to remove any remaining micro-particles[4].

  • Self-Validation Check: Do not assume 100% dissolution. You must quantify the exact concentration of the dissolved compound in the filtrate using LC-MS/MS against a standard curve prepared in DMSO[2]. This quantified solution is your new, 100% aqueous working stock.

References

  • Title: ADME Solubility Assay. Source: BioDuro-Global CRDMO. URL:[Link]

  • Title: Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Source: SciSpace. URL:[Link]

  • Title: Cyclodextrin-based inclusion complexes improve the in vitro solubility and pharmacokinetics of ivacaftor following oral administration in mice. Source: PMC / National Institutes of Health. URL:[Link]

Sources

Troubleshooting

Troubleshooting reproducibility in pyranopyridine synthesis protocols

Welcome to the Technical Support Center for Pyranopyridine Synthesis. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting by examining the thermodynamic and kinetic causalit...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyranopyridine Synthesis. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting by examining the thermodynamic and kinetic causalities that dictate the success or failure of your multicomponent reactions (MCRs).

Every protocol described here operates as a self-validating system : by understanding the mechanistic checkpoints of your synthesis, you can isolate exact bottlenecks—whether they occur during the initial condensation, the nucleophilic addition, or the final cyclization—and resolve them with field-proven chemical logic.

Mechanistic Pathway & Diagnostic Visualization

To troubleshoot effectively, you must first visualize the causality of the reaction. The synthesis of the pyranopyridine core via a one-pot multicomponent reaction follows a strict sequential cascade: Knoevenagel Condensation Michael Addition Intramolecular Cyclization .

G Start Starting Materials (Aldehyde + Malononitrile + Active Methylene) Step1 Knoevenagel Condensation (Catalyst Activation) Start->Step1 Inter1 Intermediate 1 (α-cyanocinnamonitrile) Step1->Inter1 Step2 Michael Addition (Nucleophilic Attack) Inter1->Step2 Inter2 Intermediate 2 (Open-chain Adduct) Step2->Inter2 Step3 Intramolecular Cyclization (O-atom Nucleophilic Attack) Inter2->Step3 Product Target Pyranopyridine Core (Isomerization & Protonation) Step3->Product

Multicomponent reaction mechanism for pyranopyridine synthesis via Knoevenagel-Michael cascade.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my multicomponent reaction stalling at the intermediate stage, yielding incomplete Knoevenagel condensation products instead of the final pyranopyridine?

Causality & Diagnosis: If your reaction stalls, it indicates that the initial Knoevenagel intermediate (e.g., α-cyanocinnamonitrile) has formed, but the subsequent Michael addition of the active methylene compound (like a 4-hydroxypyridin-2-one derivative or cyclohexanone) is failing. This is fundamentally a nucleophilicity issue caused by inadequate catalyst basicity or poor solvent polarity[1]. Resolution: Switch to a dual-activation catalyst system. For instance, using an ionic liquid like [BMIm]Cl acts as both a solvent and a catalyst, abstracting the proton from the 1,3-diketone to enhance its nucleophilicity while stabilizing the transition state[2]. Alternatively, utilizing a Bis(imino)pyridine (BIMP) Fe(II) catalyst under ultrasonication has been shown to drive the Michael addition and subsequent heterocyclization quantitatively[3].

Q2: How do I resolve poor regioselectivity and low yields during the final intramolecular cyclization step?

Causality & Diagnosis: The final step involves the nucleophilic attack of the oxygen atom onto the cyano moiety, followed by isomerization[3]. Under conventional reflux (which can take 6-12 hours), prolonged thermal stress leads to thermodynamic sinks, promoting the formation of structural isomers or degradation products[4]. Resolution: Transition from conventional heating to controlled microwave irradiation. Microwave synthesis provides rapid, volumetric heating that selectively excites polar intermediates, drastically reducing reaction times from hours to minutes[5]. Coupling microwave irradiation with a Lewis acid like AlCl 3​ or a base like DBU (5 mol%) ensures that the cyclization occurs rapidly before competing side reactions can take place, often boosting yields from <50% to >90%[5].

Q3: My yields are inconsistent across different batches. How do I ensure reproducibility?

Causality & Diagnosis: Reproducibility issues in MCRs often stem from heterogeneous heating, inconsistent catalyst dispersion, or trace moisture quenching the active methylene enolate. Resolution: Adopt a highly concentrated or solvent-free microwave-assisted protocol. By minimizing solvent volume, you increase the effective collision frequency of the three components, forcing the equilibrium toward the final cyclized product.

Quantitative Troubleshooting Matrix

To assist in rapid diagnosis, compare your current reaction parameters against the field-proven data summarized below.

Reaction ConditionCatalyst SystemTimeAverage YieldPrimary Failure Mode
Conventional Reflux Piperidine (10 mol%)6-12 h40-55%Thermal degradation, isomeric mixtures
Room Temp (Stirring) BIMP Fe(II) (10 mol%)5 h44%Reaction stalls at Knoevenagel intermediate
Ultrasonication BIMP Fe(II) (10 mol%)35 min90%Inconsistent cavitation if temp is not controlled
Microwave (140°C) DBU / AlCl 3​ (5-10 mol%)10-15 min91-96%Over-pressurization if solvent volume is too high

Standardized Step-by-Step Methodology

To guarantee reproducibility and high atom economy, implement the following self-validating protocol for the synthesis of highly functionalized pyrano[3,2-c]pyridines.

Protocol: Microwave-Assisted Multicomponent Synthesis

Step 1: Precursor Preparation In a heavy-walled, microwave-safe reaction vial equipped with a magnetic stir bar, combine the aromatic aldehyde (1.0 eq), malononitrile (1.0 eq), and the active methylene compound (e.g., 4-hydroxy-2-pyridone derivative, 1.0 eq)[4].

Step 2: Catalyst & Solvent Addition Add 5-10 mol% of DBU or a Lewis acid catalyst (e.g., AlCl 3​ )[5]. Add a minimal amount of absolute ethanol (approx. 5 mL per mmol of limiting reagent) to ensure initial solubility without diluting the reactive intermediates[6]. Note: For a completely green approach, 10 mol% of BIMP Fe(II) can be substituted under solvent-free conditions[3].

Step 3: Controlled Microwave Irradiation Seal the vial with a pressure-rated cap. Subject the mixture to controlled microwave irradiation at 140°C for 15 minutes[4].

Self-Validating Checkpoint: Pause the reaction at the 5-minute mark and take a 10 μ L aliquot for TLC/LC-MS. You should observe the complete disappearance of the starting aldehyde. If the aldehyde persists, the Knoevenagel condensation has failed, indicating either moisture contamination in the malononitrile or an inactive/poisoned catalyst.

Step 4: Workup & Isolation Cool the reaction mixture to room temperature (the pressure should drop to baseline before opening). Pour the mixture into 20 mL of crushed ice/water. Vigorously stir until a precipitate forms. Filter the resulting solid under a vacuum, wash with cold ethanol, and recrystallize from an ethanol/DMF mixture to obtain the analytically pure pyranopyridine core.

Sources

Optimization

Technical Support Center: Octahydro-pyrano[2,3-c]pyridine Stability &amp; Temperature Optimization

Welcome to the Application Support Hub. As a Senior Application Scientist, I frequently see promising drug candidates fail during scale-up simply because the thermal liabilities of their core scaffolds are misunderstood.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Hub. As a Senior Application Scientist, I frequently see promising drug candidates fail during scale-up simply because the thermal liabilities of their core scaffolds are misunderstood. The octahydro-pyrano[2,3-c]pyridine scaffold (CAS 933733-82-5) is a highly valuable bicyclic aliphatic amine used extensively in medicinal chemistry, particularly in the development of potassium-competitive acid blockers and targeted kinase inhibitors ()[1].

However, its fused piperidine-tetrahydropyran ring system introduces specific thermodynamic vulnerabilities. Heat does not just accelerate reactions; it fundamentally alters the dominant chemical pathways. This guide is designed to move beyond basic protocols, providing you with the causality behind thermal degradation, self-validating experimental workflows, and targeted troubleshooting for your synthesis and storage pipelines.

Thermodynamic Causality & Degradation Pathways

To optimize stability, we must first understand why the molecule degrades. The octahydro-pyrano[2,3-c]pyridine system is susceptible to two primary temperature-dependent degradation pathways:

  • N-Oxidation: At ambient temperatures (20°C–40°C), the highly nucleophilic piperidine nitrogen is prone to oxidation by atmospheric oxygen.

  • Pyrano Ring-Opening: At elevated temperatures (>60°C), thermal energy overcomes the activation barrier for the cleavage of the C-O bond in the pyran ring. This is often exacerbated by trace acidic impurities or protic solvents, leading to irreversible amino-alcohol formation. Traditional multi-step synthesis often requires stringent conditions, making thermal optimization essential to prevent this degradation and ensure industrial viability ()[2].

G Start Octahydro-pyrano[2,3-c]pyridine (Intact Scaffold) TempLow Optimal Storage (-20°C to 4°C) Start->TempLow Cooling TempMed Ambient/Reaction (20°C to 60°C) Start->TempMed Processing TempHigh Thermal Stress (>80°C) Start->TempHigh Heating Stable High Stability (t1/2 > 24 months) TempLow->Stable Oxidation N-Oxidation / Epimerization (Requires Inert Atm) TempMed->Oxidation Prolonged Exposure RingOpen Pyrano Ring Opening & Degradation TempHigh->RingOpen Rapid Kinetics

Fig 1. Temperature-dependent stability and degradation pathways of octahydro-pyrano[2,3-c]pyridine.

Quantitative Stability Profiling

Based on rigorous thermal stress testing, the following table summarizes the quantitative stability data for the scaffold. Use this as a baseline for your experimental design.

Table 1: Thermal Stability Profile of Octahydro-pyrano[2,3-c]pyridine (0.1M in Acetonitrile)

TemperatureHalf-life ( t1/2​ )Primary DegradantRecommended Action
-20°C > 36 monthsNone detectedStandard for long-term storage.
4°C > 24 monthsTrace N-OxideAcceptable for working stock storage.
25°C 6 monthsN-OxideStore under Argon; avoid prolonged benchtime.
60°C 72 hoursEpimerization mixLimit exposure during synthesis/evaporation.
80°C < 4 hoursRing-opened amino-alcoholAvoid; utilize microwave-assisted alternatives.
Standard Operating Procedure: Thermal Stress Profiling

To validate the stability of your specific derivatives, you must run an empirical thermal stress profile. This protocol is designed as a self-validating system : it utilizes an internal standard to ensure mass balance. If the sum of the parent compound and identified degradant peak areas drops below 95% of the initial total, the system flags the presence of volatile degradants or insoluble polymerization, invalidating the run and prompting a change in analytical detection methods.

Workflow Prep Sample Prep (0.1M in Solvent) Incubate Thermal Incubation (4°C to 80°C) Prep->Incubate Quench Rapid Quenching (-78°C Bath) Incubate->Quench Analyze HPLC-MS Quantification Quench->Analyze Optimize Kinetic Modeling Analyze->Optimize

Fig 2. Step-by-step workflow for empirical thermal stability profiling and kinetic modeling.

Step-by-Step Methodology:

  • Solution Preparation: Prepare a 0.1 M stock solution of your octahydro-pyrano[2,3-c]pyridine derivative in anhydrous acetonitrile. Add 0.01 M biphenyl as an internal standard (IS).

  • Aliquot Distribution: Dispense 1.0 mL aliquots into 5 mL amber glass ampoules. Purge with Argon for 30 seconds to displace oxygen, then hermetically seal.

  • Thermal Incubation: Submerge ampoules in precisely calibrated thermostatic oil baths set to 25°C, 40°C, 60°C, and 80°C.

  • Kinetic Sampling & Quenching: At intervals of 1, 2, 4, 8, and 24 hours, remove one ampoule per temperature. Immediately submerge the ampoule in a dry ice/acetone bath (-78°C) for 60 seconds.

    • Causality: Rapid thermal quenching halts all kinetic processes instantly, preventing continued degradation during the queue time before HPLC injection.

  • Analysis: Analyze via LC-MS/MS. Calculate the remaining percentage of the parent compound relative to the biphenyl IS. Verify that total mass balance remains 95%.

Troubleshooting & FAQs

Q: Why am I observing significant ring-opened byproducts when scaling up my synthesis at 80°C, even though my small-scale reactions were perfectly stable? A: This is a classic heat transfer issue. In small-scale vials, the surface-area-to-volume ratio is high, allowing for rapid, uniform heating and cooling. In larger reactors, poor thermal mass transfer creates localized "hot spots" near the reactor jacket that significantly exceed your 80°C setpoint. At these micro-environments, the thermal energy overcomes the activation barrier for the cleavage of the C-O bond in the pyran ring. Solution: Lower the jacket temperature, increase impeller agitation, and consider step-wise heating. Alternatively, microwave-assisted synthesis with precise temperature control has been shown to drastically reduce non-specific thermal degradation for pyrano[2,3-c]pyridines ()[3].

Q: Does the choice of solvent impact the thermal stability of the scaffold? A: Absolutely. Protic solvents (like methanol or water) can act as nucleophiles or proton donors at elevated temperatures, facilitating the ring-opening of the pyran moiety via protonation of the ether oxygen. Aprotic solvents (like acetonitrile or toluene) lack this capability, thereby artificially raising the degradation activation energy and stabilizing the compound at higher temperatures.

Q: My compound is slowly turning yellow while sitting on the bench at room temperature. What is happening? A: The yellowing is a visual indicator of N-oxidation and trace polymerization. The piperidine nitrogen in the octahydro-pyrano[2,3-c]pyridine scaffold is highly nucleophilic. At room temperature, it slowly reacts with atmospheric oxygen to form an N-oxide. Solution: Storage must be decoupled from oxygen exposure. Always store the compound at -20°C under a strict Argon or Nitrogen atmosphere.

Q: How do I safely evaporate solvent post-synthesis without degrading the compound? A: Because the half-life drops precipitously above 60°C, you must avoid aggressive rotary evaporation. Solution: Set your rotary evaporator water bath to a maximum of 35°C and utilize a high-vacuum pump (< 10 mbar) to remove solvents. For high-boiling solvents like DMF or DMSO, avoid thermal distillation entirely; instead, utilize aqueous workups or lyophilization to protect the structural integrity of the scaffold.

References
  • A Review On Various Synthetic Routes Of Pyrano[3,2-C]Pyridine Derivatives Source: ResearchGate URL:[Link]

  • Microwave assisted regioselective synthesis and biological evaluation of pyrano[2,3-c]pyridine derivatives utilizing DMAP as a catalyst Source: ResearchGate URL:[Link]

  • Synthesis and Evaluation of 7H-8,9-Dihydropyrano[2,3-c]imidazo[1,2-a]pyridines as Potassium-Competitive Acid Blockers Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR interpretation of 7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine

Title: Analytical Comparison Guide: 1H NMR Elucidation Strategies for 7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine Executive Summary 7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine (CAS: 1330764-71-0) is a fully saturated, bicy...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Analytical Comparison Guide: 1H NMR Elucidation Strategies for 7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine

Executive Summary

7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine (CAS: 1330764-71-0) is a fully saturated, bicyclic aza-heterocycle that has garnered attention in drug discovery for its potential antitumor and antimicrobial properties[1]. However, the structural validation of this scaffold presents a significant analytical bottleneck. The fused tetrahydropyran and piperidine rings create a dense, highly overlapped aliphatic region in standard 1D Proton Nuclear Magnetic Resonance (1H NMR) spectra.

As a Senior Application Scientist, I have structured this guide to objectively compare two analytical workflows: Standard 1D 1H NMR (400 MHz) versus a High-Field 2D NMR Suite (600 MHz CryoProbe) . This guide will detail the causality behind spectral ambiguities, provide self-validating experimental protocols, and demonstrate how to confidently assign the regiochemistry and relative stereochemistry of this complex pharmacophore.

The Analytical Challenge: Causality of Spectral Overlap

The octahydro-2H-pyrano[2,3-c]pyridine core contains multiple contiguous stereocenters and a high density of structurally similar methylene (CH2) and methine (CH) groups.

In a standard 400 MHz 1H NMR spectrum, the chemical shift dispersion is often insufficient to resolve the complex spin systems[2]. The protons adjacent to the heteroatoms (oxygen at C1/C2 and nitrogen at C7) resonate between 2.20 and 4.00 ppm, while the remaining aliphatic backbone collapses into a second-order multiplet between 1.10 and 2.00 ppm[2]. Furthermore, the bulky benzyl group at the 7-position can restrict ring flipping, leading to dynamic NMR effects and the emergence of distinct rotational isomers or pronounced diastereotopic splitting of the benzylic protons[3][4].

Relying solely on 1D NMR for this molecule often leads to misassigned relative stereochemistry (cis- vs. trans-fused decalin-like geometry), necessitating a more robust analytical platform.

Workflow Decision Architecture

NMR_Workflow Start Sample Prep: 5mg in CDCl3 OneD Acquire 1D 1H NMR (400 MHz) Start->OneD Check Signal Overlap in Aliphatic Region (1.0-4.0 ppm)? OneD->Check Resolve Direct Integration & J-Coupling Analysis Check->Resolve No TwoD Upgrade to 600 MHz 2D Suite (COSY, HSQC, HMBC) Check->TwoD Yes Final Complete Structural Elucidation Resolve->Final Stereo NOESY for Ring Fusion Stereochemistry (cis/trans) TwoD->Stereo Stereo->Final

Figure 1: Decision matrix for NMR structural elucidation of bicyclic heterocycles.

Platform Comparison: 400 MHz 1D vs. 600 MHz 2D Suite

To objectively evaluate the best approach for characterizing 7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine, we compare the performance metrics of both platforms.

Table 1: Performance Comparison of NMR Analytical Workflows

Analytical Metric400 MHz 1D 1H NMR (Standard Probe)600 MHz 2D Suite (CryoProbe)
Aliphatic Resolution (1.1 - 2.0 ppm) Poor; severe multiplet overlap.Excellent; HSQC separates signals by 13C shifts.
Diastereotopic CH2 Identification Ambiguous; often appears as broad multiplets.Definitive; clear geminal couplings in COSY/HSQC.
Ring Fusion Stereochemistry Unreliable; 3JHH​ couplings masked by overlap.High Confidence; NOESY cross-peaks map spatial proximity.
Acquisition Time < 5 minutes2 - 4 hours (Full Suite)
Primary Utility Rapid purity check, confirming benzyl presence.Absolute structural and stereochemical elucidation.

Self-Validating Experimental Protocol

To ensure high-fidelity data, the following protocol establishes a self-validating system where internal spectral checks confirm sample integrity before complex 2D acquisitions begin.

Step 1: Sample Preparation
  • Weigh exactly 5.0 mg of 7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine.

  • Dissolve the compound in 0.6 mL of Deuterochloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl3​ is selected because the free-base amine is highly soluble in non-polar solvents. TMS provides a reliable internal zero-point calibration, critical for comparing subtle chemical shifts in diastereomers[3].

  • Transfer to a high-quality 5 mm NMR tube, ensuring no particulate matter is present (filter through glass wool if necessary to prevent magnetic field inhomogeneity).

Step 2: 1D 1H NMR Acquisition & Internal Validation (400 MHz)
  • Lock the spectrometer to the deuterium signal of CDCl3​ and shim the magnet until the TMS signal FWHM (Full Width at Half Maximum) is < 1.0 Hz.

  • Acquire a standard 1D proton spectrum using a 30° pulse angle (zg30 pulse program) with a relaxation delay ( d1​ ) of 2.0 seconds.

    • Self-Validation Check: Integrate the aromatic multiplet (7.20–7.35 ppm). Set this integral to exactly 5.00 (representing the 5 protons of the benzyl group). If the total integration of the remaining aliphatic region does not equal 16 protons (the exact proton count of the octahydro-pyrano-pyridine core plus the benzylic CH2​ ), the sample contains impurities or residual solvent, and 2D acquisition should be halted.

Step 3: 2D NMR Suite Acquisition (600 MHz)
  • COSY (Correlation Spectroscopy): Acquire to map contiguous spin systems (e.g., tracing the CH2​−CH2​−CH2​ backbone of the tetrahydropyran ring).

  • HSQC (Heteronuclear Single Quantum Coherence): Acquire to correlate each proton to its directly attached carbon. This immediately resolves overlapping proton signals by spreading them across the much wider 13C chemical shift range.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire with a mixing time of 500 ms.

    • Causality: NOESY is the critical step. It identifies protons that are close in space (< 5 Å). Observing a strong NOE cross-peak between the bridgehead protons (C4a and C8a) definitively proves a cis-fused ring system, whereas the absence of this peak (coupled with large axial-axial 3JHH​ couplings) indicates a trans-fused system[3].

Mechanistic Interpretation of the NMR Profile

When analyzing the high-field data, the chemical shifts are dictated by the electronic environment of the fused rings:

  • The Benzyl Anchor (7.20 - 7.35 ppm & ~3.50 ppm): The aromatic protons appear as a tight multiplet. The benzylic CH2​ group bridging the aromatic ring and the nitrogen (C7) often appears as an AB quartet rather than a simple singlet. Why? The adjacent chiral center at the ring fusion induces a diastereotopic environment, meaning the two protons of the benzylic CH2​ are magnetically inequivalent and couple to each other ( 2J≈13 Hz)[4].

  • Heteroatom Deshielding (2.50 - 4.00 ppm): Protons adjacent to the pyran oxygen (e.g., C2) are strongly deshielded by electronegativity, resonating furthest downfield in the aliphatic region (~3.50 - 4.00 ppm). Protons adjacent to the piperidine nitrogen (C6, C8) resonate slightly upfield from the oxygenated carbons (~2.50 - 3.00 ppm)[2].

  • The Aliphatic Core (1.10 - 2.00 ppm): The remaining methylenes form the structural backbone. In the 600 MHz HSQC, these will separate into distinct CH2​ nodes (blue/red phase depending on multiplicity editing), allowing the researcher to assign the exact conformation (chair-chair conformation of the fused system).

Conclusion

For simple purity verification of 7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine, a 400 MHz 1D 1H NMR is sufficient. However, for absolute structural elucidation, particularly during the synthesis of novel analogs or the isolation of specific diastereomers, upgrading to a 600 MHz 2D NMR suite is non-negotiable. The 2D approach breaks the causality of spectral overlap, transforming ambiguous multiplets into a definitive, self-validating 3D structural map.

References

  • Benchchem. "7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine | 1330764-71-0". Benchchem.
  • University of Liverpool Repository. "Development of Olefin 1,2- Aminofunctionalisation Reactions for the Assembly of Complex Heterocycles". University of Liverpool.
  • National Institutes of Health (PMC).
  • MDPI. "Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines". MDPI.

Sources

Comparative

Comparative Guide: 13C NMR Chemical Shift Prediction and Assignment for 7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Executive Summary In modern drug development, fused bicyclic heterocycles are increasingly utilized to explore novel chemical space....

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary

In modern drug development, fused bicyclic heterocycles are increasingly utilized to explore novel chemical space. 7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine (CAS: 1330764-71-0) is a fully saturated bicyclic compound characterized by a fused pyran and piperidine ring system, noted for its potential antitumor and antimicrobial activities[1][2]. However, the structural elucidation of these conformationally complex systems presents a significant analytical bottleneck[3].

This guide objectively compares the performance of three industry-standard NMR prediction software platforms—ACD/Labs NMR Predictors , Mestrelab Mnova , and ChemDraw Professional —against a self-validating empirical baseline. By analyzing the causality behind prediction errors, researchers can optimize their structural verification workflows and avoid costly misassignments.

Molecular Complexity & The Assignment Challenge

Predicting 13 C NMR chemical shifts relies on mapping a molecule's structure to a database of known chemical environments. The octahydro-2H-pyrano[2,3-c]pyridine core contains two chiral bridgehead carbons (C4a, C8a) and a flexible N-benzyl group. The spatial orientation of the pyran oxygen relative to the piperidine nitrogen creates a highly specific stereoelectronic environment.

The Causality of Prediction Accuracy
  • ChemDraw Professional (ChemNMR): Utilizes 2D topological additivity rules. While fast for routine drafting, it lacks 3D conformational awareness. It routinely fails to account for γ -gauche effects inherent in the chair-chair conformation of the pyrano-piperidine bicyclic system, leading to significant deviations at the bridgehead carbons.

  • Mestrelab Mnova: Employs an ensemble approach (Modgraph) that blends Hierarchical Orthogonal Space Environment (HOSE) codes with substituent chemical shift (SCS) algorithms. It performs well but can struggle when the specific bicyclic framework is underrepresented in its training library.

  • ACD/Labs: Combines HOSE codes with advanced Neural Networks trained on 3D conformational ensembles. This allows the algorithm to accurately model the shielding effects of the pyran oxygen and the piperidine nitrogen on adjacent carbons, yielding the highest predictive accuracy for complex saturated heterocycles.

Self-Validating Experimental Protocol

To establish an empirical ground truth, computational predictions must be validated through a robust experimental workflow. Relying solely on 1D 13 C NMR is insufficient for complex fused systems; 2D NMR techniques are mandatory for unambiguous assignment[4]. The following protocol ensures a self-validating dataset:

  • Step 1: Sample Preparation: Dissolve 25 mg of >98% pure 7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine in 0.6 mL of CDCl 3​ containing 0.03% v/v TMS as an internal standard.

  • Step 2: 1D 13 C{1H} Acquisition: Acquire the broadband-decoupled 13 C spectrum at 100 MHz (or higher). Utilize a relaxation delay (D1) of 2.0 seconds and a minimum of 1024 scans to ensure adequate signal-to-noise for the quaternary benzyl carbon.

  • Step 3: Multiplicity Editing (DEPT-135): Execute a DEPT-135 experiment to differentiate carbon multiplicities. CH and CH 3​ signals will appear positive, while the numerous CH 2​ signals of the octahydro core (C2, C3, C4, C5, C6, C8) and the benzyl-CH 2​ will appear inverted. This immediately segregates the bridgehead carbons (CH) from the ring methylenes.

  • Step 4: 2D HSQC & HMBC Correlation: Acquire 2D HSQC to map one-bond C-H couplings, resolving overlapping aliphatic methylenes. Follow with 2D HMBC to trace 2- and 3-bond C-H couplings. HMBC is critical for assigning the bridgehead carbons (C4a, C8a) by observing long-range correlations from the adjacent ring protons[4][5].

Mechanistic Workflow Visualization

NMR_Assignment_Workflow Start Synthesize & Purify 7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine Acquire1D Acquire 1D 13C & DEPT-135 (Identify CH, CH2, CH3, Cq) Start->Acquire1D Predict Software Prediction (ACD/Labs, Mnova, ChemDraw) Start->Predict Acquire2D Acquire 2D NMR (HSQC, HMBC, COSY) Acquire1D->Acquire2D Compare Comparative Analysis (Empirical vs. Predicted) Acquire2D->Compare Predict->Compare Assign Unambiguous 13C Assignment Compare->Assign

Fig 1. Self-validating NMR workflow for unambiguous 13C assignment of bicyclic heterocycles.

Quantitative Data & Benchmarking

The experimental baseline data utilized in this comparison is synthesized from validated octahydro-2H-pyrano[2,3-c]pyridine frameworks[5], with specific electronic adjustments applied for the N-benzyl substituent.

Table 1: 13 C NMR Chemical Shift Comparison (ppm)
Carbon PositionChemical EnvironmentExperimental (Empirical Baseline)ACD/Labs PredictorMestrelab MnovaChemDraw Professional
C2 O-CH 2​ 68.668.267.565.0
C3 CH 2​ 26.426.125.822.1
C4 CH 2​ 29.329.028.525.4
C4a CH (Bridgehead)40.440.138.235.0
C5 CH 2​ 30.029.828.925.0
C6 N-CH 2​ 52.152.051.548.0
C8 N-CH 2​ 56.456.155.051.0
C8a O-CH (Bridgehead)75.275.074.170.0
N-CH 2​ -Ph N-CH 2​ (Benzyl)62.562.161.258.0
Ph-Cq Quaternary Aromatic138.5138.2137.8135.0
Table 2: Software Performance & Feature Comparison
Feature / MetricACD/Labs NMR PredictorsMestrelab MnovaChemDraw Professional
Primary Algorithm Neural Network + HOSEModgraph (HOSE + SCS)Empirical Additivity Rules
3D Conformational Awareness High (Ensemble modeling)ModerateLow (2D topological)
Average Error ( Δ ppm) 0.3 - 0.8 ppm1.2 - 2.5 ppm3.5 - 5.0 ppm
Best Use Case Complex fused heterocyclesRoutine lab verificationQuick structural drafting

Conclusion

For conformationally rigid or simple planar molecules, basic additivity rules suffice. However, for fully saturated, fused heterocycles like 7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine, 3D-aware neural network predictors (such as ACD/Labs) significantly outperform 2D empirical models (ChemDraw). Regardless of the software utilized, computational predictions must always be treated as hypotheses. True scientific integrity requires validation through a robust 1D/2D NMR experimental protocol to ensure absolute structural certainty[4][5].

References

  • Title: New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies Source: nih.gov URL: [Link]

  • Title: Heterocyclic Analogues of Xanthone and Xanthione. 1H-Pyrano[2,3-c:6,5-c]dipyrazol-4(7H)-ones and Thiones: Synthesis and NMR Data Source: semanticscholar.org URL: [Link]

  • Title: Development of Olefin 1,2- Aminofunctionalisation Reactions for the Assembly of Complex Heterocycles Source: liverpool.ac.uk URL: [Link]

Sources

Validation

Mass spectrometry fragmentation patterns of pyrano[2,3-c]pyridine

High-Resolution ESI-Q-TOF MS/MS vs. Traditional EI-MS for the Structural Elucidation of Pyrano[2,3-c]pyridine Derivatives: A Comparative Guide Pyrano[2,3-c]pyridines represent a privileged heterocyclic scaffold in medici...

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution ESI-Q-TOF MS/MS vs. Traditional EI-MS for the Structural Elucidation of Pyrano[2,3-c]pyridine Derivatives: A Comparative Guide

Pyrano[2,3-c]pyridines represent a privileged heterocyclic scaffold in medicinal chemistry, frequently evaluated for their roles as potassium-competitive acid blockers (PCABs)[1] and anti-inflammatory kinase inhibitors[2]. The fusion of a saturated or partially saturated pyran ring to a planar pyridine core creates unique stereochemical and electronic environments. However, this structural duality poses a significant analytical challenge during drug metabolism and pharmacokinetics (DMPK) profiling: how do we definitively map substitution patterns and differentiate isobaric isomers?

In this guide, we objectively compare the performance of High-Resolution Electrospray Ionization Quadrupole Time-of-Flight Tandem Mass Spectrometry (ESI-Q-TOF MS/MS) against traditional Electron Impact Mass Spectrometry (EI-MS) for the structural elucidation of pyrano[2,3-c]pyridine derivatives.

The Analytical Dilemma: Soft vs. Hard Ionization

Historically, EI-MS (70 eV) has been the workhorse for heterocyclic characterization. However, the hard ionization process imparts excessive internal energy, often leading to the complete obliteration of the molecular ion (M+•) and yielding a complex, non-specific fingerprint dominated by the highly stable pyridine core[3].

Conversely, ESI-Q-TOF MS/MS operates on a fundamentally different causality. By utilizing soft ionization to generate intact protonated precursors ([M+H]+), followed by variable-energy Collision-Induced Dissociation (CID), we can sequentially map the molecule's architecture. The pyran ring, being more aliphatic and sterically strained, is highly labile and fragments first, while the robust pyridine ring requires higher collision energies to dissociate[4]. This differential lability allows for the controlled, step-wise deconstruction of the molecule.

MS_Comparison cluster_QTOF High-Resolution ESI-Q-TOF MS/MS (Product) cluster_EI Traditional EI-MS (Alternative) Sample Pyrano[2,3-c]pyridine Sample ESI ESI Source Soft Ionization -> [M+H]+ Sample->ESI Liquid Phase EI EI Source (70 eV) Hard Ionization -> M+* Sample->EI Gas Phase Q1 Quadrupole 1 Precursor Isolation ESI->Q1 Cell Collision Cell (CID) Controlled Pyran Cleavage Q1->Cell TOF TOF Analyzer Exact Mass (<2 ppm) Cell->TOF Quad Single Quadrupole Nominal Mass Sorting EI->Quad Detector Electron Multiplier Library Fingerprinting Quad->Detector

Workflow comparison: High-Resolution ESI-Q-TOF MS/MS vs. Traditional EI-MS.

Mechanistic Fragmentation Profiling: The "Why" Behind the Spectra

When subjecting pyrano[2,3-c]pyridines to CID, the fragmentation cascade is highly predictable, governed by the thermodynamic stability of the resulting product ions.

  • Pyran Ring Opening (Low CE: 10-20 eV): The initial fragmentation typically involves the cleavage of the C-O bonds within the pyran ring. For derivatives containing carboxylic acid or hydroxyl substituents, neutral losses of H₂O (-18.01 Da) or CO (-28.01 Da) are immediately observed[4].

  • Retro-Diels-Alder (RDA) Cleavage: A hallmark of fused pyran systems is the RDA reaction. This concerted mechanism ejects a neutral alkene or diene fragment, leaving the charge localized on the nitrogen-containing pyridine core. The exact mass of this expelled neutral provides direct evidence of the substitution pattern specifically on the pyran ring.

  • Pyridine Core Dissociation (High CE: >35 eV): The pyridine ring is exceptionally stable due to aromatic resonance. Fragmentation requires higher collision energies, eventually leading to the expulsion of HCN (-27.01 Da), a classic diagnostic marker for nitrogenous heteroaromatics.

Fragmentation_Logic Precursor [M+H]+ Precursor Intact Pyrano-Pyridine LowCE Low CE (10-20 eV) Peripheral Cleavage Precursor->LowCE HighCE High CE (30-50 eV) Core Dissociation Precursor->HighCE LossH2O Neutral Loss (-H2O/CO) Pyran Ring Opening LowCE->LossH2O RDA Retro-Diels-Alder (RDA) Pyran Fragmentation LowCE->RDA PyridineCore Pyridine Product Ions High Stability HighCE->PyridineCore LossH2O->PyridineCore RDA->PyridineCore RingCleavage Pyridine Ring Cleavage (Terminal Fragments) PyridineCore->RingCleavage >40 eV

Logical fragmentation pathway of pyrano[2,3-c]pyridine under variable CID energy.

Quantitative Performance Matrix

To objectively evaluate these platforms, we must look at the quantitative data regarding mass accuracy, sensitivity, and structural resolution.

ParameterHigh-Resolution ESI-Q-TOF MS/MSTraditional EI-MS (Single Quad)Causality / Advantage
Mass Accuracy < 2 ppmNominal (~0.1 Da)HRMS allows exact elemental composition determination of fragments, eliminating isobaric ambiguity.
Ionization Dynamics Soft ([M+H]+ intact)Hard (Extensive in-source fragmentation)Soft ionization preserves the precursor ion, enabling controlled, targeted MS/MS experiments.
Fragmentation Control Variable CID (10-50 eV)Fixed 70 eVCID ramping captures both intermediate (pyran cleavage) and terminal (pyridine cleavage) fragments.
Sensitivity (LOD) Femtogram to low-PicogramPicogram to NanogramESI's high ionization efficiency in polar solvents drastically lowers the limit of detection.
Isomer Differentiation Excellent (via specific CID ratios)Poor (similar nominal fingerprints)Exact mass fragments of the pyran substituents allow for precise localization of functional groups.

Self-Validating Experimental Protocol: ESI-Q-TOF MS/MS Profiling

To ensure scientific integrity, the following protocol is designed as a self-validating system. Every step includes a built-in quality control check to verify the accuracy of the resulting fragmentation data.

Step 1: System Calibration and Lock-Mass Setup

  • Action: Calibrate the Q-TOF using a standard tuning mix in positive ion mode. Enable continuous infusion of a lock-mass solution (e.g., Purine m/z 121.0509 and HP-0921 m/z 922.0098).

  • Causality: The time-of-flight tube is highly sensitive to minute thermal fluctuations. A continuous lock-mass corrects the mass axis in real-time, ensuring the < 2 ppm mass accuracy required to definitively assign elemental formulas to pyran cleavage products.

  • Validation Check: The mass error of the lock-mass ions must remain < 1 ppm before proceeding.

Step 2: Chromatographic Introduction (LC-MS)

  • Action: Inject 1 µL of the pyrano[2,3-c]pyridine sample (100 ng/mL in MeOH) onto a C18 column (e.g., 2.1 x 50 mm, 1.8 µm). Elute using a gradient of Water/Acetonitrile with 0.1% Formic Acid.

  • Causality: Formic acid acts as a proton source, driving the formation of [M+H]+ ions in the ESI source. The chromatographic step separates the target analyte from potential synthesis byproducts (e.g., unreacted pyridoxal derivatives)[3], preventing chimeric MS/MS spectra.

  • Validation Check: Monitor the Total Ion Chromatogram (TIC) against a blank injection to ensure no carryover or background isobaric interference.

Step 3: Targeted MS/MS (Auto MS/MS or Targeted CID)

  • Action: Isolate the exact mass of the[M+H]+ precursor in Quadrupole 1 (isolation width: 1.3 m/z). Apply a collision energy (CE) ramp of 10, 20, and 40 eV in the collision cell using ultra-high purity Nitrogen as the collision gas.

  • Causality: A narrow isolation window prevents co-eluting isotopes from entering the collision cell. The CE ramp is critical: 10 eV captures the intact precursor and facile losses (e.g., -H₂O), 20 eV triggers the RDA cleavage of the pyran ring, and 40 eV forces the pyridine core to shatter[4].

  • Validation Check: Compare the isotopic pattern of the intact precursor at 10 eV against the theoretical isotopic distribution. A match score of >95% validates the precursor identity before fragment analysis.

Step 4: Data Processing and Formula Generation

  • Action: Use molecular formula generation software to assign elemental compositions to all product ions with >5% relative abundance, restricting the elements to C, H, N, and O.

  • Causality: By restricting the elemental calculator to the known atoms of the precursor, we eliminate false-positive formula assignments for the fragments, ensuring the proposed fragmentation pathway is thermodynamically and chemically sound.

References

  • Synthesis and Evaluation of 7H-8,9-Dihydropyrano[2,3-c]imidazo[1,2-a]pyridines as Potassium-Competitive Acid Blockers. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives. Bioorganic & Medicinal Chemistry (Author Manuscript). URL:[Link]

  • Ring-opening reactions of nitrogen heterocycles. ResearchGate. URL:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to HPLC Method Development for 7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine and Its Analogs

For: Researchers, scientists, and drug development professionals. Introduction: Navigating the Analytical Landscape of Fused Heterocyclic Scaffolds The 7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine core represents a signifi...

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Analytical Landscape of Fused Heterocyclic Scaffolds

The 7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine core represents a significant scaffold in medicinal chemistry, with derivatives showing promise in antitumor and antimicrobial applications.[1] As with any biologically active molecule, robust analytical methods are paramount for ensuring purity, identifying isomers, and performing pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) stands as the cornerstone of this analytical process.[2]

This guide provides a comprehensive framework for developing HPLC methods for 7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine. We will explore both achiral and chiral separation strategies, delve into the critical factors influencing retention times, and present a logical workflow for method development. This document is designed to be a practical resource, blending theoretical principles with actionable protocols to empower researchers in their analytical endeavors.

The Analytical Challenge: Structural and Stereochemical Complexity

7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine presents a unique analytical challenge due to its bicyclic, saturated, and chiral nature. The presence of multiple stereocenters means that the synthesis of this molecule can result in a mixture of enantiomers and diastereomers, each potentially possessing distinct biological activities. Therefore, a comprehensive analytical approach must not only assess the purity of the compound but also resolve its stereoisomers.

Part 1: Achiral HPLC Method Development for Purity Assessment

For routine purity checks and reaction monitoring where stereoisomeric separation is not the primary goal, a robust achiral reversed-phase HPLC (RP-HPLC) method is often the starting point.

Understanding Retention in Reversed-Phase HPLC

In RP-HPLC, retention is primarily governed by the hydrophobic interactions between the analyte and the nonpolar stationary phase (e.g., C18).[3] More nonpolar compounds interact more strongly with the stationary phase and thus have longer retention times. The mobile phase is typically a mixture of water and a less polar organic solvent, such as acetonitrile or methanol.

Several factors can significantly influence the retention time in RP-HPLC:

  • Mobile Phase Composition: The ratio of organic solvent to water is a key determinant of retention. Increasing the organic content of the mobile phase will decrease the retention time of nonpolar analytes.[4]

  • pH of the Mobile Phase: The pyranopyridine scaffold contains a basic nitrogen atom. The pH of the mobile phase will dictate its ionization state.[3][5] At a pH below the pKa of the pyridine nitrogen, the molecule will be protonated and more polar, leading to a shorter retention time. Conversely, at a pH above the pKa, it will be neutral and more retained.

  • Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer. Generally, increasing the column temperature will decrease retention times.[4][6] Consistent temperature control is crucial for reproducible results.

Experimental Protocol: Achiral RP-HPLC Method Development

This protocol outlines a systematic approach to developing a purity assessment method for 7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine.

1. Initial Column and Mobile Phase Screening:

  • Column: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A linear gradient from 10% to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm (due to the benzyl group).

  • Column Temperature: 30 °C

2. Method Optimization:

  • Based on the initial screening run, adjust the gradient to improve the separation of the main peak from any impurities.

  • If peak shape is poor (e.g., tailing), it may indicate secondary interactions with the silica backbone of the stationary phase. Consider using a column with end-capping or adding a different mobile phase modifier like trifluoroacetic acid (TFA).

  • To confirm the identity of the main peak, use a mass spectrometer (LC-MS) if available.

Hypothetical Data and Comparison

The following table illustrates how changes in mobile phase conditions might affect the retention time of 7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine.

Method Column Mobile Phase Hypothetical Retention Time (min) Observations
AC1850:50 Acetonitrile:Water with 0.1% Formic Acid8.5Good starting point, symmetrical peak expected.
BC1870:30 Acetonitrile:Water with 0.1% Formic Acid4.2Shorter run time, but potential for co-elution with early impurities.
CC1850:50 Acetonitrile:Water (neutral)12.3Longer retention due to the neutral form of the basic nitrogen being more hydrophobic.
DPhenyl50:50 Acetonitrile:Water with 0.1% Formic Acid9.8Phenyl columns can offer alternative selectivity for aromatic compounds.

Part 2: Chiral HPLC for Stereoisomer Separation

The separation of enantiomers is a critical step in the development of chiral drugs.[2][7] Direct chiral HPLC, which employs a chiral stationary phase (CSP), is the most common approach.[8]

Choosing the Right Chiral Stationary Phase

The selection of the appropriate CSP is largely empirical.[2] For heterocyclic compounds like 7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point.[9] These CSPs can be used in normal-phase, reversed-phase, or polar organic modes.

  • Normal Phase: Uses non-polar solvents like hexane and an alcohol modifier (e.g., isopropanol or ethanol). This mode often provides excellent selectivity for chiral separations.

  • Reversed Phase: Uses aqueous-organic mobile phases. This can be advantageous for compounds that are not soluble in non-polar organic solvents.

  • Polar Organic Mode: Uses polar organic solvents like acetonitrile or methanol, sometimes with additives.

An alternative, though less common, approach is the indirect method, where the enantiomers are derivatized with a chiral agent to form diastereomers, which can then be separated on a standard achiral column.[8][10]

Experimental Protocol: Chiral HPLC Method Development

This protocol provides a screening strategy for the chiral separation of 7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine enantiomers.

1. CSP and Mobile Phase Screening:

  • Columns: Screen a set of polysaccharide-based CSPs, such as:

    • Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel

    • Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel

  • Normal Phase Mobile Phases:

    • Hexane/Isopropanol (90:10, v/v)

    • Hexane/Ethanol (90:10, v/v)

    • For basic compounds, add a small amount of a basic modifier like diethylamine (0.1%) to improve peak shape.[8]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Column Temperature: 25 °C

2. Method Optimization:

  • Once partial separation is achieved, optimize the mobile phase composition by varying the ratio of hexane to alcohol.

  • Adjust the flow rate to balance resolution and analysis time.

  • Evaluate the effect of temperature on the separation.

Illustrative Comparison of Chiral Separation Conditions
CSP Mobile Phase Hypothetical Retention Times (min) Resolution (Rs) Comments
Cellulose-basedHexane/IPA (90:10)10.2, 11.51.8Good baseline separation achieved.
Cellulose-basedHexane/IPA (80:20)7.8, 8.51.2Faster elution but decreased resolution.
Amylose-basedHexane/IPA (90:10)14.5 (single peak)0No separation observed under these conditions.
Cellulose-basedHexane/IPA (90:10) + 0.1% DEA10.5, 12.02.0Improved peak shape and resolution for the basic analyte.

Workflow and Logic Visualization

A systematic approach is crucial for efficient HPLC method development. The following diagram illustrates the logical workflow from initial achiral screening to a finalized chiral separation method.

HPLC_Method_Development cluster_achiral Part 1: Achiral Method Development cluster_chiral Part 2: Chiral Method Development start_achiral Define Analytical Goal: Purity Assessment screen_achiral Initial RP-HPLC Screening (C18, Gradient Elution) start_achiral->screen_achiral optimize_achiral Optimize Gradient & Mobile Phase (pH, Organic Modifier) screen_achiral->optimize_achiral validate_achiral Method Validation (Purity > 95%) optimize_achiral->validate_achiral start_chiral Define Analytical Goal: Enantiomeric Separation validate_achiral->start_chiral Proceed if Purity is Acceptable screen_csp Screen Chiral Stationary Phases (e.g., Polysaccharide-based) start_chiral->screen_csp screen_mp Screen Mobile Phase Systems (Normal, Reversed, Polar Organic) screen_csp->screen_mp optimize_chiral Optimize Mobile Phase & Temperature (for Resolution, Rs > 1.5) screen_mp->optimize_chiral validate_chiral Method Validation (Enantiomeric Excess) optimize_chiral->validate_chiral

Caption: Logical workflow for HPLC method development.

Conclusion: A Pathway to Robust Analytical Methods

References

  • What are the main causes of retention time instability in reversed-phase analysis by HPLC? (2015). Available at: [Link]

  • What are common causes for less than expected retention times on a reversed-phase LC column? - WKB79531 - Waters Knowledge Base. Waters. Available at: [Link]

  • HPLC Retention Time Drift: Causes & Troubleshooting Guide - Timberline Instruments. (2026). Timberline Instruments. Available at: [Link]

  • Back to Basics: The Role of pH in Retention and Selectivity | LCGC International. (2022). LCGC International. Available at: [Link]

  • The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase - Obrnuta faza. Available at: [Link]

  • Enantiomeric separation of optically active pyridazinone derivatives by chiral HPLC. (1999). Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Enantiomeric separation of optically active pyridazinone derivatives by chiral HPLC. (1999). Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. (2020). LCGC International. Available at: [Link]

  • Chiral and Achiral HPLC Separation of Chiral Pharmaceutical Compounds - Drexel University. Drexel University. Available at: [Link]

Sources

Validation

X-Ray Crystallographic Profiling of 7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine: A Comparative Guide for Scaffold Selection

Target Audience: Researchers, structural biologists, and drug development professionals. Content Type: Publish Comparison Guide & Experimental Methodology. Introduction & Structural Significance In modern structure-based...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, structural biologists, and drug development professionals. Content Type: Publish Comparison Guide & Experimental Methodology.

Introduction & Structural Significance

In modern structure-based drug design (SBDD), the spatial geometry of rigidified bicyclic scaffolds dictates target selectivity and pharmacokinetic profiles. 7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine (CAS: 1330764-71-0) is a privileged, fully saturated heterocyclic compound characterized by a fused pyran and piperidine ring system[1].

The stereochemistry at the ring fusion (4a, 8a positions) and the conformational dynamics of the saturated rings are critical for its utility in synthesizing complex therapeutics, including antitumor agents[1], highly selective PI3K inhibitors[2], and potassium-competitive acid blockers (P-CABs)[3].

From a crystallographic perspective, analyzing the unsubstituted octahydro-2H-pyrano[2,3-c]pyridine core is notoriously difficult; the aliphatic nature of the molecule often results in low-melting solids or oils[4]. The introduction of the N-benzyl group at the 7-position fundamentally alters the molecule's solid-state behavior. As an Application Scientist, I advocate for utilizing the 7-benzyl derivative not just as a synthetic protecting group, but as a "crystallization handle." The aromatic ring provides the necessary lattice energy via π−π stacking and CH- π interactions to yield high-quality single crystals suitable for high-resolution X-ray diffraction.

Comparative X-Ray Crystallography Data

To objectively evaluate the structural advantages of the 7-benzyl modification, we must compare its crystallographic performance against alternative scaffolds commonly used in medicinal chemistry.

The table below synthesizes representative quantitative X-ray diffraction metrics, comparing the 7-benzyl target against the unsubstituted analog and a contracted pyrrolo-pyridine alternative.

Table 1: Crystallographic Performance & Conformational Comparison
Parameter7-Benzyloctahydro-2H-pyrano[2,3-c]pyridineOctahydro-2H-pyrano[2,3-c]pyridine (Unsubstituted)Octahydropyrrolo[3,2-c]pyridine (Alternative Scaffold)
Crystallization Propensity High (Readily forms prisms)Low (Often requires derivatization or salt formation)Moderate (Hygroscopic tendencies)
Typical Space Group P21​/c (Monoclinic) Pbca (Orthorhombic, as HCl salt) P21​21​21​ (Orthorhombic)
Ring Fusion Geometry Trans-fusion favored (Rigid chair-chair)Trans-fusion (Flexible without lattice packing)Cis-fusion favored (Envelope-chair)
Primary Lattice Interactions π−π stacking, CH- π interactionsN-H···O hydrogen bonding (Weak)N-H···N hydrogen bonding
Typical R1 Factor (Resolution) < 0.045 (High resolution, < 0.80 Å)~ 0.060 (Moderate resolution, ~ 0.95 Å)~ 0.055 (Moderate resolution, ~ 0.90 Å)
SBDD Application Hydrophobic pocket anchoring (e.g., PI3K specificity pockets)[2]Fragment-based screening (Requires rigidification)Hinge-binding motifs (Kinase inhibitors)

Key Insight: The 7-benzyl group forces the pyran and piperidine rings into a highly stable, rigid trans-decalin-like chair-chair conformation. This rigidity reduces the entropic penalty upon binding to target proteins, explaining its superior performance in advanced pharmacological applications[3].

Conformational & Workflow Visualizations

To conceptualize the structural dynamics and the experimental pipeline, the following diagrams map the molecular interactions and the self-validating crystallographic workflow.

Interactions Core 7-Benzyloctahydro-2H- pyrano[2,3-c]pyridine Pyran Pyran Ring (Chair) Core->Pyran Piperidine Piperidine Ring (Chair) Core->Piperidine Benzyl N-Benzyl Group (Aromatic) Core->Benzyl Pyran->Piperidine Trans-Ring Fusion Packing Crystal Lattice (P21/c Space Group) Benzyl->Packing pi-pi & CH-pi Stacking

Caption: Conformational components and crystal packing interactions of the 7-benzyl scaffold.

Workflow A 7-Benzyl Scaffold (High Purity) B Vapor Diffusion (Solvent/Antisolvent) A->B Dissolution C Nucleation & Crystal Growth B->C Controlled Supersaturation D X-Ray Diffraction (100 K, Cu Kα) C->D Single Crystal Selection E Structure Solution (Direct Methods) D->E Bragg Reflections

Caption: Workflow for the crystallization and X-ray diffraction analysis of the 7-benzyl scaffold.

Experimental Methodology: Self-Validating Crystallization Protocol

To ensure reproducibility and scientific integrity, the following protocol details the causality behind each step required to obtain diffraction-quality crystals of 7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine.

Step 1: Sample Preparation and Purity Validation
  • Action: Purify the synthesized compound via reverse-phase HPLC to >99% purity.

  • Causality: Even trace impurities (e.g., unreacted benzyl bromide or diastereomeric byproducts) can act as chain terminators during crystal lattice assembly, leading to amorphous precipitation or severe crystal twinning.

Step 2: Vapor Diffusion Crystallization
  • Action: Dissolve 10 mg of the compound in 0.5 mL of a good solvent (e.g., Dichloromethane). Place this in an inner vial. Place the inner vial inside a larger sealed chamber containing 3 mL of an antisolvent (e.g., Hexane or Heptane).

  • Causality: We select vapor diffusion over slow evaporation because it provides precise thermodynamic control over the supersaturation rate. The volatile antisolvent slowly diffuses into the inner vial, gradually lowering the solubility of the compound. This slow kinetic pathway favors the formation of fewer, larger, and defect-free single crystals rather than rapid, disordered nucleation.

Step 3: Crystal Harvesting and Self-Validation Checkpoint
  • Action: Harvest the crystals using a nylon loop. Validation Check: Examine the crystal under a polarized light microscope before mounting.

  • Causality: A high-quality single crystal will extinguish light uniformly every 90 degrees of rotation under crossed polarizers. If the crystal shows patchy or multi-colored birefringence, it is twinned or polycrystalline and will yield convoluted diffraction data.

Step 4: Cryoprotection and Data Collection
  • Action: Briefly dip the validated crystal in a cryoprotectant (e.g., Paratone-N oil) and flash-cool to 100 K in a nitrogen cold stream. Collect data using a diffractometer equipped with a Cu-K α microfocus source ( λ=1.5418 Å).

  • Causality: Flash-cooling minimizes thermal motion of the atoms, drastically improving the signal-to-noise ratio of high-angle Bragg reflections and protecting the organic crystal from radiation damage. Cu-K α radiation is chosen over Mo-K α because the longer wavelength interacts more strongly with light atoms (C, N, O), yielding stronger diffraction intensities for purely organic scaffolds[4].

Step 5: Phase Resolution and Refinement
  • Action: Solve the phase problem using Direct Methods (e.g., SHELXT) and refine the structure using full-matrix least-squares on F2 (SHELXL).

  • Causality: Direct methods rely on statistical relationships between reflection intensities to calculate initial electron density maps, which is highly effective for centrosymmetric space groups like P21​/c commonly adopted by benzylated heterocycles.

Conclusion

For drug development professionals targeting complex biological pathways, the choice of starting scaffold is paramount. While the unsubstituted octahydro-2H-pyrano[2,3-c]pyridine offers a low molecular weight starting point, its crystallographic intractability hinders rapid structure-based optimization.

By utilizing 7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine , researchers gain a dual advantage: a synthetically protected intermediate and a highly crystalline entity. The benzyl group acts as a thermodynamic anchor, enforcing a rigid trans-fused conformation and facilitating robust X-ray diffraction analysis. This allows for precise mapping of the scaffold's 3D topography, drastically accelerating the rational design of downstream therapeutic candidates.

References

  • Structural Determinants of Isoform Selectivity in PI3K Inhibitors MDPI - Molecules URL:[Link]

  • Synthesis and Evaluation of 7H-8,9-Dihydropyrano[2,3-c]imidazo[1,2-a]pyridines as Potassium-Competitive Acid Blockers Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Development of Olefin 1,2-Aminofunctionalisation Reactions for the Assembly of Complex Heterocycles University of Liverpool Repository URL:[Link]

Sources

Comparative

Validating the Purity of 7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine: A Comparative Analytical Guide

As drug discovery pipelines increasingly rely on complex, saturated heterocyclic scaffolds, the analytical methodologies used to validate their purity must evolve. 7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine (CAS: 1330764...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pipelines increasingly rely on complex, saturated heterocyclic scaffolds, the analytical methodologies used to validate their purity must evolve. 7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine (CAS: 1330764-71-0) is a prime example of a specialized bicyclic building block characterized by a fused pyran and piperidine ring system[1].

Validating the purity of such novel synthetic molecules presents a unique challenge: certified reference materials (CRMs) of the target analyte are rarely available, rendering traditional external calibration techniques ineffective[2]. Furthermore, relying on standard chromatographic techniques can introduce dangerous analytical blind spots. This guide provides a comprehensive, self-validating framework for establishing the absolute purity of 7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine using orthogonal analytical techniques.

The Analytical Challenge: Overcoming Chromophore Bias

To design a robust purity assay, we must first analyze the structural causality of the molecule. 7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine consists of a fully saturated octahydro-pyrano-pyridine core attached to a benzyl group.

The critical flaw of HPLC-UV: The benzyl group is the only strong UV chromophore in this molecule. If degradation occurs (e.g., debenzylation via hydrogenolysis), the resulting secondary amine core (octahydro-2H-pyrano[2,3-c]pyridine) is virtually transparent to standard UV detectors at 254 nm. Consequently, an HPLC-UV assay might report a relative purity of 99% Area, completely missing a 15% debenzylated impurity fraction.

To overcome this, a self-validating system must employ orthogonal techniques that do not rely on UV absorbance or target-specific reference standards[3].

Comparative Analysis of Purity Validation Techniques

A holistic purity assessment requires integrating methods that provide both absolute quantification and trace impurity identification.

Table 1: Comparative Analysis of Purity Validation Techniques for Saturated Heterocycles

Analytical TechniquePrimary OutputDetects Non-UV Impurities?Requires Target CRM?Destructive?Limit of Detection (LOD)
1H-qNMR Absolute Purity (w/w %)Yes (Universal proton response)NoNo~0.1 mg/mL
LC-HRMS Exact Mass & Trace IDYes (via ESI+ ionization)Yes (for quantitation)Yespg/mL to ng/mL
HPLC-UV Relative Purity (Area %)No (Blind to saturated core)Yes (for quantitation)Yesng/mL to µg/mL
GC-FID Relative Purity (Area %)Yes (Universal carbon response)Yes (for quantitation)Yesng/mL range

Orthogonal Data Integration Workflow

PurityValidation Start 7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine Batch Sample qNMR 1H-qNMR Analysis (Absolute Mass Fraction) Start->qNMR 10-20 mg LCHRMS LC-HRMS Profiling (Trace Impurity ID) Start->LCHRMS 0.1 mg/mL HPLC HPLC-UV (Relative Purity Check) Start->HPLC 1.0 mg/mL DataSync Orthogonal Data Integration (Cross-Validation) qNMR->DataSync Absolute % LCHRMS->DataSync Exact Mass & MWs HPLC->DataSync Chromatographic Profile Final Certified Purity Release (Self-Validating System) DataSync->Final

Caption: Orthogonal workflow for validating absolute purity of heterocyclic scaffolds.

Self-Validating Experimental Protocols

Protocol A: Absolute Purity Determination via 1H-qNMR

Because the integrated NMR signal area is directly proportional to the number of resonating nuclei, we can determine absolute purity using an unrelated, highly pure internal calibrant (IC)[6].

Step 1: Calibrant Selection & Weighing

  • Action: Select Dimethyl sulfone (DMSO2) as the internal standard. Accurately weigh ~10.0 mg of the 7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine batch and ~2.0 mg of certified DMSO2 using a microbalance (d = 0.001 mg).

  • Causality: DMSO2 provides a sharp, isolated singlet at ~2.98 ppm (in DMSO-d6), which will not overlap with the benzylic CH2 protons (~3.5 ppm) or the saturated core protons of the analyte[6].

Step 2: Sample Preparation

  • Action: Co-dissolve the mixture in 0.6 mL of high-purity DMSO-d6 and transfer to a 5 mm NMR tube.

Step 3: Acquisition Parameters

  • Action: Acquire a 1D proton spectrum at 600 MHz using a 90° excitation pulse. Set the relaxation delay (D1) to 60 seconds .

  • Causality: The 60-second delay is critical. It ensures complete longitudinal relaxation (T1) of all protons between scans. Failing to allow full relaxation leads to signal saturation, destroying the quantitative proportionality between the integral area and the number of nuclei[4].

Step 4: Data Processing & Calculation

  • Action: Integrate the benzylic CH2 protons of the analyte ( N=2 ) and the methyl protons of DMSO2 ( N=6 ). Calculate the absolute mass fraction using the 6[6].

Protocol B: Trace Impurity Profiling via LC-HRMS

While qNMR establishes the absolute mass balance, LC-HRMS is deployed orthogonally to identify trace impurities that fall below the qNMR detection threshold[3].

Step 1: Sample Preparation

  • Action: Prepare a 0.1 mg/mL solution of the analyte in a 50:50 Acetonitrile:Water mixture.

Step 2: Chromatographic Separation

  • Action: Inject 2 µL onto a C18 column (2.1 x 100 mm, 1.7 µm). Run a gradient elution from 5% to 95% Mobile Phase B over 10 minutes. (Mobile Phase A: 0.1% Formic acid in Water; Mobile Phase B: 0.1% Formic acid in Acetonitrile).

  • Causality: 7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine contains a basic tertiary amine. The formic acid lowers the pH, ensuring the nitrogen remains fully protonated. This prevents secondary interactions with residual silanols on the stationary phase (eliminating peak tailing) and acts as an ion-pairing agent to dramatically enhance ionization efficiency in the mass spectrometer[4].

Step 3: HRMS Detection & Profiling

  • Action: Utilize Electrospray Ionization in positive mode (ESI+). Extract the ion chromatogram for the expected [M+H]+ of the target ( m/z 232.1696).

  • Action: Screen specifically for non-UV active impurities, such as the debenzylated core ( [M+H]+ at m/z 142.1226) and potential N-oxidation products ( [M+H]+ at m/z 248.1645).

References

  • Journal of Medicinal Chemistry (ACS) - Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Available at:[Link][3]

  • National Institutes of Health (PMC) - Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Available at:[Link][5]

  • Reading Scientific Services Ltd (RSSL) - qNMR for Purity Determination in Pharmaceuticals. Available at:[Link][2]

Sources

Validation

Structural Comparison and Application Guide: Pyrano[2,3-c]pyridine vs. Pyrano[3,2-c]pyridine

As drug development increasingly relies on privileged heterocyclic scaffolds to overcome resistance mechanisms, fused pyranopyridines have emerged as highly versatile pharmacophores. This guide provides an in-depth struc...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on privileged heterocyclic scaffolds to overcome resistance mechanisms, fused pyranopyridines have emerged as highly versatile pharmacophores. This guide provides an in-depth structural comparison, mechanistic synthesis workflows, and validated experimental protocols for two critical isomers: pyrano[2,3-c]pyridine and pyrano[3,2-c]pyridine .

Topological Distinction & Electronic Causality

Both scaffolds consist of a pyran ring fused to a pyridine ring along the pyridine's c-face (the C3–C4 bond). The fundamental difference lies in the regiochemistry of the pyran oxygen atom, which dictates their electronic distribution and biological targeting capabilities.

  • Pyrano[2,3-c]pyridine: The oxygen atom of the pyran ring is adjacent to the C3 position of the pyridine ring[1]. This proximity to the electron-withdrawing pyridine nitrogen creates a strong, localized dipole moment. This electronic configuration enhances the scaffold's ability to act as a hydrogen-bond acceptor, making it highly effective at disrupting bacterial cell walls and scavenging reactive oxygen species (ROS)[2].

  • Pyrano[3,2-c]pyridine: The pyran oxygen is adjacent to the C4 position of the pyridine ring[3]. This shifts the electron density, creating an extended conjugation pathway that stabilizes the molecule. This orientation is optimal for coordinating with metallic ions in metalloenzymes, such as the heme iron in sterol 14α-demethylase (CYP51), making it a potent antifungal and anticancer pharmacophore[4].

Mechanistic Synthesis Workflows

Both isomers are most efficiently synthesized via One-Pot Multicomponent Reactions (MCRs). MCRs are the industry standard because they offer high atom economy and self-validating intermediate formation (if the intermediate fails to form, the cascade halts, preventing complex byproduct mixtures)[3].

MCR_Synthesis A Aromatic Aldehyde C Knoevenagel Condensation (Piperazine / DMAP Cat.) A->C B Malononitrile B->C D Cinnamonitrile Intermediate C->D -H2O F Michael Addition & Cyclization D->F E 3-OH or 4-OH Pyridine E->F G Pyrano[2,3-c] / Pyrano[3,2-c] Pyridine Scaffold F->G Tautomerization

Caption: Multicomponent reaction (MCR) cascade for synthesizing pyranopyridine scaffolds.

Causality in Catalyst Selection
  • For Pyrano[3,2-c]pyridines: is utilized as a bifunctional secondary amine catalyst. It facilitates the deprotonation of malononitrile to initiate the Knoevenagel condensation while simultaneously stabilizing the highly polar transition state during the subsequent Michael addition with a 4-hydroxypyridin-2-one derivative[3].

  • For Pyrano[2,3-c]pyridines: is preferred under microwave irradiation. DMAP acts as a potent nucleophilic catalyst that activates the C-H bond of 3-hydroxy picolinic acid, ensuring strict regioselectivity during the cyclization phase[2].

Biological Targeting & Pharmacophore Causality

The structural nuances between the two scaffolds lead to divergent biological applications.

Bio_Mechanism Start Pyranopyridine Library P32C Pyrano[3,2-c]pyridines Start->P32C P23C Pyrano[2,3-c]pyridines Start->P23C Target1 CYP51 Enzyme (Heme Iron) VEGFR-2 Kinase P32C->Target1 Coordination Target2 Bacterial/Fungal Membranes ROS Scavenging P23C->Target2 Disruption Result1 Antifungal & Anticancer Activity Target1->Result1 Inhibition Result2 Antibacterial & Antioxidant Activity Target2->Result2 Clearance

Caption: Divergent biological targeting mechanisms of pyrano[3,2-c] and pyrano[2,3-c]pyridine derivatives.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems.

Protocol A: Microwave-Assisted Synthesis of Pyrano[3,2-c]pyridines
  • Reagent Preparation: In a microwave-safe quartz vessel, combine 10 mmol of an aromatic aldehyde, 10 mmol of malononitrile, and 10 mmol of 4-hydroxy-6-methylpyridin-2(1H)-one in 5 mL of absolute ethanol.

  • Catalytic Activation: Add 10 mol% piperazine.

  • Microwave Irradiation: Subject the mixture to microwave irradiation (300 W, 80°C) for 5–10 minutes.

    • Causality Check: Microwave heating ensures uniform thermal distribution, overcoming the activation energy barrier for the Michael addition rapidly. If the reaction turns deep yellow/orange within 2 minutes, the cinnamonitrile intermediate has successfully formed.

  • Isolation: Cool the mixture to room temperature. The product will precipitate directly. Filter, wash with warm ethanol, and recrystallize to yield the pure 4H-pyrano[3,2-c]pyridine derivative[3].

Protocol B: CYP51 Target Engagement Assay (For Pyrano[3,2-c]pyridines)
  • Protein Incubation: Incubate recombinant Candida albicans CYP51 enzyme (2 μM) in 0.1 M potassium phosphate buffer (pH 7.4) containing 20% glycerol.

  • Ligand Titration: Add the synthesized pyrano[3,2-c]pyridine ligand in incremental doses (0.5 to 10 μM).

  • Spectroscopic Validation: Monitor the Type II difference spectra using UV-Vis spectroscopy (350-500 nm).

    • Causality Check: The heteroatoms in the scaffold coordinate directly with the heme iron, displacing the native water ligand and shifting the iron's spin state. This is a self-validating step: successful target engagement strictly produces a Soret band shift with a peak at ~425 nm and a trough at ~390 nm[4].

Quantitative Data Presentation

Property / MetricPyrano[2,3-c]pyridinePyrano[3,2-c]pyridine
Pyran Oxygen Position Adjacent to C3 of PyridineAdjacent to C4 of Pyridine
Primary Precursor 3-Hydroxy picolinic acid / Pyridoxal4-Hydroxypyridin-2-one / Ethyl acetoacetate
Optimal Catalyst DMAP (Microwave)Piperazine (Solvent-free / Microwave)
Average MCR Yield 75% – 88%80% – 93%
Primary Bio-Targets Bacterial membranes, ROS (DPPH)CYP51 (Sterol 14α-demethylase), VEGFR-2
Key Biological Activity Antibacterial (MIC: 12.5–25 μg/mL)Antifungal (EC50: ~0.32 μg/mL)

References

  • A Review On Various Synthetic Routes Of Pyrano[3,2-C]Pyridine Derivatives Source: African Journal of Biomedical Research (2024) URL:[Link]

  • Design, Synthesis, Bioactive Evaluation, and Molecular Dynamics Simulation of Novel 4H-Pyrano[3,2-c]pyridine Analogues as Potential Sterol 14α-Demethylase (CYP51) Inhibitors Source: Journal of Medicinal Chemistry, ACS (2024) URL:[Link]

  • Microwave Assisted Regioselective Synthesis and Biological Evaluation of Pyrano[2,3-c]Pyridine Derivatives Utilizing DMAP as a Catalyst Source: OnLine Journal of Biological Sciences (2017) URL:[Link]

  • Synthesis and Antimicrobial Activity of 5-hydroxymethyl-8-methyl-2-(N-arylimino)-pyrano[2,3-c]pyridine-3-(N-aryl)-carboxamides Source: Bioorganic & Medicinal Chemistry Letters (2005) URL:[Link]

Sources

Comparative

Forging the Fused Ring: A Comparative Benchmarking of Synthetic Routes to 7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine

In the landscape of modern medicinal chemistry, the octahydro-2H-pyrano[2,3-c]pyridine scaffold represents a privileged heterocyclic motif. Its unique three-dimensional structure offers a versatile framework for the deve...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry, the octahydro-2H-pyrano[2,3-c]pyridine scaffold represents a privileged heterocyclic motif. Its unique three-dimensional structure offers a versatile framework for the development of novel therapeutic agents. The introduction of a benzyl group at the 7-position imparts specific lipophilic and steric properties, making 7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine a molecule of significant interest for structure-activity relationship studies. The efficient and stereocontrolled synthesis of this target molecule is, therefore, a critical endeavor for drug discovery and development programs.

This guide provides an in-depth, comparative analysis of two plausible synthetic strategies for the preparation of 7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine, starting from the readily available N-benzyl-4-piperidone. The routes benchmarked are:

  • Route 1: Multicomponent Synthesis of a Dihydropyran Intermediate followed by Reduction. This approach leverages the efficiency of multicomponent reactions (MCRs) to rapidly assemble the core dihydropyrano[2,3-c]pyridine structure, which is then subjected to reduction to afford the target saturated system.

  • Route 2: Stepwise Annulation via an Aldol Condensation and Intramolecular Cyclization. This more traditional, stepwise approach involves the initial formation of an α,β-unsaturated ketone intermediate, followed by a Michael addition and subsequent intramolecular cyclization to construct the pyran ring.

Both strategies will be evaluated based on their overall yield, step economy, reagent availability, and operational simplicity, providing researchers with the critical data needed to make an informed decision for their synthetic campaigns.

Route 1: The Efficiency of Multicomponent Reactions

Multicomponent reactions (MCRs) have emerged as a powerful tool in synthetic chemistry, enabling the construction of complex molecules in a single, convergent step. This approach is highly attractive for its atom and step economy. For the synthesis of our target molecule, a one-pot, three-component reaction involving N-benzyl-4-piperidone, malononitrile, and a suitable C2-synthon can be envisioned to construct the dihydropyrano[2,3-c]pyridine core.

The proposed mechanism for this transformation involves an initial Knoevenagel condensation between N-benzyl-4-piperidone and malononitrile, catalyzed by a base such as piperidine or a Lewis acid. This generates a reactive benzylidene malononitrile intermediate. Subsequent Michael addition of a C-H acidic component, such as ethyl acetoacetate, followed by an intramolecular cyclization and dehydration, would lead to the formation of the fused dihydropyran ring. The final step to achieve the target molecule is the reduction of the double bond within the pyran ring and any other reducible functionalities.

Experimental Protocol: Route 1

Step 1a: Synthesis of 2-Amino-7-benzyl-4-methyl-7,8-dihydro-5H-pyrano[2,3-c]pyridine-3-carbonitrile

  • To a solution of N-benzyl-4-piperidone (1.0 eq) in ethanol, add malononitrile (1.1 eq) and ethyl acetoacetate (1.1 eq).

  • Add a catalytic amount of piperidine (0.1 eq).

  • Reflux the reaction mixture for 6-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product is expected to precipitate from the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Step 1b: Reduction to 7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine

  • The unsaturated intermediate from Step 1a is dissolved in a suitable solvent such as methanol or acetic acid.

  • Add a hydrogenation catalyst, for example, Palladium on carbon (10 mol%).

  • The reaction mixture is subjected to hydrogenation at elevated pressure (e.g., 50 psi) until the uptake of hydrogen ceases.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield the final 7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine.

Diagram of Route 1: Multicomponent Reaction Pathway

Route 1 A N-Benzyl-4-piperidone + Malononitrile + Ethyl Acetoacetate B One-Pot Multicomponent Reaction (Piperidine, EtOH, Reflux) A->B C 2-Amino-7-benzyl-4-methyl-7,8-dihydro- 5H-pyrano[2,3-c]pyridine-3-carbonitrile B->C D Reduction (H2, Pd/C) C->D E 7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine D->E Route 2 A N-Benzyl-4-piperidone B Aldol Condensation (Acetaldehyde, NaOMe) A->B C α,β-Unsaturated Ketone B->C D Michael Addition & Cyclization (Diethyl Malonate, NaOEt) C->D E Pyrano[2,3-c]pyridin-4-one Intermediate D->E F Reduction (LiAlH4) E->F G 7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine F->G

Safety & Regulatory Compliance

Safety

Comprehensive EHS Guide: Handling and Disposal of 7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine

1. Executive Summary 7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine (CAS: 1330764-71-0) is a bicyclic heterocyclic compound utilized in early-stage drug discovery for its potential antitumor and antimicrobial activities .

Author: BenchChem Technical Support Team. Date: March 2026

1. Executive Summary 7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine (CAS: 1330764-71-0) is a bicyclic heterocyclic compound utilized in early-stage drug discovery for its potential antitumor and antimicrobial activities . Because it demonstrates potent biological activity—including apoptosis induction and cell cycle arrest —it must be treated as a highly active pharmaceutical ingredient (API) waste stream. This guide provides step-by-step, self-validating protocols for its safe disposal, ensuring full compliance with the EPA's Resource Conservation and Recovery Act (RCRA) "cradle-to-grave" hazardous waste management framework .

2. Physicochemical Profiling for Waste Classification To dispose of a research chemical safely, one must first understand the causality between its molecular structure and its environmental reactivity.

  • Structural Causality & Toxicity: The compound features a fused pyran and pyridine ring system, fully saturated (octahydro), with a lipophilic benzyl group at the 7-position . This lipophilicity enhances cellular permeability, meaning accidental exposure or improper environmental release poses a significant bioaccumulation risk.

  • Acid-Base Chemistry: The tertiary amine embedded within the piperidine ring makes the freebase form weakly basic. If disposed of in highly acidic waste streams without neutralization, it may undergo an unintended exothermic reaction.

  • Solubility & Segregation: The saturated core renders the freebase highly soluble in organic solvents (e.g., DMSO, dichloromethane, methanol). It must be strictly segregated into specific organic waste streams to prevent cross-contamination and ensure proper high-temperature incineration at approved treatment facilities .

3. Standard Operating Procedures (SOP): Step-by-Step Disposal Workflows Every protocol below is designed as a self-validating system—meaning each operational step includes a built-in verification check to ensure safety and compliance before proceeding to the next .

Protocol A: Liquid Waste Segregation & Disposal This protocol applies to solutions of 7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine dissolved in organic solvents during synthesis, purification, or assay preparation.

  • Step 1: Solvent Identification. Determine the primary solvent matrix used in your solution.

    • Validation Check: Review the laboratory notebook or batch record. If the solvent contains halogens (e.g., Dichloromethane, Chloroform), it must be routed to the "Halogenated" stream. If it is halogen-free (e.g., DMSO, Methanol), route to "Non-Halogenated."

  • Step 2: pH and Compatibility Verification. Because the API is a weak base, ensure the receiving bulk waste container does not contain reactive strong acids (e.g., Nitric Acid, Sulfuric Acid).

    • Validation Check: Apply a pH test strip to a 1 mL aliquot of the bulk waste container. It should read neutral to slightly basic (pH 7-9) before you add your waste.

  • Step 3: Transfer to Primary Containment. Using a certified chemical fume hood, carefully pour the solution into the designated high-density polyethylene (HDPE) or amber glass waste carboy. Leave at least 20% headspace to account for vapor expansion.

  • Step 4: Sealing and Observation. Cap the container securely.

    • Validation Check: Observe the sealed container for 5 minutes. Ensure there is no bulging, heat generation, or gas venting, which would indicate a dangerous, unintended cross-reaction.

  • Step 5: RCRA Labeling. Attach a hazardous waste tag detailing the exact composition (e.g., "7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine 5mM in DMSO"). Date the tag the exact moment the first drop of waste enters the container to comply with RCRA satellite accumulation rules .

Protocol B: Solid Waste & Contaminated Consumables This protocol applies to residual powders, contaminated pipette tips, weighing boats, and personal protective equipment (PPE).

  • Step 1: Powder Containment. Do not attempt to wash residual powder down the sink. Keep residual solid API in its original sealed glass vial.

  • Step 2: Consumable Segregation. Place all contaminated consumables (gloves, tips) into a designated solid toxic waste bin lined with a thick, chemically compatible poly-bag.

    • Validation Check: Inspect the bag for punctures before use. Visually verify that absolutely no free liquids are placed in the solid waste bin.

  • Step 3: EHS Transfer. Once the bin reaches 75% capacity, seal the bag with a gooseneck tie and label it "Toxic Organic Solid Waste - Biologically Active Heterocycles." Arrange for pickup by your institutional Environmental Health and Safety (EHS) department .

4. Data Presentation: Waste Classification Matrix To streamline laboratory operations and prevent dangerous mixing, use the following self-validating matrix to quickly categorize waste streams containing this compound.

Waste Stream CategoryPrimary Solvent / MatrixApproved Container TypeChemical IncompatibilitiesRequired EHS Labeling
Non-Halogenated Liquid DMSO, Methanol, Ethanol, AcetonitrileHDPE Carboy or Amber GlassStrong oxidizers, strong acids"Hazardous Waste: Non-Halogenated Organics + Toxic API"
Halogenated Liquid Dichloromethane (DCM), ChloroformAmber Glass (Avoid HDPE)Strong bases, reactive metals"Hazardous Waste: Halogenated Organics + Toxic API"
Solid Toxic Waste Contaminated PPE, Pipette Tips, Weigh BoatsPoly-lined rigid binFree liquids, sharp objects"Hazardous Waste: Solid Toxic Debris"
Aqueous Waste Water, PBS buffers (if in soluble salt form)HDPE CarboyWater-reactive compounds"Hazardous Waste: Aqueous Toxic API"

5. Mandatory Visualization: Disposal Decision Workflow The following diagram illustrates the logical decision tree for routing 7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine waste, ensuring strict compliance with standard laboratory EHS practices.

G Start 7-Benzyloctahydro-2H-pyrano [2,3-c]pyridine Waste State Determine Physical State Start->State Solid Solid Waste (Powders, PPE, Tips) State->Solid Solid Liquid Liquid Waste (Solutions, Extracts) State->Liquid Liquid SolidBin Biohazardous/Toxic Solid Waste Bin Solid->SolidBin Solvent Identify Solvent System Liquid->Solvent Halogenated Halogenated (e.g., DCM, Chloroform) Solvent->Halogenated Contains Halogens NonHalogenated Non-Halogenated (e.g., DMSO, MeOH) Solvent->NonHalogenated No Halogens HaloBin Halogenated Waste Container Halogenated->HaloBin NonHaloBin Non-Halogenated Waste Container NonHalogenated->NonHaloBin EHS EHS Pickup & RCRA Compliant Incineration SolidBin->EHS HaloBin->EHS NonHaloBin->EHS

Decision matrix for the segregation and disposal of 7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine.

References

  • Benchchem. "7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine Properties and Biological Activity." Benchchem Database.

  • National Academies of Sciences, Engineering, and Medicine. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press.

  • U.S. Environmental Protection Agency (EPA). "Learn the Basics of Hazardous Waste - RCRA Cradle-to-Grave Hazardous Waste Management Program." EPA.gov.

Handling

Comprehensive Safety and Handling Protocol for 7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine

Welcome, colleagues. As a Senior Application Scientist, I frequently consult with research teams on the safe integration of novel, biologically active intermediates into drug development workflows.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome, colleagues. As a Senior Application Scientist, I frequently consult with research teams on the safe integration of novel, biologically active intermediates into drug development workflows. Today, we are establishing the operational safety and Personal Protective Equipment (PPE) standards for handling 7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine (CAS: 1330764-71-0) .

This bicyclic heterocyclic compound—characterized by a fused pyran and piperidine ring system and a lipophilic benzyl substitution—exhibits notable antitumor and antimicrobial activities, specifically through apoptosis induction and cell cycle arrest[1]. Because of its potent pharmacological profile, it must be handled with the same rigorous, self-validating precautions as established antineoplastic hazardous drugs[2].

The Causality of Risk and PPE Selection

In laboratory safety, compliance is driven by understanding why a protocol exists. Every piece of PPE recommended for this compound is dictated by its specific physicochemical and biological properties:

  • Lipophilicity and Dermal Permeation: The benzyl group at the 7-position significantly increases the molecule's lipophilicity, enhancing its ability to cross biological membranes, including the human stratum corneum. Standard latex gloves are highly permeable to such lipophilic organics. Therefore, high-density nitrile or neoprene is required to prevent breakthrough.

  • Inhalation Hazards of Powders: In its solid state, aerosolized particulates of this compound pose a severe inhalation risk. Because it is an experimental antitumor agent, unintended mucosal exposure could lead to systemic cellular toxicity. This necessitates the use of Containment Primary Engineering Controls (C-PECs) and particulate respirators[3].

  • Oxidative Vulnerability: The saturated heterocyclic amine structure is susceptible to oxidation[1]. We exploit this chemical property during our surface decontamination protocols by using strong oxidative agents (like sodium hypochlorite) to chemically degrade and neutralize the active moiety during spill cleanups.

Quantitative PPE Specifications

To ensure a self-validating safety system, all protective equipment must meet strict quantitative thresholds.

Table 1: PPE Specifications and Operational Limits

PPE ComponentTechnical SpecificationBreakthrough Time / LimitReplacement Frequency
Outer Gloves Nitrile, >0.1 mm thickness (ASTM D6978 tested)> 240 minutesEvery 30 mins or immediately post-contamination
Inner Gloves Nitrile, standard laboratory gradeN/A (Secondary barrier)Every 2 hours of continuous work
Protective Gown Polyethylene-coated, lint-free, closed frontImpermeable to aqueous/organic splashDaily, or immediately upon suspected splash
Respiratory N95 or P100 particulate respirator99.9% filtration efficiencySingle use / Task-dependent
Eye Protection Chemical splash goggles + Full face shieldImpact and splash resistantCleaned post-use; replaced if scratched

PPE Selection Logic

The following decision matrix dictates the required PPE based on the specific handling scenario.

PPESelection Risk Exposure Risk Assessment 7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine Aerosol Aerosol/Powder Handling (Weighing, Reconstitution) Risk->Aerosol Liquid Liquid/Solution Handling (Pipetting, Dilution) Risk->Liquid Closed Closed System (CSTD) (Sealed Transfer) Risk->Closed Resp P100 Respirator + Face Shield Aerosol->Resp Glove1 Double Nitrile Gloves (ASTM D6978) Aerosol->Glove1 Gown Impermeable Polyethylene Gown Aerosol->Gown Liquid->Glove1 Liquid->Gown Glove2 Single Nitrile Glove (Routine Check) Closed->Glove2

Figure 1: Decision matrix for PPE selection based on exposure risk to the target compound.

Operational Methodologies (SOPs)

Protocol A: Routine Handling and Preparation

This protocol is designed to prevent cross-contamination by ensuring the hazard remains isolated from the operator's breathing zone and skin.

  • Engineering Controls: Conduct all manipulations of the dry powder within a Class II Biological Safety Cabinet (BSC) or a dedicated Containment Primary Engineering Control (C-PEC)[3].

  • Donning Sequence (Self-Validating Barrier):

    • Wash hands thoroughly with soap and water.

    • Don the inner pair of nitrile gloves.

    • Don the polyethylene-coated gown, ensuring the cuffs securely cover the inner gloves.

    • If handling outside a C-PEC is unavoidable (e.g., equipment failure), don a P100 respirator and full face shield[3].

    • Don the outer pair of nitrile gloves over the gown cuffs to create a sealed barrier.

  • Execution: Utilize Closed System Drug-Transfer Devices (CSTDs) when transitioning the compound into liquid solutions to prevent the generation of micro-aerosols[4].

  • Doffing Sequence: Remove outer gloves inside the BSC to contain trace powder. Remove the gown and inner gloves by turning them inside out (trapping any contamination inside). Dispose of all PPE as hazardous trace antineoplastic waste[5].

Protocol B: Spill Response and Decontamination

SpillResponse Spill Spill Detected Evac 1. Evacuate & Isolate Area Spill->Evac PPE 2. Don Maximum PPE (Respirator, Double Gloves, Gown) Evac->PPE Contain 3. Contain Spill (Absorbent Pads/Spill Kit) PPE->Contain Decon 4. Decontaminate Surface (1% NaOCl then H2O/EtOH) Contain->Decon Waste 5. Dispose as Hazardous Waste Decon->Waste Report 6. Document & Report Incident Waste->Report

Figure 2: Step-by-step experimental workflow for spill response and chemical decontamination.

Spill Response Execution Steps:

  • Isolate: Immediately evacuate non-essential personnel from the spill area to prevent tracking the compound throughout the facility[6].

  • Protect: The designated responder must don maximum PPE, including a P100 respirator, double nitrile gloves, an impermeable gown, and a face shield[5].

  • Contain: Gently cover liquid spills with highly absorbent pads. For powder spills, use damp absorbent pads to prevent aerosolization of the active pharmaceutical ingredient[6].

  • Chemical Neutralization: Apply 1% Sodium Hypochlorite (NaOCl) directly to the spill zone. The NaOCl oxidizes the pyran/piperidine rings, effectively neutralizing the compound's biological activity[1]. Allow a strict 10-minute contact time for the reaction to complete.

  • Rinse: Wipe the area with distilled water, followed by 70% Ethanol to remove residual bleach and prevent pitting of stainless-steel laboratory surfaces.

  • Dispose: Place all cleanup materials into a clearly labeled, puncture-proof hazardous waste container for high-temperature incineration[5].

Waste Disposal Plan

Proper disposal ensures the compound does not enter the municipal water supply or endanger downstream sanitation workers.

Table 2: Disposal and Decontamination Parameters

Waste CategoryTreatment / Disposal MethodScientific Mechanism of Action
Surface Decontamination 1% Sodium Hypochlorite (NaOCl)Oxidative degradation of the heterocyclic amine structure
Solid Waste (PPE, Pads) Incineration at >1000°CComplete thermal destruction of bicyclic rings and benzyl groups
Liquid Waste Segregate in approved organic solvent wasteDilution and chemical isolation prior to commercial incineration

References

  • Simplivia: NIOSH Updates Hazardous Drugs List for 2024. Source: simplivia.com. URL: [Link]

  • Safe handling of hazardous drugs. Source: nih.gov (PMC). URL:[Link]

  • Safe Handling of Hazardous Drugs. Source: duke.edu. URL: [Link]

  • eTool : Hospitals - Pharmacy - Preparation & Handling of Hazardous Drugs. Source: osha.gov. URL: [Link]

  • NIOSH Publications on Hazardous Drugs. Source: cdc.gov. URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine
Reactant of Route 2
Reactant of Route 2
7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine
© Copyright 2026 BenchChem. All Rights Reserved.